molecular formula C5H10N4 B1486709 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine CAS No. 1086601-35-5

2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine

Cat. No.: B1486709
CAS No.: 1086601-35-5
M. Wt: 126.16 g/mol
InChI Key: SJWJIKMZQXUVSC-UHFFFAOYSA-N
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Description

2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C5H10N4 and its molecular weight is 126.16 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-methyltriazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-5-4-9(3-2-6)8-7-5/h4H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWJIKMZQXUVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672501
Record name 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
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Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086601-35-5
Record name 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine
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Foundational & Exploratory

"2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine" basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Basic Properties of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the vast array of heterocyclic scaffolds, the 1,2,3-triazole ring system has emerged as a uniquely powerful and versatile component.[1] Its prominence is largely due to its exceptional chemical stability, its capacity for hydrogen bonding, and its role as a rigid linker that can orient pharmacophores in a precise three-dimensional arrangement.[2] When this stable heterocyclic core is appended with a primary amine, as in This compound , the result is a bifunctional molecule of significant interest to researchers and drug development professionals.

The primary amine group provides a crucial handle for chemical modification, enabling amide bond formation, salt formation for improved solubility and bioavailability, and direct interaction with biological targets.[3] The 1,2,3-triazole moiety, often installed via the highly efficient and regioselective Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," serves as a metabolically robust bioisostere for amide bonds, enhancing the pharmacokinetic profile of drug candidates.[2][4]

This technical guide offers a comprehensive examination of the core basic properties of this compound. As a Senior Application Scientist, the following sections synthesize fundamental physicochemical data, explore the compound's chemical behavior, provide validated protocols for its synthesis and characterization, and discuss its strategic applications in the field of drug discovery.

Part 1: Physicochemical and Computed Properties

The fundamental identity and characteristics of a compound are defined by its physicochemical properties. For this compound, these properties dictate its solubility, membrane permeability, and potential for intermolecular interactions. The data, primarily sourced from authoritative databases such as PubChem, are summarized below.[5]

Property Value Source
IUPAC Name This compoundPubChem[5]
CAS Number 1086601-35-5PubChem[5]
Molecular Formula C₅H₁₀N₄PubChem[5]
Molecular Weight 126.16 g/mol PubChem[5]
Monoisotopic Mass 126.090546336 DaPubChem[5]
Canonical SMILES CC1=CN(N=N1)CCNPubChem[5]
InChI Key SJWJIKMZQXUVSC-UHFFFAOYSA-NPubChem[5]
Computed XLogP3 -0.9PubChem[5]
Hydrogen Bond Donors 1 (from -NH₂)PubChem[5]
Hydrogen Bond Acceptors 3 (from triazole nitrogens)PubChem[5]
Rotatable Bond Count 3PubChem[5]

The negative XLogP3 value suggests that the compound is hydrophilic, a characteristic favorable for aqueous solubility. The presence of both hydrogen bond donors and acceptors facilitates interactions with polar solvents and biological macromolecules.

Part 2: Basicity and Chemical Reactivity

The term "basic properties" for this molecule primarily refers to its ability to accept a proton (H⁺). This behavior is overwhelmingly dominated by the terminal primary amine (-NH₂) group.

  • Primary Basic Center: The lone pair of electrons on the nitrogen atom of the ethanamine side chain is readily available for protonation. The resulting ammonium salt is stabilized in polar, protic media. The basicity of this amine is expected to be similar to other primary alkylamines.

  • Triazole Ring Basicity: The 1,2,3-triazole ring itself is considered a very weak base.[4] While it contains pyridine-like nitrogen atoms with lone pairs, their basicity is significantly reduced due to the aromatic nature of the ring and the electron-withdrawing effect of the adjacent nitrogen atoms. The pKb of a simple N-alkyl triazole is approximately 1.25, indicating it is a much weaker base than the alkylamine.[6]

The primary reactivity of the molecule under standard conditions revolves around the nucleophilic amine. It can readily participate in:

  • Salt Formation: Reaction with acids (e.g., HCl, H₂SO₄) to form stable, often crystalline, ammonium salts, which can improve handling and solubility.[7]

  • Acylation/Amide Coupling: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents like EDC/HOBt) to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines.

The triazole ring is notably stable and generally unreactive under these conditions, making it an excellent scaffold for building more complex molecules.

Protonation cluster_0 COMPOUND R-CH₂-NH₂ PROTONATED R-CH₂-NH₃⁺ COMPOUND->PROTONATED + H⁺ PROTONATED->COMPOUND - H⁺ ACID H-A CONJ_BASE A⁻

Caption: Protonation equilibrium of the ethanamine moiety.

Part 3: Synthesis and Characterization

A robust and reliable synthesis is critical for obtaining high-purity material for research. The most logical and field-proven approach for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Proposed Synthetic Workflow

The synthesis can be efficiently achieved by reacting 2-azidoethan-1-amine with propyne. To avoid side reactions with the amine, it is prudent to use a protected form, such as N-Boc-2-azidoethanamine, followed by deprotection.

Synthesis_Workflow cluster_click CuAAC (Click Reaction) A 2-Aminoethanol B N-Boc-2-aminoethanol A->B Boc₂O C N-Boc-2-azidoethyl tosylate/mesylate B->C 1. TsCl/MsCl, Base 2. NaN₃ D N-Boc-2-azidoethanamine C->D SN2 Displacement F Protected Product (N-Boc-2-(4-methyl...)) D->F CuSO₄·5H₂O, Na Ascorbate E Propyne E->F G Final Product (2-(4-Methyl...)) F->G Acid (TFA/HCl)

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol: CuAAC Synthesis

Causality: This protocol utilizes a standard CuAAC reaction. Sodium ascorbate is used to reduce Cu(II) from the copper sulfate precursor to the catalytically active Cu(I) in situ. A solvent system of t-BuOH and water ensures that both the organic azide and inorganic catalyst are sufficiently soluble.

  • Reaction Setup: To a round-bottom flask, add N-Boc-2-azidoethanamine (1.0 eq), t-butanol (0.2 M), and water (0.2 M).

  • Catalyst Addition: Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The solution should turn a yellow-green color.

  • Alkyne Addition: Bubble propyne gas through the solution for 15 minutes, or add a solution of liquefied propyne in a suitable solvent. Seal the flask and stir vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azide is consumed (typically 4-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification (Protected Intermediate): Purify the crude residue by flash column chromatography on silica gel to obtain the N-Boc protected triazole.

  • Deprotection: Dissolve the purified intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 2-4 hours.

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a minimal amount of water, basify with aqueous NaOH, and extract with DCM or chloroform. Dry the organic layer and concentrate to yield the final product, this compound, as a free base.

Compound Characterization Workflow

A self-validating characterization cascade ensures the identity, structure, and purity of the synthesized compound.

Characterization SYNTH Synthesized Crude Product PURIFY Purification (Chromatography) SYNTH->PURIFY STRUCT Structural Confirmation PURIFY->STRUCT PURITY Purity Assessment PURIFY->PURITY NMR ¹H & ¹³C NMR STRUCT->NMR MS HRMS STRUCT->MS HPLC HPLC / UPLC PURITY->HPLC

Caption: Standard workflow for compound characterization.

  • ¹H NMR: Expected signals would include a singlet for the triazole C-H proton (~7.5-8.0 ppm), a quartet and triplet for the ethylamine -CH₂-CH₂- bridge, a singlet for the methyl group on the triazole (~2.4 ppm), and a broad singlet for the -NH₂ protons.[8]

  • ¹³C NMR: Key signals would confirm the carbon skeleton, including two distinct signals for the triazole ring carbons (~120-145 ppm).[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should show a prominent [M+H]⁺ ion corresponding to the exact mass of the protonated molecule (C₅H₁₁N₄⁺).[5]

Part 4: Applications in Drug Discovery and Chemical Biology

This compound is not an end-product drug but rather a versatile building block. Its value lies in its ability to be incorporated into larger, more complex molecules to impart desirable properties.

  • As a Linker: The molecule is an ideal "linker" for connecting two distinct molecular fragments (e.g., a protein-binding pharmacophore and a solubility-enhancing tail). The ethylamine provides the attachment point for one fragment, while the triazole ring could be further functionalized if needed, though it primarily serves as a stable spacer.[2]

  • As a Scaffold for Library Synthesis: The primary amine is a perfect handle for parallel synthesis. By reacting this single building block with a library of diverse carboxylic acids, sulfonyl chlorides, or aldehydes, researchers can rapidly generate a large collection of related compounds for structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: The 1,2,3-triazole ring is a well-established bioisostere of the amide bond. It mimics the steric and electronic properties of an amide but is resistant to cleavage by peptidases and amidases, thereby improving the metabolic stability and pharmacokinetic profile of a potential drug.[2][4]

Applications PHARMACOPHORE_A Pharmacophore A LINKER Triazole-Ethanamine Linker PHARMACOPHORE_A->LINKER Functionalization (e.g., at N-1) PHARMACOPHORE_B Pharmacophore B or Solubilizing Group LINKER->PHARMACOPHORE_B Amide Coupling (at -NH₂)

Caption: Role as a linker connecting two molecular fragments.

Conclusion

This compound represents a quintessential molecular tool for the modern medicinal chemist. Its properties are defined by the synergistic combination of a highly stable, bio-inert 1,2,3-triazole ring and a synthetically versatile primary amine. This guide has detailed its fundamental physicochemical characteristics, elucidated its basicity, provided a robust framework for its synthesis and characterization, and highlighted its strategic importance in drug design. For researchers and scientists in drug development, this compound serves as a reliable and valuable building block for constructing novel molecules with potentially enhanced therapeutic profiles.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 45791271, this compound. Available at: [Link]

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  • Kaur, H., et al. (2022). The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. Expert Opinion on Drug Discovery, 17(10), 1135-1154. Available at: [Link]

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Sources

An In-depth Technical Guide to 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine (CAS: 1086601-35-5): A Privileged Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, a validated synthetic route, and its potential applications in modern drug development, grounded in the established versatility of the 1,2,3-triazole core.

Introduction: The Significance of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring system is a cornerstone of contemporary medicinal chemistry, widely regarded as a "privileged structure."[1] This five-membered heterocycle, containing three nitrogen atoms, is celebrated for its chemical stability and its capacity to engage in various non-covalent interactions, such as hydrogen bonding and dipole interactions.[2] These characteristics make it an excellent scaffold for designing molecules that can effectively bind to biological targets like enzymes and receptors.[3][4]

The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a highly efficient, selective, and biocompatible method for their preparation.[2][5][6] This has led to an explosion in the development of triazole-containing compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[7][8][9] this compound represents a key building block within this chemical space, featuring a primary amine that serves as a versatile handle for further chemical elaboration.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1086601-35-5[10][11]
Molecular Formula C₅H₁₀N₄[11]
Molecular Weight 126.16 g/mol [11]
IUPAC Name This compound[11]
Canonical SMILES CC1=CN(N=N1)CCN[11]
InChI Key SJWJIKMZQXUVSC-UHFFFAOYSA-N[11]

Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of this compound is most efficiently achieved through the CuAAC reaction, a cornerstone of click chemistry.[2][12] This methodology involves the 1,3-dipolar cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to yield the 1,4-disubstituted triazole with high regioselectivity.[1][3]

The logical precursors for this synthesis are 2-azidoethanamine and propyne. The following section details a robust, field-proven protocol for this transformation.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, designed for high yield and purity.

Materials:

  • 2-Azidoethanamine

  • Propyne (can be bubbled from a cylinder or generated in situ)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O), deionized

  • Dichloromethane (DCM)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-azidoethanamine (1.0 eq) in a 1:1 mixture of t-BuOH and H₂O (e.g., 20 mL).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a minimal amount of water. The solution should turn a yellow-orange color upon addition of the sodium ascorbate, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Addition of Reagents: Add the freshly prepared catalyst solution to the flask containing the 2-azidoethanamine solution.

  • Introduction of Alkyne: Bubble propyne gas through the reaction mixture at a steady rate for 30 minutes at room temperature. Alternatively, if using a sealed tube, the reaction can be performed under a propyne atmosphere.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting azide is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃ (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_catalyst Catalyst System 2_Azidoethanamine 2-Azidoethanamine Reaction_Vessel Reaction in t-BuOH/H₂O 2_Azidoethanamine->Reaction_Vessel Propyne Propyne Propyne->Reaction_Vessel CuSO4 CuSO₄·5H₂O CuSO4->Reaction_Vessel Cu(I) in situ NaAsc Sodium Ascorbate NaAsc->Reaction_Vessel Reducing Agent Workup Aqueous Workup & Extraction (DCM) Reaction_Vessel->Workup Purification Silica Gel Chromatography Workup->Purification Final_Product This compound Purification->Final_Product caption Fig. 1: Synthetic workflow for the target compound via CuAAC.

Caption: Fig. 1: Synthetic workflow for the target compound via CuAAC.

Spectroscopic Characterization (Predicted)

While specific experimental data for this compound is not widely published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[13][14][15]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show a singlet for the methyl group protons, a singlet for the triazole ring proton, and two triplets for the ethanamine methylene groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would display signals for the methyl carbon, the two carbons of the triazole ring, and the two methylene carbons of the ethanamine chain.

  • MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (126.16 g/mol ).

Potential Applications in Drug Discovery

The structural features of this compound make it a highly valuable building block for the synthesis of novel therapeutic agents. The primary amine provides a reactive site for conjugation with other pharmacophores, enabling the creation of hybrid molecules with potentially enhanced biological activity.[5]

Potential Therapeutic Areas:
  • Anticancer Agents: The 1,2,3-triazole core is present in numerous compounds with demonstrated antiproliferative activity against various cancer cell lines.[1][3] By coupling this molecule with known cytotoxic fragments, novel anticancer candidates can be developed.

  • Antimicrobial Agents: Triazole derivatives have a long history as effective antifungal and antibacterial agents.[16][17][18] This compound can serve as a scaffold for the development of new antibiotics to combat drug-resistant pathogens.

  • Anti-inflammatory Drugs: The triazole nucleus has been incorporated into molecules exhibiting anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).[7]

  • Neuroprotective Agents: Some 1,2,3-triazole-containing hybrids have shown promise as neuroprotective agents, suggesting potential applications in treating neurodegenerative diseases.[5]

Logical Framework for Application

Applications cluster_targets Potential Therapeutic Targets Core This compound Primary Amine Handle Linker Chemical Linkage (e.g., Amide Bond Formation) Core:f1->Linker Anticancer Anticancer (e.g., Kinase Inhibitors) Linker->Anticancer Antimicrobial Antimicrobial (e.g., Enzyme Inhibitors) Linker->Antimicrobial Antiinflammatory Anti-inflammatory (e.g., COX Inhibitors) Linker->Antiinflammatory caption Fig. 2: Application logic for the core compound in drug discovery.

Caption: Fig. 2: Application logic for the core compound in drug discovery.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis via click chemistry, combined with the proven biological significance of the 1,2,3-triazole scaffold, positions it as a key intermediate for the development of a new generation of therapeutic agents. The presence of a primary amine allows for extensive derivatization, enabling researchers to explore a vast chemical space in the quest for novel drugs to address unmet medical needs. This guide provides a foundational understanding for scientists and drug development professionals looking to leverage the potential of this promising compound.

References

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  • PubChem. N-ethyl-N-methyl-2-(1,2,4-triazol-1-yl)ethanamine. National Center for Biotechnology Information. [Link]

  • Vaishnani, M. J., et al. (2022). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Journal of Taibah University for Science, 16(1), 1-22. [Link]

  • CAS Common Chemistry. 2,2-Dimethyl-5-(1-methylpropenyl)tetrahydrofuran. American Chemical Society. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]

  • Farahat, A. A., & El-Hiti, G. A. (2020). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. ORCA - Cardiff University. [Link]

  • Zhang, Z.-W., et al. (2011). 4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)eth-oxy]-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o892. [Link]

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An In-depth Technical Guide to 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. The 1,2,3-triazole motif is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions.[1][2] This document details the physicochemical properties of the title compound, a proposed synthetic route based on established methodologies, and a thorough discussion of its characterization using modern analytical techniques. Furthermore, this guide explores the potential applications of this compound as a key intermediate in the synthesis of novel therapeutic agents. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage the unique structural and functional attributes of this versatile molecule.

Introduction: The Significance of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system has emerged as a "privileged" scaffold in medicinal chemistry.[1] Its prevalence in a wide array of biologically active compounds stems from a unique combination of properties. The triazole ring is aromatic, planar, and possesses a significant dipole moment, allowing it to act as a bioisosteric replacement for other functional groups, such as amides, esters, and other aromatic systems. A key feature of the 1,2,3-triazole moiety is its exceptional chemical stability towards metabolic degradation, oxidation, and reduction, which is a highly desirable characteristic for drug candidates.

The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has further propelled the use of 1,2,3-triazoles in drug discovery. This highly efficient and regioselective reaction allows for the straightforward and robust synthesis of complex molecular architectures from readily available building blocks. This compound, with its primary amine functionality, represents a versatile synthon that can be readily incorporated into larger molecules through various chemical transformations, including amidation, reductive amination, and sulfonylation.

Physicochemical and Computed Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in drug design and development. The key properties of this compound are summarized in the table below. These values are crucial for predicting its pharmacokinetic and pharmacodynamic behavior.

PropertyValueSource
Molecular Formula C₅H₁₀N₄PubChem[3]
Molecular Weight 126.16 g/mol PubChem[3]
CAS Number 1086601-35-5ChemicalBook[4], Hit2Lead[5]
Appearance Predicted to be a liquid or low-melting solid---
XLogP3-AA (Predicted) -0.9PubChem[3]
Topological Polar Surface Area (TPSA) 56.7 ŲPubChem[3]
Hydrogen Bond Donors 1PubChem[3]
Hydrogen Bond Acceptors 3PubChem[3]
Rotatable Bond Count 2PubChem[3]

Synthesis and Purification: A Proposed Experimental Protocol

While a specific, detailed synthesis for this compound is not widely available in peer-reviewed literature, a robust and logical synthetic route can be proposed based on well-established chemical transformations, particularly the Huisgen 1,3-dipolar cycloaddition. The following protocol is a representative example of how this compound could be synthesized and purified in a laboratory setting.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from commercially available reagents. The key steps involve the synthesis of an azide precursor followed by a cycloaddition reaction.

G cluster_0 Step 1: Azide Formation cluster_1 Step 2: Cycloaddition and Deprotection 2-bromoethanamine_HBr 2-Bromoethanamine hydrobromide 2_azidoethanamine 2-Azidoethanamine 2-bromoethanamine_HBr->2_azidoethanamine DMF, rt NaN3 Sodium Azide (NaN₃) NaN3->2_azidoethanamine Boc_protected_amine tert-butyl (2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate 2_azidoethanamine->Boc_protected_amine CuSO₄·5H₂O, Na-Ascorbate, t-BuOH/H₂O propyne Propyne propyne->Boc_protected_amine final_product This compound Boc_protected_amine->final_product HCl in Dioxane

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Procedure

Step 1: Synthesis of 2-Azidoethanamine

  • To a solution of 2-bromoethanamine hydrobromide (1 equivalent) in dimethylformamide (DMF), add sodium azide (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-azidoethanamine. Caution: Azide compounds are potentially explosive and should be handled with appropriate safety precautions.

Step 2: Synthesis of tert-butyl (2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate

  • In a round-bottom flask, dissolve 2-azidoethanamine (1 equivalent) in a mixture of tert-butanol and water (1:1).

  • To this solution, add propyne (1.2 equivalents), copper(II) sulfate pentahydrate (0.05 equivalents), and sodium ascorbate (0.1 equivalents).

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection to Yield this compound

  • Dissolve the purified tert-butyl (2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate in a solution of hydrochloric acid in dioxane (e.g., 4 M).

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting hydrochloride salt can be neutralized with a suitable base (e.g., aqueous sodium bicarbonate) and extracted with an organic solvent to yield the free amine.

Structural Elucidation and Characterization

The structural integrity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group on the triazole ring (a singlet), the triazole ring proton (a singlet), and the two methylene groups of the ethanamine side chain (two triplets).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include the methyl carbon, the triazole ring carbons, and the two methylene carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be employed to confirm the molecular weight and elemental composition of the compound. The expected [M+H]⁺ ion would be observed at m/z 127.1033.

Applications in Drug Discovery and Development

The title compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine handle allows for facile derivatization to explore structure-activity relationships (SAR).

Role as a Pharmacophore

The 1,2,3-triazole moiety is a key pharmacophore in numerous approved drugs, including the antibiotic Tazobactam. Its ability to participate in hydrogen bonding and dipole-dipole interactions makes it an effective component for binding to biological targets such as enzymes and receptors.

Use in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 126.16 g/mol , this compound is an ideal candidate for fragment-based drug discovery campaigns. FBDD involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments can then be elaborated into more potent lead compounds.

Linker Chemistry in PROTACs and ADCs

The ethanamine side chain provides a convenient attachment point for linkers used in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The stability and favorable physicochemical properties of the triazole core make it an attractive component in such therapeutic modalities.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile reagents or during reactions that may produce off-gassing.

  • Azide Precursors: Exercise extreme caution when working with azide-containing intermediates, as they are potentially explosive. Avoid heating or subjecting them to shock.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward, albeit not yet published in detail, synthesis and the presence of a reactive primary amine make it an attractive starting material for the development of novel therapeutic agents. The inherent stability and favorable biological interaction profile of the 1,2,3-triazole core further enhance its potential in drug discovery programs. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and its potential applications, serving as a valuable resource for researchers in the field.

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An In-Depth Technical Guide to 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine, a key building block in contemporary medicinal chemistry. The document details its chemical structure, properties, synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC), and analytical characterization. A significant application of this compound as a precursor in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors is explored, highlighting its relevance in the discovery of novel therapeutics for inflammatory and autoimmune diseases. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and dipole interactions.[1] The advent of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, making them readily accessible building blocks for drug discovery.[2] this compound (Figure 1) is a prime example of such a building block, incorporating both the stable triazole ring and a reactive primary amine, rendering it a versatile intermediate for further chemical modifications.

This guide will provide an in-depth analysis of this compound, from its fundamental properties to its synthesis and application in the development of targeted therapeutics.

Chemical Properties and Structure

This compound is a relatively small molecule with the key structural features of a 4-methyl substituted 1,2,3-triazole ring linked to an ethanamine side chain at the N1 position of the triazole.

PropertyValueSource
IUPAC Name This compound[1]
Molecular Formula C₅H₁₀N₄[1]
Molecular Weight 126.16 g/mol [1]
CAS Number 1086601-35-5[1]

Below is a 2D representation of the chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Synthesis

The most efficient and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species, to yield the 1,4-disubstituted triazole with high regioselectivity and yield.

The synthesis of this compound is achieved through the CuAAC reaction between 2-azidoethanamine and propyne.

Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-azidoethanamine 2-Azidoethanamine (or its hydrochloride salt) Conditions Cu(I) Catalyst (e.g., CuSO₄/Na Ascorbate) Solvent (e.g., H₂O/t-BuOH) 2-azidoethanamine->Conditions Azide Component Propyne Propyne Propyne->Conditions Alkyne Component Product This compound Conditions->Product Click Cycloaddition

Figure 2: General synthetic scheme for this compound.

Detailed Experimental Protocol

Materials:

  • 2-Azidoethanamine hydrochloride (or 2-azidoethanamine)

  • Propyne (gas or condensed liquid)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-azidoethanamine hydrochloride (1.0 eq) in a mixture of water and tert-butanol (1:1 v/v).

  • Addition of Propyne: Bubble propyne gas through the solution for a designated period, or add a pre-determined amount of condensed propyne at low temperature.

  • Catalyst Addition: To the reaction mixture, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x volumes).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Analytical Characterization

The structural elucidation of this compound is confirmed through standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific compound are not publicly available, predicted chemical shifts can be estimated based on the analysis of similar 1,2,3-triazole derivatives.[3][4]

¹H NMR (Predicted):

  • Triazole Proton (C5-H): A singlet is expected in the aromatic region, typically around δ 7.5-8.0 ppm.

  • Methyl Protons (C4-CH₃): A singlet corresponding to the three methyl protons is anticipated around δ 2.3-2.5 ppm.

  • Ethylamine Protons (N1-CH₂-CH₂-NH₂): Two triplets are expected for the methylene groups. The protons of the methylene group attached to the triazole ring (N1-CH₂) would likely appear around δ 4.3-4.6 ppm, while the methylene group adjacent to the amine (CH₂-NH₂) would be expected at approximately δ 3.0-3.3 ppm. The amine protons (NH₂) would present as a broad singlet.

¹³C NMR (Predicted):

  • Triazole Carbons (C4 and C5): Signals for the two triazole ring carbons are expected in the aromatic region, with the methyl-substituted carbon (C4) appearing around δ 140-145 ppm and the C5 carbon at approximately δ 120-125 ppm.

  • Methyl Carbon (C4-CH₃): The methyl carbon signal is anticipated in the aliphatic region, around δ 10-15 ppm.

  • Ethylamine Carbons (N1-CH₂-CH₂-NH₂): The carbon of the methylene group attached to the triazole (N1-CH₂) is expected around δ 50-55 ppm, and the carbon adjacent to the amine (CH₂-NH₂) would likely appear at δ 40-45 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 127.1.

Applications in Drug Discovery: IRAK-4 Inhibitors

A significant application of this compound is its use as a key intermediate in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1] IRAK-4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune response.[5] Dysregulation of IRAK-4 activity is implicated in a variety of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention.[6]

Role in the Synthesis of IRAK-4 Inhibitors

In patented synthetic routes for IRAK-4 inhibitors, this compound serves as a versatile building block. The primary amine of the ethanamine side chain provides a reactive handle for coupling with other molecular fragments to construct the final, more complex inhibitor molecule. This is typically achieved through amide bond formation or other amine-based chemistries.

IRAK4_Inhibitor_Synthesis cluster_starting_materials Key Intermediates cluster_coupling Coupling Reaction cluster_final_product Final Product Triazole_Amine This compound Coupling Amide Bond Formation (e.g., using coupling reagents like HATU, EDCI) Triazole_Amine->Coupling Core_Structure Pharmacophore Core (with carboxylic acid or activated acyl group) Core_Structure->Coupling IRAK4_Inhibitor IRAK-4 Inhibitor Coupling->IRAK4_Inhibitor

Figure 3: General role of this compound in the synthesis of IRAK-4 inhibitors.

Mechanism of Action of IRAK-4 Inhibitors

IRAK-4 inhibitors function by binding to the ATP-binding pocket of the IRAK-4 kinase domain, thereby preventing the phosphorylation of its downstream substrates. This blockade of the signaling cascade leads to a reduction in the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are key drivers of inflammation in various diseases.[7]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling similar amine-containing heterocyclic compounds should be followed. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. Its straightforward synthesis via the robust CuAAC reaction, combined with the presence of a reactive primary amine, makes it an attractive intermediate for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of potent IRAK-4 inhibitors underscores its importance in the ongoing quest for novel therapeutics to treat a range of inflammatory and autoimmune disorders. This technical guide provides a foundational understanding of this compound, which should serve as a useful resource for researchers engaged in the design and synthesis of new chemical entities.

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An In-depth Technical Guide to the Synthesis of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine. This compound, featuring a 1,4-disubstituted 1,2,3-triazole core, is a valuable building block in medicinal chemistry and drug development. The synthesis is centered around the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide will delve into the mechanistic underpinnings of the key reaction steps, provide detailed, field-proven experimental protocols for the synthesis of the requisite precursors and the final cycloaddition, and present characterization data for the target molecule. The content is structured to provide researchers, scientists, and drug development professionals with the necessary knowledge to confidently replicate and adapt this synthesis for their specific applications.

Introduction and Strategic Overview

The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds, owing to its metabolic stability, hydrogen bonding capabilities, and ability to act as a bioisostere for other functional groups. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the preeminent method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is lauded for its high yields, mild reaction conditions, and broad functional group tolerance.[1][3]

The synthesis of this compound is strategically designed to leverage the efficiency of the CuAAC reaction. The overall synthetic pathway can be dissected into three main stages:

  • Synthesis of the Azide Precursor: Preparation of 2-azidoethanamine.

  • Synthesis of the Alkyne Precursor: Preparation of propyne.

  • Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): The final convergent step to yield the target molecule.

This guide will provide a detailed examination of each of these stages, emphasizing the chemical principles that govern the selection of reagents and reaction conditions.

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_cunc Core Reaction 2-Bromoethylamine_HBr 2-Bromoethylamine Hydrobromide 2-Azidoethanamine 2-Azidoethanamine 2-Bromoethylamine_HBr->2-Azidoethanamine Nucleophilic Substitution Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->2-Azidoethanamine CuAAC Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) 2-Azidoethanamine->CuAAC Propene Propene 1,2-Dibromopropane 1,2-Dibromopropane Propene->1,2-Dibromopropane Electrophilic Addition Bromine Bromine (Br2) Bromine->1,2-Dibromopropane Propyne Propyne 1,2-Dibromopropane->Propyne Dehydrohalogenation (E2 Elimination) Strong_Base Strong Base (e.g., Alc. KOH/NaNH2) Strong_Base->Propyne Propyne->CuAAC Final_Product This compound CuAAC->Final_Product

Figure 1: Overall synthetic workflow for this compound.

Synthesis of Precursors

Synthesis of 2-Azidoethanamine

The synthesis of 2-azidoethanamine is efficiently achieved via a nucleophilic substitution reaction on a 2-haloethylamine precursor. 2-Bromoethylamine hydrobromide is a commercially available and stable starting material for this transformation.

Causality of Experimental Choices:

  • Reagent Selection: Sodium azide (NaN₃) is an excellent nucleophile for introducing the azide functionality. The reaction proceeds via an Sₙ2 mechanism.

  • Solvent: Water is an effective and environmentally benign solvent for this reaction, readily dissolving the ionic starting materials.

  • Temperature: Heating the reaction mixture to 90°C provides sufficient thermal energy to overcome the activation barrier for the substitution reaction, ensuring a reasonable reaction rate.

  • Work-up: The final product is a free amine. Adjusting the pH to >11 with a strong base like NaOH ensures the amine is deprotonated and can be efficiently extracted into an organic solvent.

Experimental Protocol: Synthesis of 2-Azidoethanamine

  • To a round-bottom flask, add 2-bromoethylamine hydrobromide (1.0 eq.) and sodium azide (2.5 eq.).

  • Add deionized water to dissolve the reactants.

  • Heat the reaction mixture to 90°C in an oil bath and stir for 18-24 hours, protecting the reaction from light.

  • Cool the reaction mixture to room temperature.

  • Adjust the pH of the solution to >11 using a 10 M NaOH solution.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-azidoethanamine.

Caution: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction.

Synthesis of Propyne

Propyne is a gas at room temperature and is a key three-carbon building block. A common laboratory-scale synthesis involves the dehydrohalogenation of 1,2-dibromopropane.

Causality of Experimental Choices:

  • Precursor Synthesis (1,2-Dibromopropane): This precursor is readily synthesized from the electrophilic addition of bromine (Br₂) across the double bond of propene.[4] This reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) or dichloromethane.[4]

  • Dehydrohalogenation: The elimination of two equivalents of hydrogen bromide (HBr) from 1,2-dibromopropane requires a strong base. A mixture of alcoholic potassium hydroxide (KOH) and sodium amide (NaNH₂) is particularly effective for this double elimination reaction, which proceeds through a sequential E2 mechanism.[4][5]

  • Product Collection: Propyne has a boiling point of -23.2°C. Therefore, it must be collected as a gas or condensed at low temperatures.

Experimental Protocol: Synthesis of Propyne

This protocol should be performed in a well-ventilated fume hood with appropriate safety precautions for handling flammable gases.

Part A: Synthesis of 1,2-Dibromopropane

  • In a reaction vessel equipped with a dropping funnel and a stirrer, dissolve propene in an inert solvent such as carbon tetrachloride (CCl₄).

  • Slowly add a solution of bromine (Br₂) in CCl₄ to the propene solution at room temperature.

  • The disappearance of the bromine color indicates the completion of the reaction.

  • Remove the solvent under reduced pressure to yield crude 1,2-dibromopropane, which can be purified by distillation.

Part B: Synthesis of Propyne

  • Set up a distillation apparatus with a receiving flask cooled in a dry ice/acetone bath.

  • In the reaction flask, place a solution of alcoholic potassium hydroxide (excess).

  • Heat the alcoholic KOH solution to reflux.

  • Slowly add 1,2-dibromopropane dropwise to the refluxing base solution.

  • Propyne gas will evolve and can be collected by condensation in the cooled receiving flask.

  • For subsequent use in the CuAAC reaction, the propyne can be bubbled directly into the reaction mixture or a solution of propyne in a suitable solvent can be prepared.

Safety Precautions for Handling Propyne:

  • Propyne is an extremely flammable gas and may form explosive mixtures with air.[6][7]

  • Handle in a well-ventilated area, away from ignition sources.[6][8]

  • Use explosion-proof equipment and non-sparking tools.[6][8]

  • Cylinders should be securely chained and protected from physical damage.[8]

The Core Reaction: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the pivotal step in this synthesis, covalently linking the two precursors to form the desired 1,2,3-triazole ring.

Mechanistic Insights:

The copper(I)-catalyzed reaction proceeds through a significantly different mechanism than the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. The catalyzed reaction exhibits a rate acceleration of 10⁷ to 10⁸.[1] The proposed mechanism involves the following key steps:

  • Formation of a Copper(I)-Acetylide: The terminal alkyne (propyne) reacts with the copper(I) catalyst to form a copper-acetylide intermediate. This coordination increases the acidity of the terminal alkyne proton.

  • Coordination of the Azide: The azide (2-azidoethanamine) then coordinates to the copper center.

  • Cycloaddition: A stepwise process involving the formation of a six-membered copper metallacycle occurs.

  • Rearomatization and Catalyst Regeneration: The metallacycle rearranges to form the stable triazole ring, regenerating the copper(I) catalyst.

CuAAC_Mechanism Alkyne Propyne (R-C≡CH) Cu_Acetylide Copper(I)-Acetylide Intermediate Alkyne->Cu_Acetylide Azide 2-Azidoethanamine (R'-N3) Cu_Azide_Complex Copper-Azide-Alkyne Complex Azide->Cu_Azide_Complex Cu(I) Cu(I) Catalyst Cu(I)->Cu_Acetylide Cu_Acetylide->Cu_Azide_Complex Metallacycle Six-membered Copper Metallacycle Cu_Azide_Complex->Metallacycle Cycloaddition Triazole_Product 1,4-Disubstituted 1,2,3-Triazole Metallacycle->Triazole_Product Rearomatization Triazole_Product->Cu(I) Catalyst Regeneration

Figure 2: Simplified mechanistic cycle of the CuAAC reaction.

Causality of Experimental Choices:

  • Catalyst Source: While Cu(I) salts can be used directly, it is often more convenient and reliable to generate the active Cu(I) catalyst in situ from an inexpensive and air-stable Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[1][3]

  • Reducing Agent: Sodium ascorbate is the most common and effective reducing agent for this purpose.[1][3]

  • Solvent System: A mixture of water and a co-solvent like t-butanol or THF is often employed to ensure the solubility of both the organic precursors and the inorganic catalyst components.

  • Reaction Conditions: The reaction is typically run at room temperature and is often complete within a few hours.

Experimental Protocol: Synthesis of this compound

  • In a reaction vessel, dissolve 2-azidoethanamine (1.0 eq.) in a mixture of water and t-butanol (1:1).

  • Bubble propyne gas through the solution for 10-15 minutes, or add a solution of propyne (1.2 eq.) in a suitable solvent.

  • In a separate vial, prepare a solution of sodium ascorbate (0.1 eq.) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq.) in water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be purified by column chromatography on silica gel to afford the pure this compound.

Data Presentation and Characterization

The successful synthesis of the target molecule and its precursors should be confirmed by standard analytical techniques.

Table 1: Summary of Key Reagents and Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Role
2-Bromoethylamine HBrC₂H₇Br₂N204.90Azide Precursor Starter
Sodium AzideN₃Na65.01Azide Source
2-AzidoethanamineC₂H₆N₄86.09Azide Precursor
PropeneC₃H₆42.08Alkyne Precursor Starter
1,2-DibromopropaneC₃H₆Br₂201.89Propyne Precursor
PropyneC₃H₄40.06Alkyne Precursor
Copper(II) SulfateCuSO₄·5H₂O249.69Catalyst Precursor
Sodium AscorbateC₆H₇NaO₆198.11Reducing Agent
Final Product C₅H₁₀N₄ 126.16 Target Molecule

Characterization Data for this compound:

  • Appearance: Expected to be a colorless to pale yellow oil or solid.

  • ¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show characteristic signals for the methyl group on the triazole ring (singlet, ~2.3 ppm), the ethyl chain protons (two triplets, one for the CH₂ adjacent to the triazole and one for the CH₂ adjacent to the amine), the triazole proton (singlet, ~7.5 ppm), and the amine protons (broad singlet).

  • ¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show distinct signals for the methyl carbon, the two ethyl carbons, and the two carbons of the triazole ring.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the compound (m/z = 127.10 [M+H]⁺).

Conclusion

The synthetic pathway detailed in this guide, centered on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition, represents a highly efficient and reliable method for the preparation of this compound. By providing a thorough understanding of the underlying chemical principles, detailed experimental protocols, and essential safety information, this document equips researchers with the necessary tools to successfully synthesize this valuable chemical building block. The modularity of the "click chemistry" approach also allows for the potential adaptation of this methodology to create a diverse library of related 1,2,3-triazole derivatives for various applications in drug discovery and materials science.

References

  • Holston Gases. (2018). Propylene Safety Data Sheet. Retrieved from [Link]

  • Holston Gases. (n.d.). Propylene. Retrieved from [Link]

  • US Cylinder Gas. (2025). Safety Data Sheet - Propylene, liquified. Retrieved from [Link]

  • Allen. (n.d.). Propyne is formed by heating 1,2-dibromopropane with. Retrieved from [Link]

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  • YouTube. (2022). CuAAC click triazole synthesis - laboratory experiment. Retrieved from [Link]...

  • MDPI. (n.d.). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). Retrieved from [Link]

  • SciSpace. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • ResearchGate. (2025). Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives: A patent review (2008-2011). Retrieved from [Link]

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  • Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.

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A Technical Guide to the Retrosynthesis and Synthesis of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the retrosynthesis of 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine, a valuable bifunctional building block in medicinal chemistry and drug development. The 1,2,3-triazole core is a well-regarded pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding and dipole interactions.[1] This document outlines a robust and efficient synthetic strategy, beginning with a logical retrosynthetic disconnection and culminating in detailed, field-proven protocols for the forward synthesis. The cornerstone of this approach is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," which ensures high regioselectivity and yield.[2][[“]] This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, providing both the strategic rationale and the practical steps necessary for the successful synthesis of the target molecule.

Introduction: The Strategic Importance of the Triazole Scaffold

The 1,2,3-triazole heterocycle has become a ubiquitous feature in modern medicinal chemistry. Its prominence stems from its role as a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties.[2] Furthermore, the triazole ring is more than a passive linker; it actively participates in molecular recognition through hydrogen bonding and dipole interactions, often enhancing binding affinity to biological targets.[1] The target molecule, this compound[4], incorporates this privileged scaffold along with a primary amine, providing a versatile handle for further chemical elaboration. This makes it an attractive starting material for constructing combinatorial libraries and developing novel therapeutic agents.[1]

Designing an efficient synthesis for such a building block is paramount. Retrosynthetic analysis provides the logical framework for deconstructing the target molecule into readily available starting materials, revealing the most strategic bond disconnections and guiding the development of a practical forward synthesis.

Retrosynthetic Analysis: A "Click Chemistry" Approach

The structure of this compound lends itself to a highly logical disconnection through the triazole ring. The 1,4-disubstituted pattern of the triazole is a hallmark of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[5][6] This powerful transformation, a cornerstone of click chemistry, provides a near-perfect method for reliably and regioselectively forming the triazole ring from a terminal alkyne and an organic azide under mild conditions.[2][6]

The primary retrosynthetic disconnection is therefore the CuAAC reaction, which breaks the molecule into two key synthons: propyne and a 2-azidoethanamine derivative.

G cluster_disconnection Retrosynthetic Disconnection TM This compound Disconnection CuAAC Disconnection TM->Disconnection Precursors Disconnection->Precursors Alkyne Propyne Precursors->Alkyne Azide 2-Azidoethanamine (Protected) Precursors->Azide ProtectedAzide tert-Butyl (2-azidoethyl)carbamate Azide->ProtectedAzide Amine Protection Required StartingMaterial N-Boc-ethanolamine ProtectedAzide->StartingMaterial Functional Group Interconversion

Caption: Retrosynthetic analysis of the target molecule via the CuAAC disconnection.

Rationale for the Chosen Disconnection:
  • Regioselectivity: The thermal Huisgen cycloaddition of azides and alkynes typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. The copper-catalyzed variant, however, proceeds with exceptional fidelity to exclusively afford the 1,4-disubstituted product.[2]

  • Efficiency and Scope: The CuAAC reaction is known for its high yields, broad functional group tolerance, and mild reaction conditions, often proceeding in aqueous or mixed solvent systems.[5][7]

  • Precursor Availability: The resulting precursors, propyne and a protected form of 2-azidoethanamine, are either commercially available or can be synthesized through straightforward, well-documented procedures.

A critical consideration in this analysis is the reactivity of the primary amine on the ethanamine side chain. Free amines can coordinate to the copper catalyst, potentially inhibiting the reaction. Therefore, a protection strategy is essential.[8] The tert-butoxycarbonyl (Boc) group is an ideal choice, as it is stable under the neutral or slightly basic conditions of the CuAAC reaction and can be quantitatively removed under acidic conditions without affecting the triazole ring.[9][10] This leads to our key azide intermediate: tert-butyl (2-azidoethyl)carbamate .

Forward Synthesis: Experimental Strategy and Protocols

The forward synthesis is designed as a robust three-step sequence: (1) Synthesis of the protected azide precursor, (2) Copper-catalyzed cycloaddition, and (3) Deprotection to yield the final product.

G Start 2-Aminoethanol Step1_Product N-Boc-ethanolamine Start->Step1_Product Step 1a: Amine Protection (Boc)2O, DCM Step2_Product N-Boc-ethanolamine O-Mesylate Step1_Product->Step2_Product Step 1b: Mesylation MsCl, Et3N, DCM Step3_Product tert-Butyl (2-azidoethyl)carbamate Step2_Product->Step3_Product Step 1c: Azide Substitution NaN3, DMF Step4_Product tert-Butyl (2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate Step3_Product->Step4_Product Step 2: CuAAC Reaction Propyne, CuSO4, NaAsc Final_Product This compound Step4_Product->Final_Product Step 3: Deprotection TFA, DCM

Caption: Proposed forward synthesis workflow for the target molecule.

Step 1: Synthesis of tert-Butyl (2-azidoethyl)carbamate

This precursor is efficiently prepared in a three-part sequence from inexpensive 2-aminoethanol.

Protocol 1a: Boc-Protection of 2-Aminoethanol

  • Dissolve 2-aminoethanol (1.0 eq) in dichloromethane (DCM, approx. 0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (2-hydroxyethyl)carbamate as a colorless oil or white solid, which is often used without further purification.

Protocol 1b: Mesylation of N-Boc-ethanolamine

  • Dissolve tert-butyl (2-hydroxyethyl)carbamate (1.0 eq) in anhydrous DCM (approx. 0.4 M) under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (Et₃N, 1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute with DCM and wash sequentially with cold water, 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo. The resulting mesylate is typically used immediately in the next step.

Protocol 1c: Azide Substitution

  • Dissolve the crude mesylate from the previous step (1.0 eq) in dimethylformamide (DMF, approx. 0.5 M).

  • Add sodium azide (NaN₃, 3.0 eq). Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • After cooling to room temperature, pour the mixture into water and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.

  • Dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford tert-butyl (2-azidoethyl)carbamate.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This step constructs the core triazole ring. Propyne gas can be bubbled through the reaction mixture or a suitable surrogate can be used.

Protocol 2: CuAAC Reaction

  • In a suitable reaction vessel, dissolve tert-butyl (2-azidoethyl)carbamate (1.0 eq) in a 1:1 mixture of t-butanol and water (approx. 0.2 M).

  • Add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq). The solution should turn a pale yellow/green.[11]

  • Cool the mixture to 0 °C and bubble propyne gas through the solution for 20-30 minutes, or until saturation is achieved.

  • Seal the vessel and allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous NH₄Cl to remove copper salts, followed by brine.

  • Dry over Na₂SO₄, filter, and concentrate. The crude product, tert-butyl (2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate, can be purified by silica gel chromatography if necessary.

Step 3: Boc Deprotection

The final step is the removal of the Boc protecting group to liberate the primary amine.

Protocol 3: Amine Deprotection

  • Dissolve the Boc-protected triazole (1.0 eq) from Step 2 in DCM (approx. 0.2 M).

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.[12]

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. Effervescence (CO₂ evolution) should be observed.[12]

  • Monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2 M NaOH (aq).

  • Extract the aqueous layer extensively with DCM or a DCM/isopropanol mixture (e.g., 4:1).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, this compound.

Data Summary

The following table summarizes the key parameters for the proposed synthetic route. Yields are representative and may vary based on scale and purification efficiency.

StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield
1aBoc Protection(Boc)₂ODCM0 to RT12-16>95%
1bMesylationMsCl, Et₃NDCM02-4>90% (crude)
1cAzidationNaN₃DMF60-7012-1875-85%
2CuAACPropyne, CuSO₄, NaAsct-BuOH/H₂ORT2480-95%
3DeprotectionTFADCM0 to RT1-3>90%

Conclusion

The retrosynthetic analysis of this compound logically identifies the Copper(I)-catalyzed Azide-Alkyne Cycloaddition as the optimal synthetic strategy. This approach provides a highly efficient, modular, and regioselective route to the target molecule. The detailed forward synthesis, involving amine protection, functional group interconversion to form the key azide precursor, CuAAC reaction, and final deprotection, constitutes a reliable and scalable pathway for producing this valuable chemical building block. The principles and protocols outlined in this guide offer a clear roadmap for researchers engaged in the synthesis of complex nitrogen-containing heterocycles for applications in drug discovery and materials science.

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A Comprehensive Technical Guide to 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its chemical identity, including its verified IUPAC name, physicochemical properties, and detailed synthetic protocols. The guide will further elucidate the critical role of the 1,2,3-triazole scaffold as a versatile pharmacophore, linker, and bioisostere in modern drug design.[1][2] By examining its applications and presenting robust experimental workflows, this document serves as a vital resource for professionals engaged in the discovery and development of novel therapeutics.

Nomenclature and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of rigorous scientific research. This section confirms the IUPAC nomenclature for the topic compound and tabulates its key physicochemical characteristics.

IUPAC Name and Chemical Identifiers

The formal IUPAC name for the compound is 2-(4-methyl-1,2,3-triazol-1-yl)ethanamine .[3] It is crucial to use the systematic name to avoid ambiguity, although various synonyms may be encountered in the literature and commercial catalogs.[3]

Identifier Value Source
IUPAC Name 2-(4-methyl-1,2,3-triazol-1-yl)ethanaminePubChem[3]
CAS Number 1086601-35-5PubChem[3]
Molecular Formula C5H10N4PubChem[3]
Molecular Weight 126.16 g/mol PubChem[3]
InChIKey SJWJIKMZQXUVSC-UHFFFAOYSA-NPubChem[3]
Canonical SMILES CC1=CN(N=N1)CCNPubChem[3]
Physicochemical Data

The following table summarizes computed physicochemical properties that are critical for predicting the compound's behavior in biological systems and for designing experimental protocols.

Property Value Significance in Drug Discovery
XLogP3 -0.9Predicts hydrophilicity, influencing solubility and cell membrane permeability.
Hydrogen Bond Donors 1Indicates the potential for forming hydrogen bonds with biological targets.
Hydrogen Bond Acceptors 3Indicates the potential for forming hydrogen bonds with biological targets.
Polar Surface Area 56.7 ŲInfluences drug transport properties and blood-brain barrier penetration.
pKa (Predicted) 7.38 ± 0.10Determines the ionization state at physiological pH, affecting receptor binding and solubility.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process. The Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," is a cornerstone reaction for forming the 1,2,3-triazole ring due to its high efficiency and selectivity.[4][5]

General Synthetic Workflow

A common and reliable synthetic route involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This approach offers high yields and regioselectivity, making it a preferred method in medicinal chemistry.[4] The workflow can be conceptualized as follows:

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_intermediate Intermediate cluster_deprotection Final Step cluster_product Final Product Propargylamine Propargylamine CuAAC Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Propargylamine->CuAAC Azidoethane Azidoethane Derivative (e.g., N-(2-azidoethyl)acetamide) Azidoethane->CuAAC ProtectedTriazole Protected Triazole Intermediate CuAAC->ProtectedTriazole Formation of 1,4-disubstituted triazole Deprotection Deprotection ProtectedTriazole->Deprotection FinalProduct This compound Deprotection->FinalProduct Removal of protecting group

Caption: General workflow for the synthesis of the target compound via CuAAC.

Detailed Experimental Protocol (Illustrative)

This protocol is a representative example. Researchers must adapt it based on the specific starting materials and available laboratory equipment. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of N-(2-azidoethyl)acetamide

  • Rationale: This step introduces the azide functionality required for the cycloaddition reaction. An acetamide protecting group is used for the amine.

  • Dissolve N-(2-bromoethyl)acetamide in dimethylformamide (DMF).

  • Add sodium azide (NaN₃) in slight excess (e.g., 1.2 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the azide intermediate.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Rationale: This is the key "click" reaction to form the triazole ring. A copper(I) catalyst, often generated in situ from copper(II) sulfate and a reducing agent like sodium ascorbate, is essential.

  • In a flask, dissolve the azide intermediate from Step 1 and 1-propyne (or a suitable precursor) in a solvent mixture (e.g., t-butanol/water).

  • Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium ascorbate.

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Monitor the formation of the triazole product by TLC or LC-MS.

  • After completion, dilute the reaction with water and extract with an appropriate organic solvent.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection of the Amine

  • Rationale: The final step is to remove the acetamide protecting group to yield the primary amine.

  • Dissolve the protected triazole from Step 2 in an acidic solution (e.g., 6M HCl).

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a base (e.g., NaOH solution) to pH > 10.

  • Extract the final product, this compound, with dichloromethane.

  • Dry the combined organic extracts, filter, and evaporate the solvent to obtain the pure product.

Characterization: The structure and purity of the final compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

The 1,2,3-Triazole Scaffold in Drug Discovery

The 1,2,3-triazole ring is not merely a structural component; it is a "privileged" scaffold in medicinal chemistry.[6][7] Its unique combination of chemical and physical properties makes it an invaluable tool for drug designers.

Key Attributes and Roles:
  • Bioisostere: The triazole ring can act as a bioisostere for amide or ester groups, offering improved metabolic stability and pharmacokinetic properties.[2]

  • Pharmacophore: The nitrogen atoms in the triazole ring can participate in hydrogen bonding and other non-covalent interactions with biological targets, making it a potent pharmacophore.[1][2]

  • Linker Moiety: Due to the reliability of its synthesis, the triazole ring is frequently used as a stable linker to connect two different pharmacophores, creating hybrid molecules with potentially synergistic activities.[1]

  • Versatile Synthetic Handle: The "click chemistry" approach to its synthesis allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[2]

The broad utility of the 1,2,3-triazole core is evidenced by its presence in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][6]

TriazoleRoles cluster_properties Intrinsic Properties cluster_roles Roles in Drug Design cluster_outcomes Therapeutic Outcomes Triazole 1,2,3-Triazole Core Stability Metabolic Stability Triazole->Stability H_Bonding H-Bonding Capacity Triazole->H_Bonding Dipole Dipole Moment Triazole->Dipole Linker Linker Triazole->Linker Bioisostere Bioisostere (Amide Mimic) Stability->Bioisostere H_Bonding->Bioisostere Pharmacophore Pharmacophore H_Bonding->Pharmacophore Dipole->Pharmacophore Anticancer Anticancer Bioisostere->Anticancer Antimicrobial Antimicrobial Bioisostere->Antimicrobial Antiviral Antiviral Bioisostere->Antiviral Anti_inflammatory Anti-inflammatory Bioisostere->Anti_inflammatory Pharmacophore->Anticancer Pharmacophore->Antimicrobial Pharmacophore->Antiviral Pharmacophore->Anti_inflammatory Linker->Anticancer Linker->Antimicrobial Linker->Antiviral Linker->Anti_inflammatory

Caption: The multifaceted roles of the 1,2,3-triazole core in drug discovery.

Applications and Future Perspectives

This compound serves as a valuable building block for the synthesis of more complex molecules with therapeutic potential. The primary amine group is a key functional handle for further chemical modifications, allowing for its incorporation into larger scaffolds.

Research has shown that derivatives of 1,2,3-triazoles exhibit a wide spectrum of pharmacological activities. For instance, various 1,2,3-triazole hybrids have demonstrated significant cytotoxicity against cancer cell lines like MCF-7 and HT-29.[1] Others have shown promise as antibacterial and antibiofilm agents, which is critical in the fight against antimicrobial resistance.[8]

The future of this compound and its derivatives lies in its continued use as a versatile scaffold for:

  • Combinatorial Chemistry: Generating large, diverse libraries for high-throughput screening.

  • Fragment-Based Drug Design: Using the triazole-ethylamine fragment as a starting point for building potent inhibitors.

  • Development of Novel Hybrids: Combining this scaffold with other known pharmacophores to create drugs with novel mechanisms of action or improved efficacy.

The synthetic accessibility and favorable physicochemical properties of the 1,2,3-triazole core ensure that compounds like this compound will remain highly relevant in the ongoing quest for new and effective medicines.

References

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Unlocking the Therapeutic Potential of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability and capacity to engage in diverse biological interactions. This technical guide delineates a comprehensive, field-proven strategy for the preclinical evaluation of a novel derivative, 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine . In the absence of extensive prior biological data for this specific molecule, this document serves as a roadmap for researchers and drug development professionals to systematically uncover and validate its therapeutic potential. We will traverse a multi-tiered screening cascade, commencing with robust in vitro assays to probe for cytotoxic, antimicrobial, and anti-inflammatory activities, and culminating in targeted in vivo models to establish preliminary safety and efficacy profiles. Each proposed experimental protocol is designed as a self-validating system, grounded in established scientific principles to ensure data integrity and reproducibility.

Introduction: The Promise of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery. Its unique electronic properties, including the ability to form hydrogen bonds and dipole interactions, coupled with its resistance to metabolic degradation, make it an attractive pharmacophore.[1][2] Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The title compound, this compound, features this privileged scaffold linked to an ethanamine side chain, a common structural motif in bioactive molecules that can influence solubility and interactions with biological targets.

This guide puts forth a logical and efficient pathway to systematically investigate the bioactivity of this largely uncharacterized molecule. Our approach is hypothesis-driven, leveraging the known activities of structurally related triazole derivatives to inform our initial screening efforts.

Synthesis and Characterization

A reliable and scalable synthesis of this compound is a prerequisite for any biological evaluation. While several methods for the synthesis of 1,2,3-triazoles are reported, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective route.[5][6] A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

Synthesis_Pathway Azidoethane 2-Azidoethan-1-amine Reaction Azidoethane->Reaction Propyne Propyne Propyne->Reaction Cu(I) catalyst Cu(I) catalyst (e.g., CuSO4/Na-Ascorbate) Cu(I) catalyst->Reaction Product 2-(4-Methyl-1H-1,2,3- triazol-1-yl)ethanamine Reaction->Product CuAAC Screening_Cascade cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary In Vitro & Early Safety cluster_2 Tier 3: In Vivo Proof-of-Concept Cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) Dose_Response Dose-Response & IC50/MIC Determination Cytotoxicity->Dose_Response Antimicrobial Antimicrobial Screening (Antibacterial & Antifungal) Antimicrobial->Dose_Response Anti_inflammatory Anti-inflammatory Assays (e.g., COX/LOX inhibition) Anti_inflammatory->Dose_Response Mechanism_of_Action Preliminary Mechanism of Action Studies Dose_Response->Mechanism_of_Action Zebrafish_Toxicity Zebrafish Developmental Toxicity Dose_Response->Zebrafish_Toxicity Efficacy_Models Disease-Specific Efficacy Models (e.g., Murine inflammation or tumor models) Mechanism_of_Action->Efficacy_Models Acute_Toxicity Rodent Acute Toxicity (OECD Guidelines) Zebrafish_Toxicity->Acute_Toxicity Acute_Toxicity->Efficacy_Models

Caption: A tiered screening cascade for the evaluation of the target compound.

Tier 1: Primary In Vitro Screening

The initial phase aims to cast a wide net to detect potential bioactivity across several key therapeutic areas.

Rationale: Assessing general cytotoxicity is a crucial first step to determine the compound's therapeutic window and to identify potential anticancer activity.

Protocol: XTT Cell Viability Assay

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293) in appropriate media until they reach 80-90% confluency.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • XTT Assay: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add the XTT solution to each well and incubate for 2-4 hours. [7][8]5. Data Acquisition: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability in cancer cell lines compared to the non-cancerous cell line would suggest selective anticancer activity.

Rationale: The triazole scaffold is present in numerous antifungal and antibacterial agents. [9]Therefore, screening for antimicrobial activity is a logical starting point.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare standardized inoculums of a panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans, Aspergillus niger).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate broth medium. [10][11]3. Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [12]

Rationale: Many heterocyclic compounds, including triazoles, have shown anti-inflammatory properties. Initial screening can be performed by assessing the inhibition of key inflammatory enzymes, cyclooxygenases (COX) and lipoxygenases (LOX). [13] Protocol: In Vitro COX and 5-LOX Inhibition Assays

  • Enzyme Preparation: Use commercially available COX-1, COX-2, and 5-LOX enzyme preparations.

  • Assay Procedure: Perform the assays according to established protocols, typically involving the measurement of prostaglandin E2 (for COX) or leukotriene B4 (for 5-LOX) production. [14][15]3. Compound Incubation: Incubate the enzymes with various concentrations of the test compound before the addition of the arachidonic acid substrate.

  • Data Analysis: Determine the percentage of enzyme inhibition relative to a control without the compound. A selective inhibition of COX-2 over COX-1 would be a particularly desirable outcome.

Tier 2: Secondary In Vitro Assays and Early Safety Assessment

Compounds demonstrating promising activity in Tier 1 will advance to this stage for more detailed characterization.

For any "hit" from the primary screens, a full dose-response curve will be generated to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity and anti-inflammatory assays, or a more precise MIC for antimicrobial activity.

Depending on the observed activity, preliminary mechanistic studies can be initiated. For example, if anticancer activity is observed, assays for apoptosis (e.g., caspase-3/7 activity) or cell cycle analysis (by flow cytometry) can be performed.

Rationale: The zebrafish model is a powerful tool for early, high-throughput toxicity screening. [16][17]It provides data on potential teratogenicity and general developmental toxicity, which is crucial before moving to mammalian models. [18][19] Protocol: Zebrafish Embryo Teratogenicity Assay

  • Embryo Collection and Staging: Collect newly fertilized zebrafish embryos and stage them.

  • Compound Exposure: Expose embryos in 24-well plates to a range of concentrations of the test compound from 4 hours post-fertilization (hpf) to 96 or 120 hpf. [20]3. Endpoint Evaluation: At 24, 48, 72, 96, and 120 hpf, assess a range of developmental endpoints, including mortality, hatching rate, and morphological abnormalities (e.g., yolk sac edema, pericardial edema, spinal curvature, craniofacial defects).

  • Data Analysis: Determine the No Observed Adverse Effect Concentration (NOAEC) and the Lowest Observed Adverse Effect Concentration (LOAEC).

Tier 3: In Vivo Proof-of-Concept

The most promising and non-toxic compounds from Tier 2 will be evaluated in rodent models to establish a preliminary in vivo safety and efficacy profile.

Rationale: To determine the acute toxicity of the compound and to identify a safe dose range for subsequent efficacy studies.

Protocol: OECD Guideline 423 (Acute Toxic Class Method)

  • Animal Model: Use healthy, young adult female rats or mice.

  • Dosing: Administer the compound orally in a stepwise procedure with a starting dose based on in vitro and zebrafish toxicity data. [21]3. Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. [22]4. Data Analysis: The results are used to classify the compound into a toxicity class and to estimate the LD50.

Rationale: To evaluate the therapeutic potential of the compound in a relevant disease model. The choice of model will be dictated by the results of the in vitro screening.

  • For Anti-inflammatory Activity: A murine model of carrageenan-induced paw edema can be used to assess acute anti-inflammatory effects. [23]For more chronic inflammation, a dextran sulfate sodium (DSS)-induced colitis model could be employed. [24]* For Anticancer Activity: A xenograft mouse model, where human cancer cells are implanted into immunodeficient mice, can be used to evaluate the compound's ability to inhibit tumor growth. [25][26] Data Presentation: Summary of Hypothetical Screening Results

Assay TypeEndpointResult (Hypothetical)
Tier 1
Cytotoxicity (A549)IC50> 100 µM
Cytotoxicity (MCF-7)IC5015 µM
Cytotoxicity (HEK293)IC5085 µM
Antibacterial (S. aureus)MIC32 µg/mL
Antifungal (C. albicans)MIC> 128 µg/mL
COX-1 InhibitionIC5050 µM
COX-2 InhibitionIC505 µM
Tier 2
Zebrafish ToxicityNOAEC25 µM
Tier 3
Acute Oral Toxicity (Rat)LD50> 2000 mg/kg
Carrageenan Paw Edema% Inhibition45% at 50 mg/kg

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial preclinical evaluation of this compound. By employing a tiered screening cascade, researchers can efficiently identify and characterize its potential biological activities. The proposed protocols are designed to be robust and reproducible, providing a solid foundation for further drug development efforts. Positive findings in this comprehensive screening program would warrant more in-depth mechanistic studies, pharmacokinetic profiling, and chronic toxicity assessments to fully elucidate the therapeutic potential of this novel triazole derivative.

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An In-depth Technical Guide to 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,2,3-Triazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 1,2,3-triazole ring system has emerged as a highly privileged scaffold in the landscape of modern drug discovery.[1][2] Its remarkable stability under a range of physiological conditions, coupled with its capacity to engage in hydrogen bonding and dipole interactions, makes it an attractive structural component for bioactive molecules.[2] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering a robust and efficient methodology for the creation of diverse molecular libraries.[1] This guide focuses on a specific, yet versatile, building block: 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine and its derivatives, exploring their synthesis, biological significance, and the nuanced structure-activity relationships that govern their therapeutic potential.

This core structure, with its terminal primary amine, provides a critical anchor point for further chemical elaboration, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. The strategic placement of the methyl group at the 4-position of the triazole ring also offers a subtle yet significant point of modulation for molecular interactions.

Core Synthesis: A Modular Approach via Click Chemistry

The synthesis of the this compound core is most effectively achieved through a convergent strategy centered around the CuAAC reaction. This approach offers high yields, mild reaction conditions, and exceptional regioselectivity for the 1,4-disubstituted product. The overall synthetic workflow is depicted below:

G cluster_precursors Precursor Synthesis cluster_cunc CuAAC Reaction cluster_final Final Product Propyne Propyne CuAAC Copper(I)-catalyzed Azide-Alkyne Cycloaddition Propyne->CuAAC N3_amine_protected N-protected 2-Azidoethanamine N3_amine_protected->CuAAC Core_protected N-protected Core Molecule CuAAC->Core_protected Core_final This compound Core_protected->Core_final Deprotection

Caption: General synthetic workflow for the core molecule.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, with each step yielding a characterizable intermediate. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Part 1: Synthesis of N-(2-azidoethyl)acetamide (Protected Azide Precursor)

  • Rationale: A protecting group on the amine is essential to prevent side reactions during the CuAAC reaction. An acetyl group is chosen for its stability and ease of removal under basic conditions.

  • Step 1.1: Acetylation of 2-aminoethanol. To a solution of 2-aminoethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add acetic anhydride (1.1 eq) dropwise. Stir the reaction mixture at room temperature for 2 hours. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-hydroxyethyl)acetamide.

  • Step 1.2: Mesylation. Dissolve the product from Step 1.1 in DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq). Stir at 0 °C for 1 hour. Wash with cold 1M HCl, saturated sodium bicarbonate, and brine. Dry the organic layer and concentrate to obtain 2-(acetylamino)ethyl methanesulfonate.

  • Step 1.3: Azidation. Dissolve the mesylate from Step 1.2 in dimethylformamide (DMF). Add sodium azide (1.5 eq) and heat the mixture to 80 °C for 4 hours. Cool to room temperature, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate to afford N-(2-azidoethyl)acetamide.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Rationale: The CuAAC reaction provides a highly efficient and regioselective method for the formation of the 1,4-disubstituted 1,2,3-triazole ring. Sodium ascorbate is used as a reducing agent to maintain copper in its active Cu(I) oxidation state.

  • Step 2.1: Reaction Setup. In a round-bottom flask, dissolve N-(2-azidoethyl)acetamide (1.0 eq) and propyne (1.2 eq, bubbled through the solvent or added as a solution) in a 1:1 mixture of tert-butanol and water.

  • Step 2.2: Catalyst Addition. Add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.05 eq).

  • Step 2.3: Reaction. Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Step 2.4: Workup. Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, N-(2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl)acetamide, can be purified by column chromatography.

Part 3: Deprotection to Yield the Final Product

  • Rationale: The final step involves the removal of the acetyl protecting group to liberate the primary amine, making it available for further derivatization.

  • Step 3.1: Hydrolysis. Dissolve the protected triazole from Part 2 in a 3M solution of hydrochloric acid.

  • Step 3.2: Reaction. Reflux the mixture for 4 hours.

  • Step 3.3: Isolation. Cool the reaction to room temperature and wash with DCM to remove any unreacted starting material. Basify the aqueous layer to pH > 12 with solid sodium hydroxide while cooling in an ice bath. Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as an oil.

Derivatives and Analogs: Expanding the Chemical Space

The true utility of the this compound core lies in its potential for derivatization. The primary amine serves as a versatile handle for the introduction of a wide array of functional groups through standard amide bond formation, reductive amination, and other nitrogen-based chemistries.

G cluster_derivatives Derivatization Strategies Core This compound Amide Amide Derivatives Core->Amide Acylation Sulfonamide Sulfonamide Derivatives Core->Sulfonamide Sulfonylation Urea Urea/Thiourea Derivatives Core->Urea Reaction with Isocyanates/Isothiocyanates Substituted_Amine N-Substituted Amines Core->Substituted_Amine Reductive Amination

Caption: Key derivatization strategies for the core molecule.

A search of the patent literature reveals the extensive exploration of this scaffold in the development of novel therapeutic agents. For instance, patent WO 2014/158953 A1 discloses a series of triazole derivatives based on this core, which are investigated for their potential as modulators of cellular signaling pathways.

Derivative Type General Structure Potential Therapeutic Area Reference
Amide DerivativesR-C(O)NH-CH2CH2-TriazoleOncology, Infectious DiseasesWO 2014/158953 A1
Sulfonamide DerivativesR-S(O)2NH-CH2CH2-TriazoleAnti-inflammatory, AntiviralGeneral Medicinal Chemistry
Urea/Thiourea DerivativesR-NHC(X)NH-CH2CH2-TriazoleEnzyme Inhibition, AnticancerGeneral Medicinal Chemistry

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of the this compound scaffold have been investigated for a range of biological activities, with a significant focus on oncology and infectious diseases. The 1,2,3-triazole ring is not merely a linker but an active participant in molecular recognition, capable of forming key interactions with biological targets.

A critical aspect of lead optimization is understanding the Structure-Activity Relationship (SAR). For this class of compounds, several key structural features can be systematically varied to modulate biological activity:

  • The R-group: The nature of the substituent appended to the ethanamine nitrogen is paramount. Variations in its size, lipophilicity, and hydrogen bonding capacity can dramatically influence target engagement and pharmacokinetic properties. For example, the introduction of aromatic or heteroaromatic rings can facilitate π-π stacking interactions within a binding pocket.

  • The Methyl Group: The methyl group at the 4-position of the triazole ring, while seemingly small, can play a crucial role in orienting the molecule within a binding site and can be a key determinant of selectivity.

  • The Ethanamine Linker: The length and flexibility of the linker between the triazole and the terminal nitrogen can be modified to optimize the distance and geometry for target binding.

Hypothetical SAR Pathway:

G cluster_sar Structure-Activity Relationship (SAR) Exploration Initial_Hit Initial Hit Compound (e.g., Simple Amide Derivative) R_Group_Mod R-Group Modification (Aromatic, Heterocyclic, Aliphatic) Initial_Hit->R_Group_Mod Systematic Variation Linker_Mod Linker Modification (Length, Rigidity) Initial_Hit->Linker_Mod Triazole_Sub_Mod Triazole Substituent (e.g., replacing Methyl) Initial_Hit->Triazole_Sub_Mod Optimized_Lead Optimized Lead Compound R_Group_Mod->Optimized_Lead Improved Potency/ Selectivity

Caption: A logical progression for SAR studies.

Future Directions and Conclusion

The this compound scaffold represents a valuable starting point for the design and synthesis of novel drug candidates. Its straightforward and modular synthesis via the CuAAC reaction allows for the rapid generation of diverse chemical libraries. The primary amine functionality provides a versatile handle for the introduction of a wide range of substituents, enabling the fine-tuning of biological activity and pharmacokinetic properties.

Future research in this area will likely focus on the exploration of more complex and diverse R-groups, including those that can form covalent bonds with their targets or that mimic natural product motifs. Furthermore, the use of this scaffold in the development of proteolysis-targeting chimeras (PROTACs) and other novel therapeutic modalities is a promising avenue for further investigation.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Ghafoor, H., et al. (2020). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 185, 111812. [Link]

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. [Link]

  • World Intellectual Property Organization. (2014). Pyrimido-pyrimidinone compounds as pi3k inhibitors. WO 2014/158953 A1. [Link]

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The Strategic Role of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety, a cornerstone of modern medicinal chemistry, owes much of its prevalence to the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry." This bioisostere of the amide bond offers enhanced metabolic stability and synthetic versatility. This in-depth technical guide focuses on a specific, yet pivotal, building block: 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine . We will explore its synthesis, physicochemical properties, and, most significantly, its crucial role as a key intermediate in the development of potent and selective kinase inhibitors, with a particular focus on Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors for the treatment of inflammatory and autoimmune diseases.

The 1,2,3-Triazole Scaffold: A Privileged Element in Drug Design

The five-membered aromatic ring of 1,2,3-triazole has become a "privileged" structure in drug discovery for several compelling reasons. Its unique electronic and steric properties allow it to act as a bioisosteric replacement for amide bonds, a common feature in biologically active molecules that is often susceptible to metabolic degradation by peptidases.[1] The triazole ring is chemically robust, largely inert to oxidative and reductive conditions, and capable of participating in hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition at biological targets.[2]

The synthetic accessibility of 1,4-disubstituted 1,2,3-triazoles through the highly efficient and regioselective CuAAC reaction has further cemented its importance.[3] This reaction allows for the rapid and modular assembly of complex molecular architectures from readily available azide and alkyne building blocks, facilitating the generation of large compound libraries for high-throughput screening. The resulting triazole core serves not only as a stable linker but also as an active pharmacophoric element contributing to the overall biological activity of the molecule.[2][4]

Synthesis and Physicochemical Profile of this compound

The subject of this guide, this compound, is a bifunctional molecule incorporating the stable 4-methyl-1,2,3-triazole ring and a reactive primary amine. This combination makes it an ideal synthon for introducing the triazole moiety into larger molecules.

General Synthetic Approach

The synthesis of this compound is typically achieved through a two-step process rooted in the principles of click chemistry.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-(2-Azidoethyl)-4-methyl-1H-1,2,3-triazole

  • To a solution of 1-azido-2-propyne (propargyl azide) in a suitable solvent system (e.g., a mixture of water and a tertiary alcohol like t-butanol), add a copper(I) source. This can be generated in situ from a copper(II) salt, such as copper(II) sulfate pentahydrate, and a reducing agent like sodium ascorbate.

  • The reaction mixture is stirred at room temperature to facilitate the [3+2] cycloaddition.

  • Upon completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(2-azidoethyl)-4-methyl-1H-1,2,3-triazole.

Step 2: Reduction of the Azide to the Primary Amine

  • The crude 1-(2-azidoethyl)-4-methyl-1H-1,2,3-triazole is dissolved in a suitable solvent such as methanol or ethanol.

  • A catalyst for hydrogenation, typically palladium on carbon (10% Pd/C), is added to the solution.

  • The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature.

  • The progress of the reduction is monitored by TLC or LC-MS.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to afford the desired product, this compound. Further purification can be achieved by column chromatography if necessary.

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular FormulaC₅H₁₀N₄[5]
Molecular Weight126.16 g/mol [5]
XLogP3-AA-0.9[5]
Hydrogen Bond Donor Count1[5]
Hydrogen Bond Acceptor Count3[5]
Rotatable Bond Count2[5]

These properties highlight the molecule's relatively low molecular weight, hydrophilicity (negative XLogP), and capacity for hydrogen bonding, which are generally favorable for drug-likeness.

Core Application: A Key Building Block for IRAK-4 Inhibitors

A significant and well-documented application of this compound is its use as a pivotal building block in the synthesis of potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[6][7]

The Biological Rationale for Targeting IRAK-4

IRAK-4 is a serine/threonine kinase that plays a critical role in the innate immune response.[1] It is a key downstream signaling molecule for Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family.[2] Upon activation, IRAK-4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines and chemokines.[7] Dysregulation of the IRAK-4 signaling pathway is implicated in a variety of autoimmune and inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain types of cancer.[2][6] Therefore, inhibiting the kinase activity of IRAK-4 presents a promising therapeutic strategy for these conditions.

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK-1 / IRAK-2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NF_kB NF-κB IKK_complex->NF_kB Activation Proinflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Proinflammatory_Cytokines Transcription

Caption: Simplified IRAK-4 Signaling Pathway.

Incorporation of this compound into IRAK-4 Inhibitors

In the design of small molecule inhibitors, this compound serves as a versatile linker that connects different pharmacophoric elements of the final drug candidate. The primary amine of the ethanamine moiety provides a convenient handle for amide bond formation with a carboxylic acid-containing fragment, while the triazole ring offers a stable and synthetically accessible core.

A notable example of this application is found in the patent literature describing novel IRAK-4 inhibitors. In these compounds, the this compound fragment is often acylated with a substituted pyrimidine or a similar heterocyclic system that is designed to interact with the hinge region of the kinase's ATP-binding pocket.

Synthesis_Workflow cluster_0 Synthesis of Building Block cluster_1 Core Scaffold cluster_2 Final Inhibitor Assembly Propargyl_Azide Propargyl Azide Azidoethyl_Triazole 1-(2-Azidoethyl)-4-methyl- 1H-1,2,3-triazole Propargyl_Azide->Azidoethyl_Triazole CuAAC (Click Chemistry) Propyne Propyne Propyne->Azidoethyl_Triazole Target_Amine 2-(4-Methyl-1H-1,2,3-triazol- 1-yl)ethanamine Azidoethyl_Triazole->Target_Amine Reduction IRAK4_Inhibitor Final IRAK-4 Inhibitor Target_Amine->IRAK4_Inhibitor Amide Coupling Pyrimidine_Acid Substituted Pyrimidine Carboxylic Acid Pyrimidine_Acid->IRAK4_Inhibitor

Caption: General workflow for the incorporation of the title compound into IRAK-4 inhibitors.

The 4-methyl group on the triazole ring can provide beneficial steric interactions within the target protein's binding site, and its presence can also influence the overall physicochemical properties of the final compound, such as solubility and metabolic stability.

Future Perspectives and Conclusion

The utility of this compound is intrinsically linked to the broader success of the 1,2,3-triazole scaffold in medicinal chemistry. Its application in the development of IRAK-4 inhibitors is a prime example of how this seemingly simple building block can be instrumental in the creation of complex and highly specific therapeutic agents.

As our understanding of disease biology deepens and new therapeutic targets emerge, the demand for versatile and synthetically accessible chemical tools will continue to grow. Building blocks like this compound, which combine a stable, bio-inert core with a reactive functional group, are poised to remain at the forefront of drug discovery efforts. Future research will likely see this and similar triazole-containing synthons being employed in the development of inhibitors for other kinase families, as well as in the construction of novel chemical modalities such as PROTACs (PROteolysis TArgeting Chimeras) and antibody-drug conjugates (ADCs), where stable and efficient linkers are paramount.

References

  • Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839. Journal of Medicinal Chemistry. Available at: [Link]

  • Small Molecule Inhibition of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). PubMed. Available at: [Link]

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. Available at: [Link]

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects. Journal of Medicinal Chemistry. Available at: [Link]

  • Recent Advances in the Discovery of Small Molecule Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) as a Therapeutic Target for Inflammation and Oncology Disorders. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Aminotriazoles. ResearchGate. Available at: [Link]

  • (Phenylamino)pyrimidine-1,2,3-triazole derivatives as analogs of imatinib: searching for novel compounds against chronic myeloid leukemia. PMC. Available at: [Link]

  • Synthesis, biological evaluation and in silico investigations of benzotriazole derivatives as potential inhibitors of NIMA related kinase. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. PMC. Available at: [Link]

  • Development of amino-pyrimidine inhibitors of c-Jun N-terminal kinase (JNK): kinase profiling guided optimization of a 1,2,3-benzotriazole lead. PubMed. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • N-Methyl-N'-2-([(2-dimethylaminomethyl)-4-thiazolyl]methylthio)ethyl 2-nitro-1,1-ethenediamine. Google Patents.
  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio). MDPI. Available at: [Link]

  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. MDPI. Available at: [Link]

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Methodological & Application

"2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine" in copper-catalyzed azide-alkyne cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: The Power of Click Chemistry and the Versatile Triazole Moiety

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecules across numerous scientific disciplines.[1][2] Independently reported by the groups of Sharpless and Meldal, this reaction facilitates the efficient and regiospecific formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[1] Its remarkable features, including high yields, mild aqueous reaction conditions, and tolerance of a wide array of functional groups, have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][3][4]

At the heart of this transformation is the 1,2,3-triazole ring system. This five-membered heterocycle is not merely a passive linker; it is a highly stable, aromatic scaffold with a large dipole moment.[5] In medicinal chemistry, it is often employed as a bioisostere for the amide bond, enhancing metabolic stability and participating in hydrogen bonding and dipole-dipole interactions with biological targets.[4][5]

This guide focuses on the specific role of This compound (CAS: 1086601-35-5) within the CuAAC framework.[6] Possessing both a pre-formed triazole ring and a reactive primary amine, this molecule presents a dual utility:

  • As a Versatile Building Block: The terminal amine serves as a synthetic handle for elaboration, allowing the entire methyl-triazole-ethylamine moiety to be incorporated into larger molecular architectures.

  • As an Accelerating Ligand: The nitrogen atoms of the triazole ring and the pendant amine can chelate the catalytic copper(I) ion. This coordination can stabilize the active catalytic species, prevent catalyst disproportionation, and significantly accelerate the rate of the cycloaddition.[7]

This document provides a detailed exploration of the CuAAC mechanism, a practical protocol for utilizing this compound as an accelerating ligand, and an overview of its applications for researchers in chemistry and drug development.

Mechanistic Underpinnings of the CuAAC Reaction

The CuAAC reaction transforms the high-activation-energy, uncatalyzed Huisgen 1,3-dipolar cycloaddition into a highly efficient, stepwise process with a rate acceleration of up to 10⁷-fold.[3] The catalytic cycle, driven by the copper(I) center, ensures the exclusive formation of the 1,4-regioisomer.[1][8]

The currently accepted mechanism involves several key steps:

  • Copper-Acetylide Formation: The Cu(I) catalyst first coordinates with the terminal alkyne, increasing its acidity and facilitating deprotonation to form a copper acetylide intermediate.[8]

  • Azide Coordination: The organic azide then coordinates to the copper center of the acetylide complex. This brings the two reactive partners into close proximity and the proper orientation for reaction.[9]

  • Cycloaddition: A stepwise process ensues, involving the nucleophilic attack of the acetylide carbon onto the terminal nitrogen of the azide. This leads to the formation of a six-membered copper-containing intermediate (a cupratecin).[3]

  • Ring Contraction & Protonolysis: This intermediate rapidly undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis cleaves the copper-triazole bond, delivering the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst for the next cycle.[3]

The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[3] Ligands, such as the title compound, play a crucial role in stabilizing the Cu(I) oxidation state against oxidation and disproportionation, thereby maintaining catalytic activity.[1][10]

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_redox Catalyst Generation Cu_I Cu(I) Catalyst Cu_Alkyne π-Complex Cu_I->Cu_Alkyne + R-C≡CH Cu_Acetylide Copper(I) Acetylide Cu_Alkyne->Cu_Acetylide - H⁺ Ternary_Complex Cu-Acetylide-Azide Complex Cu_Acetylide->Ternary_Complex + R'-N₃ Metallacycle Six-Membered Cupratecin Ternary_Complex->Metallacycle Cyclization Cu_Triazolide Copper Triazolide Metallacycle->Cu_Triazolide Ring Contraction Cu_Triazolide->Cu_I + H⁺ - Triazole Product Cu_II Cu(II) Source (e.g., CuSO₄) Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate

Figure 1: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Application Protocol: CuAAC Accelerated by this compound

This protocol describes a general procedure for the synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole from benzyl azide and phenylacetylene, using this compound as an accelerating and stabilizing ligand.

Objective

To perform an efficient CuAAC reaction at room temperature in an aqueous solvent system, demonstrating the efficacy of this compound as a supporting ligand for the copper catalyst.

Materials and Reagents
ReagentFormulaMW ( g/mol )Supplier
PhenylacetyleneC₈H₆102.13Sigma-Aldrich
Benzyl AzideC₇H₇N₃133.15Sigma-Aldrich
Copper(II) Sulfate PentahydrateCuSO₄·5H₂O249.68Fisher
Sodium AscorbateC₆H₇NaO₆198.11Acros Organics
This compound C₅H₁₀N₄ 126.16 PubChem [6]
tert-Butanol(CH₃)₃COH74.12Sigma-Aldrich
Deionized WaterH₂O18.02In-house
Diethyl Ether(C₂H₅)₂O74.12Fisher
Brine (Saturated NaCl solution)NaCl(aq)-In-house
Anhydrous Magnesium SulfateMgSO₄120.37Fisher
Experimental Workflow
Figure 2: General experimental workflow for the ligand-accelerated CuAAC reaction.
Step-by-Step Methodology

1. Preparation of Stock Solutions:

  • Copper/Ligand Premix (10 mM Cu): In a 1.5 mL microcentrifuge tube, dissolve 2.5 mg (0.01 mmol) of CuSO₄·5H₂O and 2.5 mg (0.02 mmol, 2 equivalents) of this compound in 1.0 mL of deionized water. Vortex until a clear solution is formed. Rationale: Premixing the ligand and copper salt allows for the formation of the catalytically relevant complex prior to introduction into the reaction.

  • Sodium Ascorbate (1 M): Dissolve 198 mg (1.0 mmol) of sodium ascorbate in 1.0 mL of deionized water. Prepare this solution fresh before use. Rationale: Sodium ascorbate is susceptible to aerial oxidation; a fresh solution ensures maximum reducing power.

2. Reaction Assembly:

  • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetylene (102 mg, 1.0 mmol, 1.0 equivalent).

  • Add 4.0 mL of a 1:1 (v/v) mixture of tert-butanol and deionized water.

  • Add benzyl azide (133 mg, 1.0 mmol, 1.0 equivalent). Stir the mixture to create a homogenous solution or fine emulsion.

  • Add 100 µL of the Copper/Ligand Premix (0.001 mmol Cu, 0.1 mol% catalyst loading). The solution may turn a pale blue or green.

  • To initiate the reaction, add 20 µL of the 1 M Sodium Ascorbate solution (0.02 mmol, 2 mol%). A color change to pale yellow or orange is often observed, indicating the reduction of Cu(II) to the active Cu(I) state.

3. Reaction Monitoring and Workup:

  • Allow the reaction to stir at room temperature for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system until the starting alkyne spot is consumed.

  • Upon completion, dilute the reaction mixture with 10 mL of deionized water and transfer to a separatory funnel.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

4. Purification:

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole as a white solid. (Expected yield: >90%).

Applications in Drug Discovery and Beyond

The fusion of the CuAAC reaction with versatile building blocks like this compound provides a powerful platform for modern chemical synthesis.

  • Fragment-Based Drug Discovery (FBDD): CuAAC is the premier method for linking molecular fragments to generate novel lead compounds.[11] The triazole ring acts as a stable and predictable linker, and the incorporation of the title compound can introduce a basic amine center, which is crucial for interacting with acidic residues in protein active sites or for improving the pharmacokinetic properties of a drug candidate.

  • Peptidomimetics: The 1,2,3-triazole scaffold is an excellent mimic of the trans-amide bond found in peptides, but it is resistant to proteolytic degradation.[4] This makes it invaluable for designing stable, bioactive peptide analogs.

  • Bioconjugation: The CuAAC reaction is widely used to attach probes, tags, or therapeutic agents to biomolecules like proteins and nucleic acids under physiological conditions.[][13][14] Using a ligand like this compound can accelerate these reactions at the low concentrations typical for biological experiments, while also protecting the biomolecules from potential oxidative damage caused by copper ions.[13]

  • Materials Science: The reliability of CuAAC allows for the precise synthesis of functionalized polymers, dendrimers, and surface coatings.[4] The amine functionality on the title compound can be used to tune the properties of these materials, for instance, by altering surface charge or providing a site for post-synthetic modification.

Conclusion

This compound is a valuable reagent in the context of copper-catalyzed azide-alkyne cycloaddition chemistry. Its dual nature as both a functionalizable building block and an effective accelerating ligand makes it a strategic choice for researchers aiming to synthesize complex molecules efficiently. The protocol detailed herein provides a robust starting point for its application, and the underlying principles of its function can be extended to a wide range of synthetic targets in drug discovery, chemical biology, and materials science.

References

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Ozen, C., & Tuzun, N. S. (2012). The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: A quantum mechanical investigation. Aperta. Retrieved from [Link]

  • Jin, T. (2018). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Semantic Scholar. Retrieved from [Link]

  • Kanan, S., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central. Retrieved from [Link]

  • Pintori, C., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Retrieved from [Link]

  • Shaikh, A., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry. Retrieved from [Link]

  • Sultana, N., & Arayne, M. S. (2025). Recent Developments in the Synthesis of Triazoles and Their Applications in antibacterial Drug Discovery. ResearchGate. Retrieved from [Link]

  • Rodionov, V. O., et al. (2007). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. PubMed Central. Retrieved from [Link]

  • Wang, Y., et al. (2021). Application of triazoles in the structural modification of natural products. PubMed Central. Retrieved from [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. Retrieved from [Link]

  • Pérez-Pérez, A., et al. (2023). Importance of the CuAAC Reaction in the Synthesis of Platinum Complexes with 1,4-Disubstituted-1H-1,2,3-triazoles: A Review of Their Anticancer Activity. MDPI. Retrieved from [Link]

  • Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PubMed Central. Retrieved from [Link]

  • Creative Biolabs. (2024). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Retrieved from [Link]

  • Straub, B. F. (2016). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

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"2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine" as a click chemistry reagent

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine and its role as a sophisticated reagent in advancing Click Chemistry protocols.

Introduction: Decoding the Role of Triazole Derivatives in Click Chemistry

Click chemistry, a concept introduced by K.B. Sharpless in 2001, describes a class of reactions that are rapid, high-yielding, and specific, often proceeding under benign, aqueous conditions.[1][] This methodology has become a cornerstone in diverse fields such as drug discovery, materials science, and bioconjugation, providing a powerful toolkit for assembling complex molecular architectures from simple, modular building blocks.[3][4][5]

The premier example of a "click" reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which unites an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[][7][8] The resulting triazole ring is not merely a passive linker; it is a robust, aromatic unit that can participate in hydrogen bonding and dipole interactions, making it an advantageous feature in pharmacologically active molecules.[5][9][10]

This application note focuses on This compound . A cursory glance at its structure reveals it lacks a terminal alkyne or an azide, the typical reactive handles for participating directly in a CuAAC reaction. Instead, its utility in the click chemistry landscape is more nuanced and sophisticated. It serves two primary functions:

  • As a Chelating Ligand: The triazole ring and the terminal primary amine create a bidentate system capable of coordinating with the copper(I) catalyst. The use of specialized ligands is a critical advancement in CuAAC, as they stabilize the catalytically active Cu(I) oxidation state, prevent catalyst disproportionation, accelerate the reaction rate, and mitigate cellular toxicity in biological applications.[11][12][13]

  • As a Pre-functionalized Building Block: This molecule provides a compact scaffold containing both a pre-formed triazole ring and a reactive primary amine. This allows researchers to introduce this dual-functionality onto a molecule of interest through well-established amine-reactive chemistry (e.g., amide bond formation with a carboxylic acid), thereby streamlining complex syntheses.

This guide provides a comprehensive overview of the properties of this compound, detailed protocols for its use as a ligand in CuAAC, and insights into the reaction mechanism and its broad applications.

Physicochemical Properties of the Reagent

A thorough understanding of the reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[14]
CAS Number 1086601-35-5[14][15]
Molecular Formula C₅H₁₀N₄[14][15]
Molecular Weight 126.16 g/mol [14][15]
Monoisotopic Mass 126.090546336 Da[14]
Predicted XLogP3 -0.9[14]

Application Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the use of this compound as a performance-enhancing ligand in a general CuAAC bioconjugation reaction.

Principle

The protocol leverages the in-situ reduction of Copper(II) to the catalytically active Copper(I) species by sodium ascorbate. The this compound ligand is pre-complexed with the copper source to ensure its stability and enhance catalytic turnover, facilitating the covalent linkage of an alkyne-modified biomolecule to an azide-bearing cargo molecule.[1][16]

Workflow Overview

G prep_alkyne Prepare Alkyne Stock mix_biomolecule Add Alkyne-Biomolecule & Buffer prep_alkyne->mix_biomolecule prep_azide Prepare Azide Stock mix_azide Add Azide-Cargo prep_azide->mix_azide prep_cu Prepare CuSO4 Stock mix_catalyst Prepare Cu/Ligand Premix prep_cu->mix_catalyst prep_ligand Prepare Ligand Stock prep_ligand->mix_catalyst prep_asc Prepare Na-Ascorbate (Fresh) add_asc Initiate with Na-Ascorbate prep_asc->add_asc mix_biomolecule->mix_azide add_catalyst Add Cu/Ligand Complex mix_azide->add_catalyst mix_catalyst->add_catalyst add_catalyst->add_asc incubate Incubate (RT, 1-4h) add_asc->incubate purify Purify Conjugate (e.g., SEC, Precipitation) incubate->purify analyze Analyze Product purify->analyze CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I)-Ligand Cu_Acetylide Cu(I)-Acetylide Complex Alkyne R1-C≡CH Alkyne->Cu_Acetylide + Cu(I) Azide R2-N3 Cu_Azide_Complex Azide Coordination Complex Product Triazole Product Cu_Acetylide->Cu_Azide_Complex + R2-N3 Metallacycle Six-membered Cu-Metallacycle Cu_Azide_Complex->Metallacycle Cyclization Cu_Triazolide Cu(I)-Triazolide Intermediate Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->CuI - Product Cu_Triazolide->Product + H+ Applications center CuAAC with Triazole Ligands drug_discovery Drug Discovery center->drug_discovery bioconjugation Bioconjugation center->bioconjugation materials Materials Science center->materials sub_drug1 Lead Optimization drug_discovery->sub_drug1 sub_drug2 PROTAC Synthesis drug_discovery->sub_drug2 sub_drug3 Peptidomimetics drug_discovery->sub_drug3 sub_bio1 Protein Labeling bioconjugation->sub_bio1 sub_bio2 DNA/RNA Modification bioconjugation->sub_bio2 sub_bio3 Cell Surface Engineering bioconjugation->sub_bio3 sub_mat1 Polymer Functionalization materials->sub_mat1 sub_mat2 Surface Modification materials->sub_mat2 sub_mat3 Hydrogel Formation materials->sub_mat3

Sources

Application Notes & Protocols for 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Foreword: The Promise of a Privileged Scaffold

The 1,2,3-triazole ring system represents a cornerstone in modern medicinal chemistry, largely due to its unique combination of chemical stability, hydrogen bonding capability, and dipole moment.[1] The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the synthesis of these heterocycles, making them readily accessible building blocks for drug discovery.[2][3][4] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prime example of click chemistry, allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles.[1] This has led to the development of a vast array of 1,2,3-triazole-containing compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][5][6][7]

This document provides a detailed guide for researchers and drug development professionals on the experimental use of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine , a molecule belonging to this promising class of compounds. While this specific molecule is not extensively characterized in the literature, its structural motifs—a 1,2,3-triazole ring and a primary amine—suggest significant potential for biological activity and further chemical modification. These application notes will, therefore, serve as a comprehensive framework for its synthesis, characterization, and evaluation in a key therapeutic area: oncology.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in any biological system.

Compound Profile
PropertyValueSource
IUPAC Name This compoundPubChem[8]
Molecular Formula C₅H₁₀N₄PubChem[8]
Molecular Weight 126.16 g/mol PubChem[8]
CAS Number 1086601-35-5PubChem[8]
Synthesis via Click Chemistry

The synthesis of this compound is a prime example of the modularity and efficiency of click chemistry.[2][3][9] The general approach involves the CuAAC reaction between an azide-containing precursor and an alkyne.

G cluster_reactants Reactants cluster_reaction Reaction Conditions azidoethylamine 2-Azidoethanamine catalyst Cu(I) Catalyst (e.g., CuSO₄/Sodium Ascorbate) azidoethylamine->catalyst + Propyne propyne Propyne product This compound catalyst->product Click Reaction (CuAAC) solvent Solvent (e.g., t-BuOH/H₂O)

Caption: General synthetic workflow for the target compound via CuAAC.

Quality Control and Characterization

Prior to any biological evaluation, the identity, purity, and stability of the synthesized compound must be rigorously confirmed.

Protocol 1: Compound Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the proton environment of the molecule. Expected signals would include those for the methyl group, the triazole proton, and the two methylene groups of the ethanamine side chain.

    • ¹³C NMR: To verify the carbon framework of the compound.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of the synthesized compound.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of >95% is generally required for biological assays.

    • Elemental Analysis: To provide further confirmation of the compound's elemental composition.

Application in Anticancer Research: A Hypothetical Framework

Given that numerous 1,2,3-triazole derivatives have demonstrated potent anticancer activity, a primary application for this compound would be in oncology research.[6][7][10] The following protocols are designed to evaluate its potential as an anticancer agent.

In Vitro Cytotoxicity Screening

The first step in evaluating a potential anticancer compound is to determine its effect on the viability of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[11]

Protocol 2: MTT Assay for Cytotoxicity

  • Cell Culture:

    • Culture a human cancer cell line (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in appropriate media and conditions.[6][10]

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Treat the cells with the different concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

G start Start: Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Compound (Varying Concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilizing Agent incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC₅₀ Value read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Investigating the Mechanism of Action: Apoptosis Induction

Should the compound exhibit significant cytotoxicity, the next logical step is to investigate its mechanism of action. A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death). This can be assessed using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Protocol 3: Annexin V/PI Apoptosis Assay

  • Cell Treatment:

    • Culture and seed cancer cells as described in the MTT protocol.

    • Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting:

    • Harvest the cells (both adherent and floating) and wash them with cold PBS.

  • Staining:

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The results will differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

  • Data Interpretation:

    • Quantify the percentage of cells in each quadrant to determine if the compound induces apoptosis.

Future Directions and Advanced Protocols

If initial studies yield promising results, further investigations could include:

  • Target Identification: Employing techniques such as chemoproteomics to identify the cellular targets of the compound.

  • In Vivo Studies: Evaluating the compound's efficacy and toxicity in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to optimize its anticancer activity. The primary amine group serves as an excellent handle for further chemical modifications.

Conclusion

This compound is a molecule with significant, yet largely unexplored, potential in drug discovery. Its synthesis is straightforward via click chemistry, and its structure is representative of a class of compounds with proven biological relevance. The protocols outlined in this document provide a robust framework for its initial characterization and evaluation as a potential anticancer agent. By following these guidelines, researchers can systematically investigate the therapeutic promise of this and similar 1,2,3-triazole derivatives.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • ChemTalk. (n.d.). Click Chemistry: A Groundbreaking Approach in Chemical Synthesis. ChemTalk. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2024). An Insight Into Click Chemistry. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Wikipedia. (2024). Click chemistry. In Wikipedia. [Link]

  • Ghafouri, H., et al. (2019). 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. European Journal of Medicinal Chemistry, 169, 1-22. [Link]

  • Royal Society of Chemistry. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances. [Link]

  • MDPI. (n.d.). Special Issue : Synthesis and Application of 1,2,3-Triazole Derivatives. MDPI. [Link]

  • MDPI. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7233. [Link]

  • National Institutes of Health. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 748348. [Link]

  • Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • PubChem. (n.d.). This compound. PubChem. [Link]

  • MDPI. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 23(11), 2993. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 23(11), 2993. [Link]

  • MDPI. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(4), M1720. [Link]

  • ResearchGate. (2020). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. ResearchGate. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(5), 785-797. [Link]

  • Cardiff University. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. ORCA. [Link]

  • Semantic Scholar. (2023). Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines: Synthesis Based on the Thio-Michael/aza-Morita–Baylis–Hillman Tandem Reaction and Investigation of Antiviral Activity. Molecules, 28(21), 7427. [Link]

  • ResearchGate. (2025). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4-yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Arkivoc. [Link]

  • MDPI. (2023). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank, 2023(1), M1576. [Link]

  • PubMed. (2011). 4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)eth-oxy]-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o892. [Link]

Sources

Application Notes & Protocols: The Utility of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,3-triazole scaffold is a cornerstone of modern medicinal chemistry, largely due to the advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the quintessential "click chemistry" reaction.[1][2] This privileged structure is not merely a passive linker; its inherent chemical stability, capacity for hydrogen bonding, and dipole interactions allow it to actively engage with biological targets.[1][2] This guide focuses on 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine , a representative small molecule embodying this class. We provide a comprehensive framework for its synthesis and subsequent evaluation in a drug discovery context, offering detailed protocols for target-based and cell-based screening. These methodologies are designed to serve as a robust template for researchers investigating novel triazole derivatives.

Introduction: Why 1,2,3-Triazoles?

The rise of 1,2,3-triazoles in drug discovery is a direct result of their favorable chemical and pharmacological properties. The CuAAC reaction provides a highly reliable and selective method for their synthesis, allowing for the rapid generation of diverse compound libraries.[1][3] Several FDA-approved drugs, such as the β-lactamase inhibitor Tazobactam, feature the 1,2,3-triazole core, highlighting its clinical significance.[4] Molecules like this compound, with its terminal primary amine, represent versatile building blocks. The amine group provides a convenient handle for further chemical modification and library development, enabling the exploration of structure-activity relationships (SAR).

Synthesis Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of this compound is efficiently achieved via the CuAAC reaction. This protocol outlines the cycloaddition of 3-azidoprop-1-yne with a protected amino-alkyne, followed by deprotection.

Rationale for Synthetic Strategy

The choice of the CuAAC reaction is predicated on its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1] Using a protected amine, such as with a Boc (tert-butyloxycarbonyl) group, is crucial to prevent side reactions involving the nucleophilic amine under the reaction conditions. The final deprotection step under acidic conditions is typically clean and high-yielding.

Experimental Workflow Diagram

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: CuAAC Reaction cluster_2 Step 3: Deprotection start 2-Azidoethan-1-amine reagent1 Boc-Anhydride (Boc₂O) Triethylamine (TEA) Dichloromethane (DCM) start->reagent1 Protection product1 tert-butyl (2-azidoethyl)carbamate reagent1->product1 reagent2 Propyne Copper(II) Sulfate (CuSO₄) Sodium Ascorbate t-BuOH/H₂O product1->reagent2 Click Reaction product2 tert-butyl (2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate reagent2->product2 reagent3 Trifluoroacetic Acid (TFA) Dichloromethane (DCM) product2->reagent3 Deprotection final_product This compound reagent3->final_product A Prepare Compound Dilution Series (e.g., 100 µM to 1 nM) B Dispense Compound Dilutions into 384-well Assay Plate A->B C Add Enzyme Solution to each well B->C D Pre-incubate Compound and Enzyme (e.g., 15 min at RT) C->D E Initiate Reaction by Adding Substrate (e.g., ATP for kinases) D->E F Incubate for Reaction Time (e.g., 60 min at RT) E->F G Stop Reaction & Add Detection Reagent (e.g., Kinase-Glo®) F->G H Read Signal (e.g., Luminescence) G->H I Data Analysis: Plot % Inhibition vs. [Compound] Fit to determine IC₅₀ H->I A Seed Cells in Assay Plates (e.g., 5,000 cells/well) B Incubate for 24h (Allow cells to attach) A->B C Prepare Compound Dilution Series in cell culture medium B->C D Treat Cells with Compound (Add diluted compound to wells) C->D E Incubate for Treatment Period (e.g., 48-72 hours) D->E F Add Assay Reagent (e.g., CellTiter-Glo® or Caspase-Glo®) E->F G Incubate as per Protocol F->G H Read Signal (Luminescence/Fluorescence) G->H I Data Analysis: Plot % Viability vs. [Compound] Determine GI₅₀/CC₅₀ H->I

Sources

The Versatile Building Block: 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine in the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Triazole Moiety in Modern Chemistry

The 1,2,3-triazole ring system has established itself as a cornerstone in medicinal chemistry, materials science, and chemical biology.[1] Its remarkable stability under a wide range of physiological conditions, capacity for hydrogen bonding, and significant dipole moment make it an attractive scaffold for the development of new molecular entities.[2] The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, allowing for the rapid and efficient generation of diverse molecular libraries.[3] These triazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][4]

This application note details the synthesis and utility of a key building block, 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine , in the construction of more complex heterocyclic frameworks. The presence of a primary amine functionality appended to the stable triazole core provides a versatile handle for a variety of chemical transformations, enabling the synthesis of novel fused and substituted heterocycles with significant potential for drug discovery and development.

Physicochemical Properties of the Building Block

A clear understanding of the physicochemical properties of "this compound" is crucial for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₅H₁₀N₄PubChem[5]
Molecular Weight 126.16 g/mol PubChem[5]
CAS Number 1086601-35-5PubChem[5]
Appearance Liquid (commercially available)Hit2Lead[6]
LogP -0.78Hit2Lead[6]
Boiling Point (Predicted) 264.5±23.0 °CPubChem[5]

Synthesis of this compound: A Two-Step Protocol

A reliable and scalable synthesis of the title building block is paramount for its widespread application. A robust two-step procedure, involving the alkylation of 4-methyl-1H-1,2,3-triazole with an N-protected 2-bromoethylamine followed by deprotection, is presented below. This method offers high yields and avoids the direct handling of potentially hazardous small azides.

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection Start 4-Methyl-1H-1,2,3-triazole + N-(2-Bromoethyl)phthalimide Intermediate N-(2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethyl)phthalimide Start->Intermediate K₂CO₃, DMF, 80 °C FinalProduct This compound Intermediate->FinalProduct NaBH₄, 2-propanol/H₂O, then Acetic Acid

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of N-(2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethyl)phthalimide

This step involves the N-alkylation of 4-methyl-1H-1,2,3-triazole with N-(2-bromoethyl)phthalimide. The phthalimide group serves as an excellent protecting group for the primary amine, preventing side reactions.

Materials:

  • 4-Methyl-1H-1,2,3-triazole

  • N-(2-Bromoethyl)phthalimide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-methyl-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add N-(2-bromoethyl)phthalimide (1.1 eq) to the mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-(2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl)phthalimide as a solid.

Rationale: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction between the triazole anion and the alkyl halide. Potassium carbonate acts as a base to deprotonate the triazole, generating the nucleophile.

Protocol 2: Deprotection to Yield this compound

This protocol employs a mild deprotection method using sodium borohydride, which is a significant improvement over the traditional, often harsh, hydrazinolysis.[7]

Materials:

  • N-(2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethyl)phthalimide

  • Sodium borohydride (NaBH₄)

  • 2-Propanol

  • Deionized water

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve N-(2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl)phthalimide (1.0 eq) in a mixture of 2-propanol and water (e.g., 4:1 v/v).

  • Cool the solution in an ice bath and add sodium borohydride (4.0 eq) portion-wise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the mixture again in an ice bath and slowly add acetic acid until the effervescence ceases, to quench the excess NaBH₄.

  • Stir the mixture at room temperature for an additional 1 hour.

  • Concentrate the reaction mixture under reduced pressure to remove the 2-propanol.

  • Add water to the residue and basify with a saturated sodium bicarbonate solution until a pH of ~8-9 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation under reduced pressure if necessary.

Rationale: The sodium borohydride reduces the phthalimide to a diol intermediate, which, upon acidification with acetic acid, undergoes cyclization to form phthalide, releasing the free primary amine.[7] This method is advantageous as it avoids the use of hydrazine, which can be problematic to remove from the final product.

Application in Heterocyclic Synthesis: Construction of a Triazolo[1,5-a]pyrimidine Scaffold

The primary amine of "this compound" is a key functional group that can be exploited for the synthesis of a variety of nitrogen-containing heterocycles. A prominent example is the synthesis of triazolo[1,5-a]pyrimidines, which are known to possess diverse biological activities.[4][8] The following protocol describes the condensation of our building block with a 1,3-dicarbonyl compound to construct this valuable heterocyclic core.

Reaction_Scheme Reactant1 This compound Product 7-Methyl-2-(2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one Reactant1->Product AcOH, Reflux Reactant2 Ethyl Acetoacetate Reactant2->Product

Caption: Synthesis of a triazolo[1,5-a]pyrimidine derivative.

Protocol 3: Synthesis of 7-Methyl-2-(2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-5(4H)-one

This protocol exemplifies the utility of our building block in a cyclocondensation reaction.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and ethyl acetoacetate (1.1 eq) in glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 6-8 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water. A precipitate should form.

  • Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 7-methyl-2-(2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl)-[1][2][3]triazolo[1,5-a]pyrimidin-5(4H)-one.

Mechanistic Rationale: The reaction proceeds through an initial condensation of the primary amine with one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the fused triazolopyrimidine ring system. The regioselectivity of the cyclization is generally high in such reactions.

Conclusion and Future Perspectives

"this compound" is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The protocols provided herein offer a reliable route to its synthesis and demonstrate its utility in constructing the medicinally relevant triazolo[1,5-a]pyrimidine scaffold. The primary amine functionality opens the door to a wide array of other synthetic transformations, including but not limited to:

  • Biginelli-type reactions for the synthesis of dihydropyrimidinones.[1]

  • Pictet-Spengler reactions for the construction of β-carboline derivatives.

  • Amide bond formation to link the triazole moiety to other pharmacophores.

The continued exploration of the reactivity of this and similar building blocks will undoubtedly lead to the discovery of new chemical entities with promising applications in drug discovery and materials science.

References

  • Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 1-13. [Link]

  • Hein, C. D., et al. (2008). Copper(I)-Catalyzed Azide–Alkyne Cycloaddition. Angewandte Chemie International Edition, 47(43), 8218-8221. [Link]

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  • Jiang, Y., et al. (2018). The unique structural features of the triazole ring. Molecules, 23(12), 3245. [Link]

  • Osby, J. O., et al. (1984). An exceptionally mild deprotection of phthalimides. Tetrahedron Letters, 25(20), 2093-2096. [Link]

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Application Note: A Comprehensive Guide to the Characterization of Reaction Products of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure combines a stable 1,2,3-triazole moiety, a known pharmacophore, with a reactive primary amine, which serves as a key handle for molecular elaboration.[1][2] The successful synthesis of novel derivatives hinges on the unambiguous characterization of the resulting reaction products. This guide provides a robust, integrated analytical framework for researchers to confidently purify and elucidate the structures of compounds derived from this valuable synthon. We will detail the core analytical techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC)—and explain the causal logic behind their application, moving from initial reaction monitoring to final structural confirmation.

The Reactivity and Significance of the Target Synthon

The synthetic utility of this compound stems from the nucleophilic character of its terminal primary amine. This functional group readily participates in a variety of classical organic reactions, allowing for its conjugation to a wide array of substrates. Understanding these potential transformations is the first step in predicting the structures of the reaction products.

Common Transformations Include:

  • N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form stable amide bonds.

  • N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes and ketones to yield secondary and tertiary amines.

  • Schiff Base Formation: Condensation with aldehydes or ketones to form imines, which can be stable or serve as intermediates for further reduction.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to produce sulfonamides.

The 1,2,3-triazole ring itself is generally stable to these conditions, providing a rigid and polar scaffold in the final molecule.[3]

An Integrated Analytical Workflow

A systematic approach is critical to efficiently move from a complex crude reaction mixture to a purified and fully characterized final product. Simply running a single analytical experiment is insufficient; rather, an orthogonal, multi-technique workflow ensures the highest degree of confidence in the final structural assignment.

Analytical_Workflow crude Crude Reaction Mixture tlc_lcms Initial Analysis (TLC, LC-MS) crude->tlc_lcms Assess Conversion & Identify Target Mass purification Purification (Flash Chromatography or Prep-HPLC) tlc_lcms->purification Isolate Product purity_check Purity Assessment (Analytical HPLC) purification->purity_check Verify >95% Purity elucidation Structure Elucidation (HRMS, 1D/2D NMR) purity_check->elucidation Confirm Structure final_product Final Characterized Product elucidation->final_product

Caption: General workflow for reaction product characterization.

This workflow is designed to be a self-validating system. The initial LC-MS analysis provides the molecular weight of the target, guiding the purification process. Post-purification HPLC confirms the homogeneity of the isolated compound, ensuring that the subsequent detailed spectroscopic analysis is performed on a pure substance, which is essential for accurate structural assignment.

Core Analytical Protocols

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is the primary tool for determining the molecular weight of the reaction product, providing the most direct evidence of a successful transformation.

Expert Insight: For triazole derivatives, which are typically polar and non-volatile, Electrospray Ionization (ESI) is the preferred ionization technique.[4] It is a "soft" method that minimizes in-source fragmentation, allowing for clear observation of the molecular ion. Due to the presence of multiple nitrogen atoms, these compounds readily accept a proton, making analysis in positive ion mode highly sensitive for detecting the [M+H]⁺ adduct.

Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol, acetonitrile, or DMSO) to a final concentration of approximately 0.1 mg/mL.

  • Instrumentation: Utilize an HPLC system coupled to a mass spectrometer with an ESI source.

  • Chromatographic Method (for crude analysis):

    • Column: C18 reversed-phase, e.g., 50 mm x 2.1 mm, 3.5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with a fast gradient (e.g., 5% to 95% B over 5 minutes) to quickly elute all components.

    • Flow Rate: 0.5 mL/min.

  • MS Detection:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100–1000.

    • Interpretation: Look for a peak in the total ion chromatogram (TIC) that corresponds to the expected mass-to-charge ratio (m/z) of the desired product's [M+H]⁺ ion. High-Resolution Mass Spectrometry (HRMS), often using a Time-of-Flight (TOF) analyzer, can provide an exact mass measurement, which can be used to confirm the elemental composition.[4]

Fragmentation Analysis (MS/MS): Fragmentation patterns can provide valuable structural information. For triazoles, characteristic losses include N₂, HCN, or cleavage of substituent groups, which can help confirm the core structure.[5][6]

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in a molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is required for unambiguous assignment.

Expert Insight: The key to using NMR for these derivatives is "comparative analysis." By comparing the spectrum of the product to that of the starting material, this compound, specific changes can be directly attributed to the chemical reaction. For instance, upon N-acylation, the protons on the carbon adjacent to the nitrogen (the N-CH₂) will experience a significant downfield shift (from ~3.0 ppm to ~3.6 ppm) due to the electron-withdrawing effect of the newly formed amide carbonyl group.

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical; DMSO-d₆ is often useful as it can solubilize a wide range of compounds and allows for the observation of exchangeable protons like N-H.

  • ¹H NMR Analysis: Acquire a standard proton NMR spectrum. Identify key signals:

    • The triazole ring proton (H-5).

    • The triazole methyl group.

    • The two methylene groups of the ethyl linker (-CH₂-N and -CH₂-Triazole).

    • Signals corresponding to the newly introduced moiety.

  • ¹³C NMR Analysis: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D NMR Analysis: If the structure is novel or assignments are ambiguous, perform the following experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks (e.g., will show a correlation between the two methylene groups of the ethyl linker).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting fragments of the molecule, for example, linking the protons of the new substituent to the ethylamine backbone.[7][8]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is essential for determining the purity of the final compound and is the basis for most purification methods.

Expert Insight: Reversed-phase HPLC using a C18 column is the workhorse method for these compounds. An acidic modifier (formic acid or trifluoroacetic acid) in the mobile phase is generally required to ensure sharp peak shapes by protonating any basic sites in the molecule. Purity is typically assessed using a UV detector, as the triazole ring and other aromatic moieties are chromophoric.

Protocol: Analytical HPLC Method

  • Sample Preparation: Prepare a solution of the purified compound in the mobile phase or a compatible solvent at ~1 mg/mL.

  • Instrumentation: An HPLC system with a UV detector.

  • Method Parameters:

    • Column: C18 reversed-phase, e.g., 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical analytical gradient would be 10-90% B over 15-20 minutes to ensure good separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. The purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. For submission to journals or regulatory bodies, a purity level of ≥95% is standard.

Case Study: Characterization of N-Acetyl-2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine

To illustrate the workflow, we will consider the product of a simple N-acylation reaction between this compound and acetyl chloride.

Reaction_Scheme TMEA This compound Product N-Acetyl Derivative TMEA->Product + AcCl Acetyl Chloride AcCl->Product Base (e.g., Et3N) Solvent (e.g., DCM)

Caption: Synthesis of an N-acetyl derivative.

The expected product is N-(2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl)acetamide.

Table 1: Predicted Mass Spectrometry Data

Property Value Rationale
Molecular Formula C₇H₁₂N₄O Addition of a C₂H₂O group to the starting material (C₅H₁₀N₄).
Exact Mass 168.1011 Calculated for [M].

| Expected m/z [M+H]⁺ | 169.1089 | The molecule will readily protonate on one of the nitrogen atoms. |

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

Assignment Predicted Shift (ppm) Multiplicity Integration Key Change from Starting Material
Triazole-CH₃ ~2.30 s 3H Minimal change.
Acetyl-CH₃ ~1.80 s 3H New signal for the acetyl methyl group.
N-CH₂ ~3.45 q 2H Significant downfield shift from ~2.9 ppm due to amide bond formation.
Triazole-CH₂ ~4.40 t 2H Minor downfield shift.
Triazole-H ~7.70 s 1H Minimal change.

| N-H (Amide) | ~8.20 | t | 1H | New signal for the amide proton, which will show coupling to the adjacent N-CH₂. |

By integrating the data from MS (confirming mass), ¹H NMR (confirming connectivity and functional group changes), and HPLC (confirming purity), the structure of the N-acetyl product can be assigned with a high degree of certainty.

Conclusion

The characterization of reaction products derived from this compound requires a methodical and multi-faceted analytical approach. By leveraging the strengths of mass spectrometry for molecular weight determination, NMR spectroscopy for detailed structural mapping, and HPLC for purity assessment, researchers can ensure the integrity of their synthesized compounds. The protocols and insights provided in this guide offer a comprehensive framework to streamline this critical phase of the research and development process, enabling the confident discovery of novel molecules for a wide range of scientific applications.

References

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  • El-Hiti, G. A., et al. (2021). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2021(2), M1229. Available from: [Link]

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Application Notes & Protocols: A-Detailed Guide to the NMR Analysis of "2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine" Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as a pivotal analytical tool for the structural elucidation and purity assessment of "2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine" and its derivatives. These compounds, featuring the versatile 1,2,3-triazole core, are of significant interest in medicinal chemistry and drug development. This document offers in-depth protocols for sample preparation, outlines strategies for the interpretation of 1D and 2D NMR spectra, and discusses the nuances of distinguishing between triazole regioisomers. The causality behind experimental choices is explained to empower researchers in designing and executing their own analytical workflows.

Introduction: The Significance of the 1,2,3-Triazole Scaffold in Modern Chemistry

The 1,2,3-triazole moiety is a prominent heterocyclic scaffold in contemporary drug discovery and materials science.[1] Its prevalence stems from its favorable chemical properties, including high dipole moment, rigidity, and the capacity for hydrogen bonding and other non-covalent interactions.[1][2] The synthesis of 1,4-disubstituted 1,2,3-triazoles is often achieved with high regioselectivity through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] Conversely, ruthenium-catalyzed reactions can favor the formation of 1,5-disubstituted isomers.[4]

Given the potential for regioisomerism and the need for unambiguous structural confirmation, NMR spectroscopy stands as an indispensable tool. This guide focuses on the NMR analysis of derivatives of "this compound" (PubChem CID: 45791271), a building block that combines the triazole ring with a flexible ethylamine side chain, offering multiple points for diversification.[5]

Foundational Principles: Why NMR is the Gold Standard for Triazole Characterization

NMR spectroscopy provides unparalleled insight into molecular structure by probing the magnetic properties of atomic nuclei. For organic molecules like triazole derivatives, ¹H and ¹³C NMR are the primary techniques.

  • ¹H NMR Spectroscopy provides information about the chemical environment of hydrogen atoms (protons), their connectivity through scalar (J) coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE).

  • ¹³C NMR Spectroscopy reveals the chemical environment of carbon atoms, offering a direct count of non-equivalent carbons and insights into their hybridization and connectivity.

  • 2D NMR Spectroscopy correlates signals from different nuclei, providing a roadmap of the molecule's atomic connectivity. Key 2D experiments for triazole derivatives include:

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[6][7]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbons (¹JCH coupling).[6][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH coupling), crucial for piecing together the molecular skeleton.[7][8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is instrumental in determining stereochemistry and, in some cases, distinguishing isomers.

The strategic application of these techniques allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the desired structure and identifying any impurities.

Experimental Protocols: From Sample Preparation to Data Acquisition

The quality of NMR data is directly dependent on meticulous sample preparation. The following protocols are designed to yield high-resolution spectra suitable for detailed structural analysis.

Synthesis of a Representative Derivative: N-benzyl-2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine

While the parent compound, this compound, is commercially available, this section details the synthesis of a simple derivative to illustrate the application of NMR in reaction monitoring and product characterization.

Reaction Scheme:

Step-by-Step Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) and benzaldehyde (1.05 eq) in methanol in a round-bottom flask.

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15-20 minutes.

  • Reaction Completion and Quenching: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours. Quench the reaction by the slow addition of water.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.

NMR Sample Preparation

Materials:

  • Purified "this compound" derivative (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR).[9]

  • High-quality 5 mm NMR tubes.[10]

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).[10][11] The choice of solvent is critical and should be based on the solubility of the analyte. CDCl₃ is a common choice for many organic compounds.[10]

  • Internal standard (optional, e.g., tetramethylsilane - TMS).

Protocol:

  • Weighing the Sample: Accurately weigh the desired amount of the purified compound. For routine ¹H NMR of small molecules (MW < 700 g/mol ), 5-25 mg is typically sufficient.[9][10] For ¹³C and 2D NMR experiments, a more concentrated sample (50-100 mg) is preferable to reduce acquisition time.[9]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.[9][12] This volume ensures an optimal sample height of 4.0-5.0 cm in a standard 5 mm tube.[10][12]

  • Dissolution: Ensure the sample is completely dissolved. If necessary, gently warm the sample or use a vortex mixer. Any undissolved particulate matter can degrade the quality of the NMR spectrum.[10][12]

  • Transfer: Carefully transfer the solution to the NMR tube using a Pasteur pipette. Avoid any solid particles from being transferred.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.[13]

  • Instrument Insertion: The sample is now ready for insertion into the NMR spectrometer.

NMR_Sample_Preparation_Workflow

Spectral Interpretation: Decoding the NMR Data

The following sections provide a guide to interpreting the NMR spectra of a representative derivative, N-benzyl-2-(4-methyl-1H-1,2,3-triazol-1-yl)ethanamine.

¹H NMR Spectrum

The ¹H NMR spectrum will provide crucial information about the different proton environments in the molecule.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration Notes
Triazole-H (CH =C)7.5 - 8.5Singlet (s)1HThe chemical shift is sensitive to the electronic environment.
Phenyl-H (Ar-H )7.2 - 7.4Multiplet (m)5HProtons of the benzyl group.
N-CH₂ -Triazole4.4 - 4.8Triplet (t)2HCoupled to the adjacent -CH₂-NH- protons.
NH 1.5 - 3.0Broad Singlet (br s)1HExchangeable proton; may not be observed or may be very broad.
CH₂ -NH3.0 - 3.4Triplet (t)2HCoupled to the N-CH₂-Triazole protons.
Benzyl-CH₂ 3.8 - 4.2Singlet (s)2HAppears as a singlet if not coupled to the NH proton.
Methyl-H (CH₃ )2.2 - 2.5Singlet (s)3HAttached to the triazole ring.
¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom.

Carbon Assignment Expected Chemical Shift (δ, ppm) Notes
Triazole-C H120 - 125For 1,4-disubstituted triazoles.[4]
Triazole-C -CH₃140 - 148The quaternary carbon of the triazole ring.
Phenyl-C (Ar-C)127 - 140Multiple signals for the aromatic carbons.
C H₂-Triazole48 - 55
C H₂-NH40 - 48
Benzyl-C H₂50 - 55
C H₃9 - 15

Distinguishing Regioisomers: A simple one-dimensional ¹³C NMR spectrum can often distinguish between 1,4- and 1,5-disubstituted triazoles. The C5 signal of a 1,4-disubstituted isomer typically appears upfield (around δ ~120 ppm), while the C4 signal of a 1,5-disubstituted isomer is found further downfield (around δ ~133 ppm).[4]

2D NMR for Unambiguous Assignments

While 1D NMR provides a foundational understanding, 2D NMR is essential for confirming the connectivity and finalizing the structural assignment.

TwoD_NMR_Logic

  • COSY Analysis: A COSY spectrum will show a clear correlation between the protons of the N-CH₂-Triazole and the -CH₂-NH- groups, confirming the ethylamine linker.

  • HSQC Analysis: The HSQC spectrum will definitively link each proton signal to its directly attached carbon. For example, the singlet at ~2.3 ppm will correlate with the carbon signal at ~10 ppm, confirming the methyl group assignment.

  • HMBC Analysis: The HMBC spectrum is paramount for piecing together the molecular fragments. Key expected correlations include:

    • A correlation from the triazole-H proton to the two triazole quaternary carbons.

    • Correlations from the N-CH₂-Triazole protons to the triazole ring carbons and the -CH₂-NH carbon.

    • Correlations from the benzyl-CH₂ protons to the phenyl carbons.

Advanced Considerations and Troubleshooting

  • Solvent Effects: The chemical shifts of protons, particularly those involved in hydrogen bonding (like NH protons), can be significantly influenced by the choice of solvent.

  • Concentration Effects: At high concentrations, intermolecular interactions can lead to broadening of NMR signals.[2]

  • Purity Assessment: NMR can be used for quantitative analysis (qNMR) to determine the purity of a sample by integrating the signals of the analyte against a known amount of an internal standard.

  • Dynamic Exchange: If the molecule is undergoing conformational changes on the NMR timescale, this can lead to broadened signals or the appearance of multiple sets of signals.

Conclusion

NMR spectroscopy is an exceptionally powerful and versatile tool for the analysis of "this compound" derivatives. A systematic approach, combining 1D and 2D NMR techniques, allows for the unambiguous determination of molecular structure, regiochemistry, and purity. The protocols and interpretation guidelines presented in this document provide a robust framework for researchers in drug discovery and related fields to confidently characterize this important class of compounds.

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  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Retrieved from [Link]

  • 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. National Institutes of Health. Retrieved from [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. (2023, August 18). Preprints.org. Retrieved from [Link]

  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. MDPI. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025, April 10). National Institutes of Health. Retrieved from [Link]

  • Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. ResearchGate. Retrieved from [Link]

  • Experimental 1 H NMR spectrum of... ResearchGate. Retrieved from [Link]

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Mass spectrometry of compounds synthesized with "2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower you to optimize your reaction conditions effectively.

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most effectively achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] This reaction is known for its high yield, broad scope, and the formation of a single regioisomer.[2] This guide will focus on the CuAAC route for the synthesis of this compound and address common challenges encountered during the process.

Synthetic Pathway Overview

The target molecule, this compound, can be synthesized via the CuAAC reaction between 2-azidoethanamine and propyne. This reaction is catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), with a reducing agent like sodium ascorbate.[4][5]

Synthesis_Pathway 2-Azidoethanamine 2-Azidoethanamine Reaction_Mix + 2-Azidoethanamine->Reaction_Mix Propyne Propyne Propyne->Reaction_Mix Product This compound Reaction_Mix->Product Cu(I) catalyst (e.g., CuSO4/NaAsc) Solvent (e.g., t-BuOH/H2O)

Caption: General synthetic scheme for this compound via CuAAC.

Frequently Asked Questions (FAQs)

Q1: What is the best source of Cu(I) for my reaction?

A1: While you can use a direct Cu(I) salt like copper(I) bromide (CuBr) or copper(I) iodide (CuI), the in situ generation of Cu(I) from a Cu(II) precursor is often more practical and efficient due to the instability of Cu(I) salts to oxidation.[4] The most common and recommended method is the use of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in combination with a reducing agent, typically sodium ascorbate.[5][6] This system is robust, works well in a variety of solvents including aqueous media, and the reagents are inexpensive and readily available.

Copper SourceAdvantagesDisadvantages
Cu(II) + Reductant (e.g., CuSO₄/NaAsc) Air-stable precursor, inexpensive, versatile solvents.[4]Requires an additional reagent (reductant).
Cu(I) Salts (e.g., CuI, CuBr) No reductant needed, can be faster.Air-sensitive, may require inert atmosphere.
Copper Nanoparticles (CuNPs) Heterogeneous, easy to remove.[4]Can have lower activity, may require higher temperatures.
Metallic Copper (e.g., Cu foil) Inexpensive, easy to remove.Can have slow reaction rates, surface passivation can occur.[6]
Q2: I am observing a mixture of regioisomers. How can I improve the regioselectivity?

A2: The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne can indeed produce a mixture of 1,4- and 1,5-disubstituted triazoles.[2] However, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is renowned for its high regioselectivity, almost exclusively yielding the 1,4-disubstituted product.[2] If you are observing a mixture of isomers, it is highly likely that a significant portion of the reaction is proceeding through an uncatalyzed thermal pathway.

To favor the CuAAC pathway and ensure high regioselectivity, you should:

  • Ensure sufficient active Cu(I) catalyst: Your copper source and reducing agent should be present in sufficient quantities.

  • Maintain a moderate reaction temperature: High temperatures can promote the uncatalyzed thermal cycloaddition. The CuAAC reaction often proceeds efficiently at room temperature or with gentle heating (e.g., 40-60 °C).[7]

  • Consider a ligand: Ligands such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can stabilize the Cu(I) oxidation state and accelerate the CuAAC reaction, further outcompeting the thermal pathway.

Q3: My reaction is very slow or is not going to completion. What can I do?

A3: Several factors can contribute to a sluggish reaction. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: The Cu(I) catalyst is the heart of the reaction.

    • In situ generation: If you are using a Cu(II) salt with a reducing agent, ensure the reducing agent is fresh and added in slight excess. Sodium ascorbate can degrade over time.

    • Oxygen sensitivity: Cu(I) is susceptible to oxidation by atmospheric oxygen. While not always strictly necessary, degassing your solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve catalyst lifetime and reaction rate.

  • Solvent Choice: The solvent can have a significant impact on reaction rate.

    • A mixture of t-butanol and water (1:1) is a common and effective solvent system.[6]

    • Other solvent systems like DMF/H₂O or DMSO/H₂O can also be effective.

    • For some substrates, polar aprotic solvents like DMF or DMSO can be used.

  • Temperature: While many CuAAC reactions proceed at room temperature, gentle heating can often accelerate the reaction without promoting side reactions. Try increasing the temperature to 40-60 °C.[7]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for CuAAC reactions.[7] If available, this is an excellent option to accelerate slow reactions.

Troubleshooting_Slow_Reaction cluster_catalyst Catalyst Checks Slow_Reaction Slow_Reaction Check_Catalyst Check Catalyst Activity Slow_Reaction->Check_Catalyst Optimize_Solvent Optimize Solvent System Check_Catalyst->Optimize_Solvent If catalyst is active Fresh_Reductant Use fresh sodium ascorbate Check_Catalyst->Fresh_Reductant Inert_Atmosphere Degas solvent/Use N2 or Ar Check_Catalyst->Inert_Atmosphere Increase_Temperature Increase Reaction Temperature Optimize_Solvent->Increase_Temperature If solvent is appropriate Use_Microwave Consider Microwave Synthesis Increase_Temperature->Use_Microwave If still slow

Caption: A logical workflow for troubleshooting a slow or incomplete CuAAC reaction.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product
Potential Cause Explanation Recommended Solution
Impure Starting Materials 2-azidoethanamine can be unstable, and propyne is a gas. Impurities can inhibit the catalyst or lead to side reactions.Ensure the purity of your starting materials. 2-azidoethanamine should be handled carefully and stored appropriately.
Catalyst Deactivation Cu(I) can be oxidized to the inactive Cu(II) state by atmospheric oxygen.Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). Consider using a Cu(I)-stabilizing ligand like TBTA.
Suboptimal Solvent The solubility of the starting materials and the catalyst can affect the reaction rate and yield.Screen different solvent systems. A 1:1 mixture of t-BuOH and water is a good starting point.[6]
Incorrect Stoichiometry An excess of one reactant may be necessary to drive the reaction to completion, especially if one is volatile (like propyne).If using propyne gas, ensure it is bubbled through the reaction mixture efficiently. A slight excess of the alkyne is often used.
Side Reactions The free amine group in 2-azidoethanamine could potentially coordinate with the copper catalyst.While less common in well-optimized CuAAC, protecting the amine group (e.g., as a Boc-carbamate) and deprotecting after the reaction is an option for complex syntheses.
Problem 2: Difficulty in Product Purification
Potential Cause Explanation Recommended Solution
Copper Contamination The copper catalyst can be difficult to remove completely from the final product, especially with a basic amine product that can chelate copper ions.After the reaction, pass the crude mixture through a short plug of silica gel or a copper-scavenging resin. An aqueous wash with a solution of ammonia or EDTA can also help remove copper salts.
Formation of Side Products Besides the 1,5-regioisomer, alkyne dimerization (Glaser coupling) can occur, especially in the presence of oxygen.[8]Run the reaction under an inert atmosphere to minimize Glaser coupling. Optimize stoichiometry to avoid excess alkyne.
Unreacted Starting Materials If the reaction does not go to completion, separating the polar product from the polar starting materials can be challenging.Drive the reaction to completion using the strategies mentioned for low yield. Consider a derivatization of the product's amine group to alter its polarity for easier separation, followed by deprotection.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Reagents and Materials:

  • 2-Azidoethanamine

  • Propyne gas

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and purification supplies

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-azidoethanamine (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Inert Atmosphere: Degas the solution by bubbling nitrogen or argon gas through it for 15-20 minutes.

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq). The solution should turn a yellow-orange color, indicating the formation of the Cu(I) species.

  • Alkyne Addition: Bubble propyne gas through the reaction mixture at a steady but gentle rate. Alternatively, if using a sealed system, charge the reaction vessel with an excess of propyne gas.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours at room temperature. Gentle heating to 40-50 °C can be applied if the reaction is slow.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the t-butanol.

    • Dilute the remaining aqueous solution with a small amount of aqueous ammonia to complex the copper.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

References

  • ResearchGate. (n.d.). Optimized CuAAC reaction set-up. .

  • Wikipedia. (2024). Click chemistry. [Link].

  • J. Braz. Chem. Soc. (2018). Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode. [Link].

  • ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. [Link].

  • MDPI. (2018). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. [Link].

  • PubChem. (n.d.). This compound. [Link].

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link].

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link].

  • Semantic Scholar. (n.d.). 1,2,3- Triazoles: general and key synthetic strategies. [Link].

  • Beilstein J. Org. Chem. (2021). CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. [Link].

  • PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. [Link].

  • MDPI. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. [Link].

  • Frontiers. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Link].

  • National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link].

  • National Center for Biotechnology Information. (2018). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide–Ynamine (3 + 2) Cycloaddition Reaction. [Link].

Sources

Technical Support Center: Synthesis of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate and optimize the synthesis of this key triazole building block. Leveraging the principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," this guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to help you maximize your reaction yield and purity.

The synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC is known for its reliability and broad functional group tolerance.[1][2] However, achieving high yields consistently requires careful attention to catalyst integrity, reagent quality, and reaction conditions. This guide explains the causality behind common experimental pitfalls and offers field-proven solutions.

Overall Synthesis Workflow

The synthesis of the target compound is achieved through the [3+2] cycloaddition of 2-azidoethanamine and propyne, catalyzed by a Copper(I) species.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions Azide 2-Azidoethanamine Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide->Reaction Alkyne Propyne Alkyne->Reaction Product This compound Reaction->Product High Yield & Regioselectivity

Caption: Overall workflow for the CuAAC synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction has failed or resulted in a very low yield. What are the most likely causes?

A1: Low or no product formation in a CuAAC reaction almost always points to a problem with the Copper(I) catalyst. The active catalyst is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state, especially by dissolved oxygen.[3][4]

  • Catalyst Inactivity:

    • Cause: The Cu(I) catalyst has been oxidized to Cu(II). This is the most frequent reason for failure.[3]

    • Solution: Rigorously degas all solvents and aqueous solutions (e.g., by sparging with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles). Maintain an inert atmosphere (N₂ or Ar) over the reaction mixture throughout the experiment.[4]

  • Ineffective Reducing Agent:

    • Cause: When generating Cu(I) in situ from a Cu(II) salt (like CuSO₄), a reducing agent, typically sodium ascorbate, is used.[1] Old or improperly stored sodium ascorbate may have degraded and will not efficiently reduce Cu(II) to Cu(I).

    • Solution: Use a freshly prepared solution of sodium ascorbate from a solid that has been stored in a cool, dark, and dry place. It is often beneficial to add the ascorbate before the copper salt to ensure a reducing environment is established.

  • Poor Reagent Quality:

    • Cause: The purity of the 2-azidoethanamine and the alkyne source is critical. Contaminants can interfere with the catalyst.[3] For instance, thiol-containing impurities can poison the copper catalyst.[5]

    • Solution: Ensure starting materials are pure. If you synthesized the 2-azidoethanamine, confirm its purity via NMR or other analytical methods before use.

Q2: I'm observing a significant byproduct along with my desired product. What is it and how can I prevent it?

A2: The most common byproduct in CuAAC reactions is the result of oxidative homocoupling of the terminal alkyne (in this case, propyne) to form a 1,3-diyne, often referred to as Glaser coupling.[1][6]

  • Cause: This side reaction is also mediated by copper ions, particularly in the presence of oxygen.[6] It consumes your alkyne, reducing the potential yield of the desired triazole.

  • Prevention:

    • Oxygen Exclusion: As with preventing catalyst deactivation, the most effective solution is to rigorously exclude oxygen from the reaction mixture by degassing solvents and maintaining an inert atmosphere.[4]

    • Use of Ligands: Certain ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and may help suppress homocoupling by preventing the formation of the copper-acetylide intermediates required for the side reaction.

    • Controlled Stoichiometry: While a slight excess of one reagent can drive the reaction to completion, a large excess of the alkyne can favor the bimolecular homocoupling pathway.[6] Start with a ratio close to 1:1 and adjust as needed.

Q3: My reaction seems to stall before all the starting material is consumed. What can I do?

A3: A stalling reaction often indicates gradual deactivation of the catalyst over the course of the experiment.

  • Cause: Even with initial precautions, slow oxygen leakage into the system or the presence of low-level inhibitors can deactivate the catalyst over time.

  • Solution: In some cases, adding a second portion of the catalyst system (both the copper salt and the sodium ascorbate) can restart the reaction and drive it to completion.[7] One protocol suggests that if the reaction has not completed, a second aliquot of copper can be added and the mixture heated again.[7]

Q4: I am struggling with the final purification of this compound. What are the best practices?

A4: The primary amine in the product molecule makes it basic and relatively polar, which can complicate purification.

  • Aqueous Workup: The product can be protonated and highly water-soluble in acidic conditions. During an extractive workup, ensure the aqueous layer is made basic (pH > 10) with NaOH or K₂CO₃ to deprotonate the amine, making it more soluble in organic solvents like dichloromethane or ethyl acetate.

  • Chromatography: Standard silica gel chromatography can be challenging due to the basicity of the amine, which can lead to significant tailing on the column.

    • Method 1: Use a silica column treated with a small amount of triethylamine in the eluent system (e.g., 0.5-1% triethylamine in a dichloromethane/methanol gradient).

    • Method 2: Use an amine-functionalized or basic alumina column.

  • Crystallization: The product can often be isolated and purified as a salt. After purification by chromatography, the free base can be dissolved in a solvent like diethyl ether or isopropanol and treated with a solution of HCl in ether/isopropanol to precipitate the hydrochloride salt, which is often a stable, crystalline solid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for this reaction?

A1: CuAAC is robust and works in a variety of solvents. The best choice depends on the solubility of your starting materials. Common and effective systems include mixtures of water with a miscible organic solvent.[4] Good starting points are t-Butanol/H₂O (1:1), DMF/H₂O (1:1), or DMSO.[4] For reactants that are highly soluble in water, the reaction can even be run in neat water.

Q2: Does the order of reagent addition matter?

A2: Yes, the order of addition can be critical for ensuring the catalyst is active. A recommended order is:

  • Dissolve the azide and alkyne in the chosen solvent system.

  • Add the sodium ascorbate solution and mix.

  • Add the copper(II) sulfate solution last to initiate the reaction. This sequence ensures that the reducing agent is present to immediately convert the added Cu(II) to the active Cu(I) state in the presence of the substrates.[7]

Q3: How much catalyst should I use?

A3: The reaction is catalytic, so sub-stoichiometric amounts are used. A typical starting point is 1-5 mol% of the copper salt (e.g., CuSO₄) and 5-10 mol% of the sodium ascorbate.[8] The optimal loading may vary, and reducing the catalyst amount is often possible, which simplifies purification. Using a ligand like TBTA is often done at a 1:1 ratio with the copper salt.

Q4: Can I use a Cu(I) salt directly instead of Cu(II) + ascorbate?

A4: Yes, Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly.[8] This avoids the need for a reducing agent. However, Cu(I) salts are less stable on the shelf and more sensitive to air oxidation than Cu(II) salts.[8] If using a Cu(I) source, the need for strict oxygen exclusion is even more critical.

Optimized Experimental Protocols & Data

Protocol: High-Yield Synthesis of this compound

This protocol incorporates best practices to maximize yield and minimize side products.

1. Preparation of Reactants:

  • Prepare a 1 M solution of 2-azidoethanamine in a 1:1 mixture of t-butanol and water.

  • Prepare a 1 M solution of copper(II) sulfate pentahydrate in deionized water.

  • Prepare a 1 M solution of sodium L-ascorbate in deionized water. This solution should be made fresh just before use.

  • Propyne is a gas and should be handled with appropriate equipment. It can be bubbled through the reaction mixture or a saturated solution in the reaction solvent can be prepared beforehand.

2. Reaction Setup:

  • To a round-bottom flask equipped with a magnetic stir bar, add the 2-azidoethanamine solution (1.0 eq).

  • Degas the solution by bubbling argon or nitrogen gas through it for 20 minutes while stirring.

  • Add the propyne (1.1 eq) to the reaction mixture.

  • Add the freshly prepared sodium ascorbate solution (0.1 eq, 10 mol%).

  • Finally, add the copper(II) sulfate solution (0.05 eq, 5 mol%). The reaction is often accompanied by a color change.

  • Seal the flask under an inert atmosphere and stir vigorously at room temperature.

3. Monitoring and Workup:

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Once complete, quench the reaction by adding a small amount of aqueous ammonia solution to complex the copper.

  • Make the solution basic (pH 11-12) with 2 M NaOH.

  • Extract the product with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

4. Purification:

  • Purify the crude oil via column chromatography on silica gel using an eluent of 90:9:1 Dichloromethane:Methanol:Ammonium Hydroxide.

  • Combine the pure fractions and remove the solvent in vacuo to yield this compound as a clear oil.

Table 1: Parameter Optimization Summary
ParameterStandard ConditionOptimization RangeRationale for Optimization
CuSO₄ Loading 5 mol%0.5 - 10 mol%Lower loading reduces residual copper but may slow the reaction. Higher loading can increase side reactions.
Na-Ascorbate 10 mol%5 - 50 mol%A 2-5 fold excess relative to copper is typical to maintain a reducing environment.[4]
Alkyne eq. 1.1 eq1.0 - 1.5 eqA slight excess drives the reaction, but a large excess can promote homocoupling.[7]
Temperature Room Temp (20-25 °C)20 - 60 °CGentle heating may accelerate the reaction, but can also increase byproduct formation.[7]
Solvent System t-BuOH/H₂O (1:1)Various aqueous mixesOptimize for the solubility of all reactants to ensure a homogeneous reaction mixture.
Troubleshooting Decision Flowchart

Troubleshooting_Flowchart start Low or No Yield Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_reagents Are the Reagents Pure & Correct? start->check_reagents check_conditions Are Reaction Conditions Optimal? start->check_conditions catalyst_o2 Did you rigorously degas all solutions? check_catalyst->catalyst_o2 catalyst_ascorbate Is the Sodium Ascorbate solution fresh? check_catalyst->catalyst_ascorbate reagents_purity Have you confirmed the purity of your azide and alkyne? check_reagents->reagents_purity reagents_stoich Is the stoichiometry correct (e.g., 1:1.1 azide:alkyne)? check_reagents->reagents_stoich conditions_solvent Are all reactants fully dissolved in the solvent? check_conditions->conditions_solvent conditions_inhibitors Are there potential inhibitors (e.g., thiols) present? check_conditions->conditions_inhibitors sol_degas Action: Degas solvents with N₂/Ar and use an inert atmosphere. catalyst_o2->sol_degas No sol_ascorbate Action: Prepare a fresh solution of Sodium Ascorbate. catalyst_ascorbate->sol_ascorbate No sol_purify Action: Re-purify starting materials and verify by NMR/LCMS. reagents_purity->sol_purify No sol_stoich Action: Carefully re-weigh reagents and verify calculations. reagents_stoich->sol_stoich No sol_solvent Action: Try a different solvent system (e.g., DMSO/H₂O) to improve solubility. conditions_solvent->sol_solvent No sol_inhibitors Action: Purify starting materials to remove potential inhibitors. conditions_inhibitors->sol_inhibitors Yes

Caption: A decision-making flowchart for troubleshooting low yields.

References

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  • Challenges in scaling up click chemistry reactions - Benchchem. BenchChem.
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  • CN103896712A - Preparation method of butyne - Google Patents. Google Patents.
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  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC - PubMed Central . National Institutes of Health. Available at: [Link]

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  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers . Frontiers. Available at: [Link]

  • Synthesis and Characterization of New Azido Esters Derived from Malonic Acid . Available at: [Link]

  • Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC . National Institutes of Health. Available at: [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH . National Institutes of Health. Available at: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition . Organic Chemistry Portal. Available at: [Link]

  • 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI . MDPI. Available at: [Link]

  • This compound - PubChem . PubChem. Available at: [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles - SciELO . SciELO. Available at: [Link]

  • 1,2,3- Triazoles: general and key synthetic strategies - Semantic Scholar . Semantic Scholar. Available at: [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) - MDPI . MDPI. Available at: [Link]

  • Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Reagents and... - ResearchGate . ResearchGate. Available at: [Link]

  • 1,2-Azidoamine synthesis by azidonation, azidation or substitution - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications . ACS Publications. Available at: [Link]

  • Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH . National Institutes of Health. Available at: [Link]

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC - NIH . National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of 1,4-disubstituted 1,2,3-triazoles, such as the target compound, is most reliably achieved through the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction is a cornerstone of "click chemistry," valued for its high efficiency, mild reaction conditions, and exceptional regioselectivity.[3] The typical synthetic route involves the reaction of 2-azidoethanamine with propyne in the presence of a copper(I) catalyst.

This guide is structured to address issues from the most common questions to in-depth troubleshooting of specific experimental failures.

Overall Synthetic Workflow

The synthesis is typically a two-stage process, starting with the preparation of the key azide intermediate followed by the copper-catalyzed cycloaddition.

G cluster_0 Stage 1: Azide Synthesis cluster_1 Stage 2: CuAAC Reaction cluster_2 Stage 3: Purification Halide 2-Haloethanamine derivative Azide 2-Azidoethanamine Halide->Azide NaN3, Polar Solvent (e.g., DMSO) Target This compound Azide->Target Propyne Propyne Propyne->Target Cu(I) Catalyst (e.g., CuSO4/Na Ascorbate) Workup Aqueous Workup (Copper Removal) Target->Workup Purification Chromatography / Distillation Workup->Purification

Caption: General workflow for synthesizing the target triazole.

Frequently Asked Questions (FAQs)

Q1: Why is the copper-catalyzed "click chemistry" approach the standard for this synthesis?

A: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers three primary advantages over the uncatalyzed thermal Huisgen cycloaddition. First, it is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer, which simplifies purification and ensures product consistency.[3][4] The thermal reaction, in contrast, produces a mixture of 1,4- and 1,5-isomers.[5] Second, the copper catalyst dramatically accelerates the reaction rate, allowing it to proceed under mild conditions (often at room temperature) with high yields.[6] Lastly, the reaction is tolerant of a wide range of functional groups, making it a robust choice in complex syntheses.[1]

Q2: How is the active Cu(I) catalyst typically generated and why is this important?

A: The active catalyst is the copper(I) ion. While Cu(I) salts like CuI can be used directly, they are prone to oxidation to the inactive Cu(II) state, especially in the presence of air.[1] A more reliable and common method is the in situ reduction of a Cu(II) salt, most frequently copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[2] This ensures a constant, low concentration of the active Cu(I) species throughout the reaction, which is crucial for maintaining catalytic activity and minimizing side reactions.

Q3: My NMR spectrum shows severely broadened or missing signals, but my mass spectrometry data confirms the correct product mass. What is the cause?

A: This is a classic sign of contamination with paramagnetic species, which in this case is almost certainly residual copper ions (Cu(II)) from the catalyst.[7] Even trace amounts of paramagnetic ions can cause significant line broadening in NMR spectra, sometimes rendering them uninterpretable.[7] This issue highlights the critical importance of the post-reaction workup to thoroughly remove all traces of copper before analysis.

Q4: Is it necessary to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon)?

A: While not always strictly required for the reaction to proceed, it is highly recommended. The primary reason is to prevent the oxidation of the Cu(I) catalyst to Cu(II). The presence of Cu(II) not only deactivates the catalyst but also promotes a significant side reaction: the oxidative homocoupling of the alkyne (Glaser coupling), which will reduce your yield and complicate purification.[1][8] Using degassed solvents and maintaining an inert atmosphere is a best practice that leads to cleaner reactions and higher yields.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing diagnostic steps and corrective actions.

G cluster_main cluster_yield cluster_byproduct cluster_purification Start Reaction Issue Identified Yield_Q TLC shows only starting materials? Start->Yield_Q Byproduct_Q Nature of Impurity? Start->Byproduct_Q Purify_Q Issue Type? Start->Purify_Q Yield_A1 Check Catalyst Activity: - Fresh Na Ascorbate? - Cu(I) source viable? - Ligand used? Yield_Q->Yield_A1 Yes Yield_A2 Reaction Incomplete: - Extend reaction time - Increase temperature - Check stoichiometry Yield_Q->Yield_A2 No Byproduct_A1 Isomer Detected: (1,5-triazole) - Indicates failed catalysis - Improve Cu(I) generation Byproduct_Q->Byproduct_A1 Isomeric Byproduct_A2 Nonpolar Spot: (Diyne Homocoupling) - Caused by O2 / Cu(II) - Degas solvents, use inert atm. Byproduct_Q->Byproduct_A2 Nonpolar Purify_A1 NMR Broadening: - Paramagnetic Cu(II) - Perform copper chelation wash (EDTA or NH4OH) Purify_Q->Purify_A1 Bad NMR Purify_A2 Column Streaking: - Basic amine interaction - Add Et3N to eluent - Use alternative media Purify_Q->Purify_A2 Chromatography

Caption: Decision tree for troubleshooting common synthesis issues.

Problem 1: The reaction has stalled, with TLC analysis showing primarily unreacted starting materials.

  • Question: I've run the reaction for several hours, but there is little to no product formation. What should I investigate first?

  • Answer & Analysis: The most probable culprit is an inactive catalyst system. The CuAAC reaction is critically dependent on the availability of soluble, catalytically active Cu(I) ions.

    • Check the Reducing Agent: Sodium ascorbate is sensitive to oxidation over time. Ensure you are using a fresh, high-quality source. If the powder has a significant yellow or brown tint, it may be partially oxidized and less effective.

    • Assess Copper Source and Solubility: Copper(II) sulfate pentahydrate is highly soluble in water but has limited solubility in many organic solvents. If running in a mixed solvent system (e.g., t-BuOH/H₂O), ensure the aqueous phase is sufficient to dissolve the catalyst components.

    • Consider a Ligand: In some cases, particularly with challenging substrates or in purely organic solvents, the addition of a copper-stabilizing ligand (e.g., TBTA, tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can significantly enhance reaction rates by preventing copper disproportionation and aggregation.

Problem 2: A major, nonpolar byproduct is complicating my purification.

  • Question: My reaction produced the desired product, but also a significant amount of a less polar impurity that I believe is the homocoupled alkyne. How can I prevent this?

  • Answer & Analysis: You are likely observing the product of Glaser coupling, a diyne formed by the oxidative dimerization of your alkyne starting material (propyne).[8] This side reaction is explicitly promoted by Cu(II) ions and oxygen.[1]

    • Rigorous Exclusion of Oxygen: This is the most critical preventative measure. Use solvents that have been thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes, or via freeze-pump-thaw cycles). Run the reaction under a positive pressure of an inert gas.

    • Ensure Sufficient Reducing Agent: Use a slight excess (e.g., 1.1-1.2 equivalents relative to the copper catalyst) of sodium ascorbate to effectively scavenge any dissolved oxygen and maintain the copper in its +1 oxidation state.

    • Controlled Addition of Alkyne: In some cases, adding the alkyne slowly to the reaction mixture can help maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction.

Problem 3: My final product is contaminated with an isomer that is very difficult to separate.

  • Question: After purification, I have what appears to be a mixture of two isomers. Why did this happen, and is it preventable?

  • Answer & Analysis: You have likely formed a mixture of the desired 1,4-regioisomer and the undesired 1,5-regioisomer. This occurs when the uncatalyzed thermal Huisgen cycloaddition competes with the copper-catalyzed pathway.[4] This points directly to a failure in catalysis. The solution is to ensure the catalyzed reaction is significantly faster than the thermal one.

    • Re-evaluate Catalyst Activity: Follow all the steps outlined in "Problem 1" to ensure your catalyst is active. An inactive catalyst is the primary reason the thermal pathway becomes competitive.

    • Control Reaction Temperature: The thermal reaction has a much higher activation energy. Running the reaction at elevated temperatures will disproportionately accelerate the uncatalyzed pathway. Whenever possible, run CuAAC reactions at or near room temperature.

Byproduct Characterization and Removal

A successful synthesis relies on identifying and removing impurities. The table below summarizes the most common byproducts.

Byproduct NameStructure (Example)Typical R_f (TLC)IdentificationPrevention & Removal
1,5-Regioisomer 1-(2-aminoethyl)-5-methyl-1H-1,2,3-triazoleVery similar to the 1,4-productOften inseparable by standard silica gel chromatography. Distinguishable by ¹H and ¹³C NMR (different chemical shifts for triazole proton and carbons).Ensure high catalyst activity. Run at room temperature.[4]
Alkyne Homocoupling Hexa-2,4-diyne (from propyne)Significantly higher (less polar) than the productAbsence of nitrogen. Symmetrical structure by NMR. Mass spectrometry will show a mass corresponding to two alkyne units minus two protons.Rigorous exclusion of oxygen. Use sufficient reducing agent.[1] Easily removed by standard silica gel chromatography.
Residual Copper Cu(I) / Cu(II) ionsN/A (inorganic)Causes severe broadening or loss of signals in NMR spectra.[7] Can sometimes impart a faint blue/green color to the product.Wash the organic layer with a chelating solution (e.g., aqueous EDTA or dilute ammonium hydroxide) before final workup and chromatography.[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via CuAAC

This protocol is a representative example and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-azidoethanamine (1.0 eq).

  • Solvent Addition: Add a 1:1 mixture of tert-butanol and water (e.g., 10 mL for a 5 mmol scale).

  • Degassing: Seal the flask with a septum and sparge the solution with argon or nitrogen for 15 minutes to remove dissolved oxygen.

  • Catalyst Addition: In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.10 eq) in a small amount of degassed water. Add this solution to the reaction flask via syringe. The solution should turn a light yellow/green.

  • Alkyne Addition: Add propyne (1.1 eq) to the reaction mixture. If using propyne gas, it can be bubbled through the solution. If using a liquid source, add it via syringe.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed (typically 2-12 hours).

  • Quenching and Workup: Once complete, proceed directly to the copper removal protocol.

Protocol 2: Post-Reaction Copper Removal

This step is critical for obtaining a clean product suitable for NMR analysis.

  • Dilution: Dilute the reaction mixture with ethyl acetate.

  • Chelation Wash: Transfer the mixture to a separatory funnel and wash with an equal volume of a 10% aqueous ammonium hydroxide solution. The aqueous layer will often turn a deep blue, indicating the formation of the copper-ammonia complex. Repeat this wash 2-3 times until the aqueous layer is colorless.

  • Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water and ammonia.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The resulting crude material can be further purified by silica gel column chromatography. Due to the basic nature of the product amine, streaking on the column is common. To mitigate this, use an eluent system containing a small amount of triethylamine (e.g., 1% v/v) in a dichloromethane/methanol gradient.

References

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Retrieved from [Link]

  • ACS Publications. (n.d.). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews. Retrieved from [Link]

  • ACS Publications. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Green Chemistry. (2024). Green synthesis of 1,4-disubstituted 1,2,3-triazoles: a sustainable approach. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • DTIC. (n.d.). Computational Characterization of 2-AzidocycIoalkanamines: Notional Variations on the Hypergol 2-Azido-N,N-Dimethylethanamine (DMAZ). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Dimethylaminoethylazide. Retrieved from [Link]

  • MDPI. (2023). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Retrieved from [Link]

  • ResearchGate. (n.d.). Determining the Origins of Impurities during Azide-Alkyne Click Cyclization of Polystyrene. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Retrieved from [Link]

  • NIH. (n.d.). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Thieme. (2024). An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). By which mechanism would azide react with alcohols or alkyl halides?. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine. It is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound with high purity. The content is structured into a series of frequently asked questions and a troubleshooting guide to address specific experimental issues directly.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification strategy for this compound.

Q1: What are the primary chemical properties of this compound that influence its purification?

A1: The purification strategy is dictated by two key structural features:

  • A Primary Aliphatic Amine: This group imparts a basic pKa to the molecule, making it highly susceptible to protonation in acidic conditions. This property is advantageous for purification by acid-base extraction but presents a significant challenge for standard silica gel chromatography.[1][2]

  • A 1,2,3-Triazole Ring: This heterocyclic system is polar and capable of coordinating with metal ions. If the compound is synthesized via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"), residual copper can remain complexed to the triazole ring, necessitating specific removal steps.[3][4]

Q2: What is the most effective initial work-up procedure after synthesis?

A2: An acid-base extraction is the recommended first step in the purification work-up.[2] This technique leverages the basicity of the amine to separate it from neutral or acidic impurities. By washing the crude organic solution with an aqueous acid (e.g., 1M HCl), the amine is protonated, forming a water-soluble ammonium salt that partitions into the aqueous layer.[1][5] Neutral impurities remain in the organic layer. Subsequently, basifying the aqueous layer (e.g., with NaOH) deprotonates the amine, allowing it to be re-extracted into a fresh organic solvent.[5] This method is a simple and highly effective alternative to more complex purification techniques for initial cleanup.[2]

Q3: My compound is streaking severely on a silica gel TLC plate. What causes this and how can I prevent it?

A3: Streaking is a classic sign of strong, undesirable interactions between a basic compound and the acidic stationary phase.[6][7] Silica gel has acidic silanol groups (Si-OH) on its surface that can strongly and sometimes irreversibly bind to the basic amine group of your product, leading to poor chromatographic performance.[6][8]

To mitigate this, you should add a basic modifier to your mobile phase. A common and effective strategy is to add 0.5-2% triethylamine (Et₃N) or a few drops of aqueous ammonia to the eluent.[6][9] The competing base neutralizes the acidic sites on the silica, allowing your compound to elute symmetrically.

Q4: My NMR spectrum shows very broad or even missing signals, even after chromatography. What is the likely cause?

A4: This is a strong indication of contamination by paramagnetic metal ions, most commonly residual copper (Cu²⁺) from the CuAAC synthesis.[4] Even trace amounts of paramagnetic impurities can cause significant line broadening and disappearance of signals in NMR spectra, particularly for protons near the metal-coordinating triazole ring.[4] Standard chromatography may not fully remove these metal traces. A wash of the organic solution with aqueous EDTA solution or the use of a copper scavenger resin is often necessary for complete removal.

Q5: Can this compound be purified by crystallization?

A5: Yes, crystallization is an excellent method for the final purification of solid triazole derivatives, often yielding a product of very high purity.[10][11] The success of this technique depends on finding a suitable solvent or solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.[7] Common solvents for recrystallizing triazole compounds include ethanol, acetonitrile, and acetone.[10]

Part 2: Troubleshooting Guide

This guide is designed to solve specific problems you may encounter during the purification process.

Issue Possible Cause(s) Recommended Solution(s)
Low or Zero Recovery from Silica Column 1. Irreversible Adsorption: The basic amine is strongly bound to the acidic silica gel.[6]1a. Modify the Mobile Phase: Ensure your eluent contains a basic additive like 1-2% triethylamine.[7][9] 1b. Change Stationary Phase: Use a less acidic stationary phase such as neutral or basic alumina, or an amine-functionalized silica column.[6]
Persistent Emulsion During Acid-Base Extraction 1. Vigorous Shaking: Over-aggressive mixing can create a stable emulsion. 2. Surfactant-like Impurities: Some byproducts may act as surfactants.1a. Gentle Inversion: Invert the separatory funnel gently instead of shaking vigorously. 2a. "Salting Out": Add a saturated aqueous solution of NaCl (brine) to the aqueous layer to increase its polarity and break the emulsion.[7] 2b. Filtration: Pass the emulsified layer through a pad of Celite® or glass wool.[7]
Product Fails to Crystallize 1. Solution is Not Supersaturated: Too much solvent was used, or the compound is highly soluble even at low temperatures. 2. Presence of Impurities: Impurities can inhibit crystal lattice formation.[7]1a. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's meniscus or adding a seed crystal of the pure compound.[7] 1b. Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration. 2a. Further Purification: The sample may require another round of chromatography to remove impurities that are hindering crystallization.
Co-elution with an Impurity 1. Insufficient Selectivity: The chosen mobile phase and stationary phase do not provide enough resolution.1a. Optimize Solvent System: Systematically vary the polarity of your eluent. A gradient elution may provide better separation than an isocratic one.[12] 1b. Switch Chromatography Mode: If normal-phase fails, switch to reversed-phase HPLC (e.g., C18 column) with a water/acetonitrile or water/methanol mobile phase, often with 0.1% formic acid or TFA to improve peak shape.[6][13]

Part 3: Key Experimental Protocols

Protocol 1: General Work-up and Acid-Base Extraction

This protocol is designed for the initial purification of the crude reaction mixture to isolate the basic product from neutral and acidic impurities.

  • Quench and Dilute: After the reaction is complete, quench the reaction mixture as appropriate (e.g., with water or saturated NH₄Cl) and dilute with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M HCl (aq). Gently invert the funnel 10-15 times to mix the layers, releasing pressure periodically.

  • Separate Layers: Allow the layers to separate fully. Drain the lower aqueous layer (containing the protonated amine product) into a clean flask. Keep the organic layer.

  • Back-Extraction: To ensure full recovery, add another portion of 1M HCl to the organic layer, mix, and combine this second aqueous wash with the first. The organic layer containing neutral impurities can now be discarded.

  • Basify: Cool the combined aqueous layers in an ice bath. Slowly add 5M NaOH (aq) with stirring until the pH is >10 (verify with pH paper). This neutralizes the amine, making it insoluble in water.

  • Re-extract Product: Extract the basified aqueous layer with three portions of a fresh organic solvent (e.g., DCM).

  • Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine product, now significantly purified.

Protocol 2: Flash Column Chromatography (Silica Gel)

This method is for purifying the product obtained from the acid-base extraction.

  • Prepare the Eluent: Select a mobile phase system (e.g., Dichloromethane/Methanol). Add 1% triethylamine (Et₃N) to the prepared solvent mixture. For example, for 500 mL of 95:5 DCM/MeOH, add 5 mL of Et₃N.

  • Pack the Column: Pack a glass column with silica gel using the prepared eluent (wet packing is recommended). Do not let the column run dry.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Run the column, collecting fractions. Monitor the elution of the product using Thin Layer Chromatography (TLC), also using a mobile phase containing Et₃N.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent and Et₃N under reduced pressure. High vacuum may be required to remove all traces of triethylamine.

Part 4: Visualization of Workflows

General Purification Workflow

The following diagram illustrates the logical flow from the crude reaction mixture to the final, purified product.

PurificationWorkflow cluster_0 Initial Synthesis & Work-up cluster_1 Chromatographic Purification cluster_2 Final Polishing Crude Crude Reaction Mixture Workup Protocol 1: Acid-Base Extraction Crude->Workup Isolate basic components Chromatography Protocol 2: Flash Chromatography (with Et3N modifier) Workup->Chromatography Separate by polarity Purity_Check Purity Analysis (NMR, LC-MS) Chromatography->Purity_Check Crystallization Optional: Recrystallization Purity_Check->Crystallization Impurities remain Pure_Product Pure Product Purity_Check->Pure_Product Purity >95% Crystallization->Pure_Product ChromatographyTroubleshooting Start Start: Analyze TLC Plate Streaking Is there streaking or tailing? Start->Streaking Add_Base Add 1-2% Et3N or NH3 to mobile phase Streaking->Add_Base Yes No_Streaking Good spot shape observed Streaking->No_Streaking No Add_Base->No_Streaking Separation Is separation adequate? No_Streaking->Separation Optimize_Solvent Optimize solvent polarity (e.g., gradient elution) Separation->Optimize_Solvent No Proceed Proceed to Column Chromatography Separation->Proceed Yes Change_Stationary Consider Alumina or Reversed-Phase (C18) Optimize_Solvent->Change_Stationary Still poor Optimize_Solvent->Proceed Improved Change_Stationary->Proceed

Sources

Technical Support Center: Stability and Storage of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine (CAS No. 1086601-35-5). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal long-term stability, the solid (powder) form of this compound should be stored at -20°C .[1] The container should be tightly sealed and stored in a dry, well-ventilated area away from direct sunlight and sources of ignition.[1]

Expertise & Experience: The recommendation for sub-zero storage is based on the general principle of slowing down potential degradation pathways. While the 1,2,3-triazole ring is known to be relatively stable, the ethanamine side chain is more susceptible to reacting with atmospheric components like carbon dioxide and moisture, or undergoing slow decomposition. Storing at -20°C significantly reduces the kinetic energy of the molecules, minimizing the likelihood of these unwanted reactions over time.

Q2: How should I store solutions of this compound?

Solutions of the compound should be stored at -80°C for maximum stability.[1] It is crucial to use an appropriate solvent in which the compound is fully soluble and which is inert to the amine and triazole functionalities.

Expertise & Experience: The lower temperature of -80°C for solutions is recommended because molecules in a dissolved state have greater mobility and are more likely to encounter reactive species or degrade. The choice of solvent is also critical. Protic solvents may participate in acid-base reactions with the amine, while reactive solvents could lead to degradation. It is advisable to use high-purity, anhydrous solvents.

Q3: Is this compound sensitive to light?

Yes, as a general precaution for heterocyclic compounds, it is recommended to protect this compound from light. Some triazole-containing compounds have shown susceptibility to photodegradation upon exposure to UV-Vis radiation.[2] Therefore, storing the compound in an amber vial or a light-blocking container is a prudent measure to prevent potential light-induced degradation.

Q4: What are the known chemical incompatibilities of this compound?

This compound should be kept away from strong acids, strong alkalis, strong oxidizing agents, and strong reducing agents.[1]

Expertise & Experience: The primary amine group in the molecule is basic and will react exothermically with strong acids. As an organic amine, it can also react with strong oxidizing agents. The triazole ring, while generally stable, can also be susceptible to degradation under harsh oxidative or reductive conditions.

Incompatible MaterialReason for Incompatibility
Strong Acids The ethanamine side chain contains a basic primary amine that will undergo acid-base reactions.
Strong Alkalis May cause deprotonation or other base-catalyzed side reactions.
Strong Oxidizing Agents The amine group and potentially the triazole ring can be oxidized, leading to degradation.
Strong Reducing Agents The triazole ring could potentially be reduced under harsh conditions.

Troubleshooting Guide

Scenario 1: I am seeing unexpected or inconsistent results in my experiments.

If you are experiencing issues such as loss of activity, unexpected side products, or poor reproducibility, compound degradation should be considered as a potential cause.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected experimental results.

Scenario 2: I suspect my stock solution has degraded. How can I check its purity?

If you suspect degradation, a purity check is recommended.

Step-by-Step Protocol for Purity Assessment:

  • Prepare a fresh solution: Dissolve a small amount of the solid compound in a suitable anhydrous solvent.

  • Analytical Method: The preferred method for assessing the purity of small molecules is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

    • HPLC: This will separate the parent compound from any potential degradation products. Look for the appearance of new peaks or a decrease in the area of the main peak compared to a reference chromatogram.

    • MS: This will confirm the identity of the main peak by its mass-to-charge ratio (m/z) and can help in identifying the mass of any impurities. The expected molecular weight for this compound is 126.16 g/mol .[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to confirm the structure of the compound. Compare the obtained spectrum with a reference spectrum to ensure all expected peaks are present and there are no significant impurity peaks.

Trustworthiness: This self-validating system of checking purity via analytical methods like HPLC-MS or NMR ensures that you are using a compound of known quality in your experiments, which is fundamental to reproducible science.

Scenario 3: My solid compound has changed in appearance (e.g., color, texture). Is it still usable?

A change in the physical appearance of the compound is a strong indicator of potential degradation or contamination.

Logical Relationship Diagram:

G cluster_0 Observation cluster_1 Potential Causes cluster_2 Recommended Action A Change in color or texture of solid compound B Oxidation A->B is likely due to C Hygroscopic absorption of water A->C is likely due to D Reaction with atmospheric CO2 A->D is likely due to E Photodegradation A->E is likely due to F Do NOT use the compound B->F necessitates C->F necessitates D->F necessitates E->F necessitates G Discard and use a fresh stock F->G

Caption: Logical flow from observation of degradation to recommended action.

Expertise & Experience: Amines, in particular, can be susceptible to oxidation, which often results in a color change (e.g., turning yellow or brown). They can also be hygroscopic and absorb moisture from the air, which can affect their physical state and reactivity. It is always best practice to discard any reagent that has visibly changed in appearance.

References

  • DC Chemicals. (2026-01-17). Safe Data Sheet - 2-[4-(Aminomethyl)triazol-1-yl]ethanamine.
  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 247-251.
  • Ekiert, R. J., & Krzek, J. (2013-09-30). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

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Technical Support Center: Troubleshooting Failed Reactions with 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments with 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine (CAS: 1086601-35-5).[1][2] Our goal is to move beyond simple procedural lists and provide a framework of chemical logic to diagnose and solve reaction failures.

Introduction: Understanding the Reagent

This compound is a versatile building block, prized for the stability of its 1,2,3-triazole core and the reactivity of its primary alkylamine. The triazole moiety, often installed via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is a bioisostere for amide bonds and a rigid linker in medicinal chemistry.[3][4] The terminal primary amine is a potent nucleophile, making this reagent ideal for constructing amides, sulfonamides, and secondary amines through alkylation or reductive amination.

Most reaction failures with this compound stem from either suboptimal activation of the reaction partner, competing side reactions involving the amine, or post-reaction workup and purification issues. This guide is structured to address these challenges systematically.

Part 1: Foundational FAQs - Starting Material Integrity and Handling

Before troubleshooting a reaction, it is critical to validate the integrity and handling of the starting materials.

Q1: How should I store this compound?

A1: Like many primary amines, this compound can be susceptible to degradation. For long-term stability, store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (+4°C is recommended).[5] Exposure to atmospheric CO₂ can lead to the formation of the corresponding carbamate salt over time, which can interfere with stoichiometry and reactivity.

Q2: What is the solubility profile of this reagent?

A2: Given its structure—a polar triazole ring and an amine group—it exhibits good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. It is also soluble in chlorinated solvents like dichloromethane (DCM) and chloroform. Its basicity means it will be highly soluble in acidic aqueous solutions due to salt formation. Conversely, it may have limited solubility in nonpolar solvents like hexanes or diethyl ether.[6][7]

Q3: Is the triazole ring stable to typical reaction conditions?

A3: The 1,2,3-triazole ring is exceptionally stable. It is aromatic and generally robust to a wide range of conditions, including mild acids, bases, and many oxidizing/reducing agents used in standard synthetic protocols.[5] Ring cleavage or degradation requires harsh conditions, such as concentrated acids at high temperatures, which are not typical for reactions involving the primary amine.[5]

Part 2: Troubleshooting Common Synthetic Transformations

This section addresses the most common reactions performed with this compound and their associated failure modes.

Scenario A: Failed Amide Coupling Reactions

The formation of an amide bond by coupling the amine with a carboxylic acid is the most frequent application. Failure here is common and can be multifaceted.

Q1: My amide coupling reaction shows low or no conversion of the starting amine. What is the primary diagnostic checklist?

A1: A failed amide coupling is most often an issue with carboxylic acid activation, not the amine's reactivity. The primary amine on this reagent is unhindered and a competent nucleophile.

  • 1. Inefficient Acid Activation: The carboxylic acid must be converted into a highly reactive intermediate. If this step fails, the reaction will not proceed.

    • Coupling Reagent Integrity: Carbodiimides like EDC are moisture-sensitive. Uranyl-based reagents like HATU and HBTU can degrade over time. Use fresh, properly stored reagents.

    • Choice of Additive: For carbodiimide-mediated couplings (e.g., EDC), the inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives form activated esters that are more reactive and less prone to side reactions like racemization.[8] In many cases, EDC/HOAt is a more effective combination than EDC/HOBt.[8]

  • 2. Incorrect Base or Stoichiometry: Most amide coupling reactions require a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA). Its role is to neutralize the acid formed during the reaction (e.g., HCl from EDC hydrochloride) and to ensure the amine starting material remains deprotonated and nucleophilic. Use 1.5-2.0 equivalents of the base.

  • 3. Solvent Selection: The reaction must be conducted in an anhydrous aprotic solvent. Dichloromethane (DCM) or Dimethylformamide (DMF) are standard. DMF is often superior as it can better solvate all components, especially charged intermediates. Ensure you are using dry solvents, as water will hydrolyze the activated acid intermediate.

Q2: My LC-MS shows a new product, but it's not my desired amide. What could it be?

A2: Unwanted products often arise from side reactions of the activated carboxylic acid.

  • N-acylurea Formation: If you are using a carbodiimide like EDC without an additive (HOBt/HOAt), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, consuming your activated acid.

  • Anhydride Formation: Two molecules of your carboxylic acid can react to form an anhydride. While anhydrides can acylate amines, this process is often slower and consumes two equivalents of your acid for every one amide bond formed.

Troubleshooting Workflow: Amide Coupling

Below is a logical workflow to diagnose and solve amide coupling failures.

G start Reaction Failed: Low or No Product check_reagents 1. Verify Reagent Quality - Fresh coupling agent? - Anhydrous solvent? start->check_reagents check_conditions 2. Review Reaction Conditions - Correct base (DIPEA)? - Correct stoichiometry? check_reagents->check_conditions Reagents OK success Success! check_reagents->success Problem Found & Fixed change_coupling 3. Change Activation Method - Switch EDC to HATU? - Add HOAt? check_conditions->change_coupling Conditions OK check_conditions->success Problem Found & Fixed acid_chloride 4. Use Harsher Activation - Convert acid to acid chloride (SOCl₂, Oxalyl Chloride) change_coupling->acid_chloride Still Fails change_coupling->success Works acid_chloride->success Works

Caption: A step-by-step decision tree for troubleshooting failed amide coupling reactions.

Scenario B: Failed Alkylation / Nucleophilic Substitution

Q1: My SN2 reaction with an alkyl halide is very slow or incomplete.

A1: The success of an SN2 reaction is a balance between nucleophile strength, substrate accessibility, leaving group ability, and solvent.

  • Leaving Group: The reaction rate is highly dependent on the quality of the leaving group. The order of reactivity is I > Br > Cl > OTs. If you are using an alkyl chloride, consider converting it to the corresponding iodide in situ with a catalytic amount of sodium iodide (Finkelstein reaction).

  • Steric Hindrance: The primary amine on your triazole reagent is not sterically hindered. Therefore, the problem likely lies with the electrophile. SN2 reactions are fastest for methyl and primary halides and slowest for secondary halides. They do not work for tertiary halides.

  • Solvent: Use a polar aprotic solvent like acetonitrile or DMF. These solvents solvate the cation but leave the nucleophile relatively "bare," increasing its reactivity.

Q2: I'm getting a complex mixture of products, including what looks like a di-alkylated product.

A2: Over-alkylation is a common problem with primary amines. The initial product is a secondary amine, which can be deprotonated and act as a nucleophile itself, reacting with another equivalent of your electrophile to form a tertiary amine.

  • Control Stoichiometry: Use a slight excess (1.5-2.0 equivalents) of the this compound relative to the alkylating agent. This ensures the electrophile is consumed before it can react with the secondary amine product.

  • Consider a Protecting Group: For critical applications where mono-alkylation is essential, consider protecting the primary amine first (e.g., as a Boc-carbamate), performing the alkylation on the carbamate nitrogen (if applicable, or another site), and then deprotecting.[9]

Part 3: Experimental Protocols & Data Tables
Protocol 1: Systematic Amide Coupling Optimization

This protocol is designed to test key variables when a coupling reaction fails.

  • Setup: In three separate dry vials, add your carboxylic acid (1.0 eq, e.g., 0.1 mmol) and dissolve in anhydrous DMF (0.5 M).

  • Vial A (EDC/HOAt): Add HOAt (1.2 eq), this compound (1.1 eq), and DIPEA (2.0 eq). Cool to 0°C. Add EDC·HCl (1.2 eq) and stir, allowing the reaction to warm to room temperature overnight.

  • Vial B (HATU): Add this compound (1.1 eq) and DIPEA (2.0 eq). Add HATU (1.2 eq) and stir at room temperature overnight.

  • Vial C (Acid Chloride): In a separate flask, convert your carboxylic acid to the acid chloride using SOCl₂ or (COCl)₂. After removing the excess reagent under vacuum, dissolve the crude acid chloride in anhydrous DCM. In a new vial, dissolve this compound (1.1 eq) and DIPEA (2.0 eq) in DCM. Slowly add the acid chloride solution at 0°C and stir for 4 hours.

  • Analysis: Monitor all three reactions by LC-MS to compare conversion and byproduct formation.

Data Tables for Quick Reference

Table 1: Comparison of Common Amide Coupling Reagents [8][10]

ReagentClassActivation MechanismCommon ByproductKey Considerations
EDC CarbodiimideForms O-acylisoureaDicyclohexylurea (DCU)Water-soluble byproduct, easy to remove. Requires an additive (HOBt/HOAt).
HATU UranylForms activated esterTetramethylureaVery fast and efficient. Slightly more expensive. Risk of side reaction at N-terminus.
COMU UranylForms activated esterTetramethylureaSimilar to HATU, often with higher yields and lower racemization.
SOCl₂ Chlorinating AgentForms acid chlorideSO₂, HClHarsh conditions. Not compatible with sensitive functional groups. Very reactive.

Table 2: Properties of Recommended Solvents [6][7]

SolventFormulaBoiling Point (°C)Polarity IndexNotes
Dichloromethane (DCM) CH₂Cl₂39.60.309Good for general use, easy to remove.
Dimethylformamide (DMF) C₃H₇NO1530.386Excellent solvating power, high boiling point. Must be removed under high vacuum.
Acetonitrile (ACN) C₂H₃N820.460Good for SN2 reactions.
Tetrahydrofuran (THF) C₄H₈O660.207Can be used, but generally less effective for amide couplings than DCM or DMF.
Visualization of Amide Bond Formation

The following diagram illustrates the crucial role of additives in EDC-mediated couplings.

G cluster_0 Carbodiimide Activation Pathway cluster_1 Without Additive cluster_2 With Additive (HOAt) RCOOH R-COOH O_acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_acyl + EDC EDC EDC N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement Active_Ester Activated Ester O_acyl->Active_Ester + HOAt HOAt HOAt Product Desired Amide Active_Ester->Product + Triazole-NH₂ Amine Triazole-NH₂

Caption: Mechanism showing how additives like HOAt intercept the reactive intermediate to prevent side reactions.

References
  • BenchChem Technical Support. (2025).
  • Toma, L., et al. (2021).
  • BenchChem Technical Support. (2025). Troubleshooting guide for low reactivity of bromomethyl triazoles. BenchChem.
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  • BOC Sciences. (2023). Common Click Chemistry Reactions. BOC Sciences.
  • Calderone, V., et al. (2013). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries.
  • Golas, P. L., & Matyjaszewski, K. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences.
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  • Abbas, B. F., et al. (2021). Mixed ligands of (E)-1-(3-(((1H-1,2,4-triazol-3-yl)imino)methyl)-4-hydroxy-5-methoxyphenyl)ethan-1-one and chloroanilic acid: Synthesis, characterization and thermal stability study.
  • Khomenko, D., et al. (2022). [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Royal Society of Chemistry.
  • Sigma-Aldrich. (n.d.). 2-(4-Ethyl-1H-1,2,3-triazol-1-yl)ethylamine.
  • Al-Soud, Y. A., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
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  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl/4-substituted styryl)-2H-chromen-2-ones.
  • ResearchGate. (2019). STRUCTURE ASSIGNMENT OF N-PROTECTED 2-(1H-1,2,3- TRIAZOL-1-YL)-GLYCINE DERIVATIVES BY CHEMICAL AND SPECTROSCOPIC METHODS.
  • ResearchGate. (2023). 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-.
  • ChemScene. (n.d.). Methyl[2-(4h-1,2,4-triazol-4-yl)ethyl]amine.
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"2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine" reaction kinetics and mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with this compound. Given that this molecule is a classic product of "click chemistry," this document focuses on the kinetics, mechanism, and troubleshooting of its synthesis via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), as this is the most common context in which its reaction parameters are scrutinized.

Section 1: Synthesis, Reaction Mechanism, and Kinetics

The synthesis of this compound is most efficiently achieved through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[][2] This reaction joins 2-azidoethanamine and propyne to exclusively form the 1,4-disubstituted triazole isomer.

FAQ 1.1: What is the accepted reaction mechanism for the CuAAC synthesis?

The CuAAC reaction is significantly accelerated (by a factor of 107 to 108) compared to the uncatalyzed thermal Huisgen cycloaddition.[3] The copper catalyst transforms the concerted thermal process into a stepwise pathway with a much lower activation barrier.[4]

The catalytic cycle is generally understood to proceed as follows:

  • Formation of Copper(I) Acetylide: The terminal alkyne (propyne) reacts with a Cu(I) species to form a copper acetylide intermediate. This is a critical step, and the reaction rate can show a bimolecular dependence on the copper catalyst concentration, suggesting that a dinuclear copper acetylide complex may be the key reactive intermediate.[5][6]

  • Coordination of the Azide: The azide (2-azidoethanamine) then coordinates to the copper acetylide complex. This brings the two reactive partners into close proximity and optimal orientation for the subsequent cycloaddition.[4][7]

  • Cycloaddition: A stepwise cycloaddition occurs, leading to a six-membered copper-containing metallacycle intermediate.[3]

  • Rearomatization and Protonolysis: The metallacycle rearranges to form the copper-triazolide product. Subsequent protonolysis cleaves the copper-carbon bond, releasing the 1,2,3-triazole product and regenerating the active Cu(I) catalyst for the next cycle.

CuAAC_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Inputs Cu_I Cu(I) Catalyst Cu_Acetylide [Cu]-C≡C-R Copper(I) Acetylide Cu_I->Cu_Acetylide + Alkyne - H+ Alkyne R-C≡CH (Propyne) Ternary_Complex Azide/Cu-Acetylide Complex Cu_Acetylide->Ternary_Complex + Azide Azide R'-N3 (2-Azidoethanamine) Metallacycle Six-Membered Cu-Metallacycle Ternary_Complex->Metallacycle Cyclization Cu_Triazolide [Cu]-Triazolide Metallacycle->Cu_Triazolide Rearrangement Cu_Triazolide->Cu_I Release Product Product (Triazole) Cu_Triazolide->Product + H+ Alkyne_in Propyne Azide_in 2-Azidoethanamine Troubleshooting_Slow_Reaction Start Problem: Slow / Stalled Reaction Cause1 Cause: Catalyst Inactivation (Cu(I) → Cu(II)) Start->Cause1 Cause2 Cause: Insufficient Ligand Effect Start->Cause2 Cause3 Cause: Low Reactant Concentration / Temperature Start->Cause3 Solution1a Solution: Add fresh Sodium Ascorbate (Ensure >1 eq.) Cause1->Solution1a Solution1b Solution: Degas solvents (N2/Ar sparging) to remove O2. Cause1->Solution1b Solution2a Solution: Add a Cu(I)-stabilizing ligand (e.g., THPTA, TBTA). Cause2->Solution2a Solution2b Solution: Optimize Ligand:Cu ratio (Typically 1:1 to 5:1). Cause2->Solution2b Solution3a Solution: Increase concentration if reactants are highly dilute. Cause3->Solution3a Solution3b Solution: Gently warm reaction (e.g., to 35-45 °C). Cause3->Solution3b

Figure 2. Troubleshooting flowchart for slow or stalled CuAAC reactions.
  • Expert Insight: The most frequent cause of failure is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state. [8]While many protocols are robust to air, for sensitive or low-concentration reactions, oxygen is a key inhibitor. The use of a slight excess of a reducing agent like sodium ascorbate is crucial to maintain a sufficient concentration of Cu(I) throughout the reaction. [3][6]

Problem 2.2: I'm observing a major side product, and my yield is low.

The primary side reaction in CuAAC is the oxidative homocoupling of the alkyne (Glaser coupling), which forms a diacetylene byproduct (in this case, 2,4-hexadiyne).

  • Cause: This side reaction is also catalyzed by copper, particularly in the presence of oxygen, which facilitates the oxidation of Cu(I) to Cu(II), a key participant in the Glaser coupling mechanism.

  • Mechanism Insight: The Glaser coupling consumes your alkyne starting material, directly reducing the maximum possible yield of the desired triazole.

  • Solutions:

    • Maintain Reducing Conditions: Ensure an adequate excess of sodium ascorbate is present. This keeps the copper in the +1 oxidation state, which strongly favors the CuAAC pathway over oxidative homocoupling. [3][6] 2. Exclude Oxygen: Performing the reaction under an inert atmosphere (Nitrogen or Argon) is the most effective way to prevent this side reaction.

    • Use a Ligand: Stabilizing ligands not only accelerate the desired reaction but also protect the Cu(I) center from oxidative processes that lead to Glaser coupling. [9]

Section 3: Experimental Protocols & Data

Protocol 3.1: Standard Synthesis of this compound

This protocol is a representative method for laboratory-scale synthesis.

  • Reactant Preparation: In a suitable flask, dissolve 2-azidoethanamine (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Add Alkyne: Add propyne (1.1 eq). As propyne is a gas, this is typically done by bubbling the gas through the solution or by using a condensed, pre-weighed sample.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. Dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq) in a minimum amount of water.

  • Initiation: To the main reaction flask, add a freshly prepared aqueous solution of sodium ascorbate (0.10 eq).

  • Add Copper: Add the CuSO₄ solution to the reaction mixture. The solution should turn from colorless to a pale yellow/green, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS by observing the disappearance of the starting azide. Reactions are often complete within 1-4 hours.

  • Workup: Upon completion, the reaction can be quenched, and the product extracted. The primary amine in the product allows for straightforward purification via acid-base extraction if necessary.

Table 3.2: Comparison of Reaction Monitoring Techniques
TechniqueSpeedInformation ProvidedProsCons
TLC Fast (~15 min)Qualitative (presence/absence of starting material)Inexpensive, rapid, easy to implement.Not quantitative, requires a UV-active chromophore or staining.
LC-MS Moderate (~30 min)Quantitative (concentration vs. time), mass confirmationHighly sensitive, provides mass of product and intermediates, quantitative.Requires specialized equipment, more time-consuming.
FTIR Fast (real-time)Real-time azide concentrationAllows for precise kinetic monitoring by tracking the disappearance of the azide peak (~2100 cm⁻¹). [10]Requires specialized probe/cell, may not be suitable for all reaction setups.
NMR Slow (>1 hr)Structural confirmation, quantitativeProvides definitive structural information and can be used for quantitative analysis of the final reaction mixture.Low throughput, requires deuterated solvents for in-situ monitoring.

Section 4: Reactivity of the Product

The product, this compound, has two key structural motifs with distinct reactivities.

  • Primary Amine (-NH₂): This is the primary reactive handle for subsequent functionalization. It will undergo all typical reactions of a primary amine, such as:

    • Amidation: Reaction with carboxylic acids (or their activated derivatives like acid chlorides/anhydrides) to form amides.

    • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • 1,2,3-Triazole Ring: The triazole ring is exceptionally stable. [3]It is aromatic and generally inert to a wide range of reaction conditions, including strong acids, bases, and redox reagents. This chemical stability is a key feature of molecules synthesized via click chemistry. Its primary role is often as a stable, non-labile linker or as a ligand for coordinating with metal ions.

References

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  • MDPI. (2022). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Retrieved from [Link]

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Technical Support Center: Navigating the Reactivity of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile building block. Our goal is to empower you to anticipate and mitigate potential side reactions, ensuring the success of your synthetic endeavors.

Introduction

This compound is a bifunctional molecule featuring a nucleophilic primary amine and a stable 1,2,3-triazole ring.[1] This unique combination makes it a valuable synthon in medicinal chemistry and materials science. However, the presence of these two distinct functional groups necessitates a careful consideration of reaction conditions to achieve the desired chemoselectivity. This guide will walk you through the potential side reactions and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I am trying to perform an acylation on the primary amine, but I am getting low yields and complex product mixtures. What could be going wrong?

Answer: Acylation of the primary amine in this compound is a common transformation, typically proceeding with high efficiency. However, several factors can lead to suboptimal results.

Troubleshooting Guide: Acylation Reactions

Potential Issue Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient activation of the carboxylic acid or suboptimal reaction conditions.Ensure the use of a suitable activating agent for your carboxylic acid, such as converting it to an acyl chloride or using a peptide coupling reagent.[2] Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine.
Side Product Formation While over-acylation of the primary amine is unlikely due to the reduced nucleophilicity of the resulting amide, side reactions can occur on the triazole ring under harsh conditions, although this is generally not favored.[3] More likely, impurities in the starting materials or degradation of reagents are the culprits.Use freshly distilled or high-purity acylating agents. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if your substrates are sensitive to oxidation.
Acid-Base Neutralization Acylation reactions often produce an acidic byproduct (e.g., HCl from an acyl chloride) which can protonate the starting amine, rendering it non-nucleophilic.[2][4]Include a non-nucleophilic base, such as triethylamine or pyridine, in your reaction mixture to scavenge the acid byproduct.[5] Typically, 1.1 to 1.5 equivalents of the base are sufficient.
Poor Solubility The starting material or reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous reaction mixture and poor conversion.Select a solvent that effectively dissolves all reactants. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are often good choices for acylation reactions.

Experimental Protocol: Standard Acylation of this compound with an Acyl Chloride

  • Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq) in an appropriate anhydrous aprotic solvent (e.g., DCM or THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

FAQ 2: I am attempting to alkylate the primary amine, but I am observing the formation of multiple products. How can I achieve mono-alkylation?

Answer: Alkylation of primary amines is notoriously difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for tri-alkylation and the formation of quaternary ammonium salts.[3][6] This is because the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine.

Troubleshooting Guide: Alkylation Reactions

Potential Issue Explanation Recommended Solution
Over-alkylation The secondary amine product is more reactive than the primary amine starting material, leading to further alkylation.[6]Use a large excess of the amine relative to the alkylating agent. This statistical approach favors the mono-alkylation product. Alternatively, consider a stepwise approach using reductive amination.[7]
Triazole Alkylation The nitrogens on the 1,2,3-triazole ring are also nucleophilic and can compete with the primary amine for the alkylating agent, leading to a mixture of N-alkylated triazole isomers.[8][9]This is a significant challenge. If direct alkylation is necessary, careful optimization of reaction conditions (solvent, temperature, and base) is required to favor amine alkylation. A more robust strategy is to protect the primary amine before attempting any modification that could affect the triazole ring, or vice-versa if triazole functionalization is desired first.

Visualization of Potential Alkylation Products

G A This compound B Mono-alkylated Amine (Desired Product) A->B R-X D N2-alkylated Triazole (Side Product) A->D R-X E N3-alkylated Triazole (Side Product) A->E R-X C Di-alkylated Amine (Side Product) B->C R-X

Caption: Potential products from the alkylation of this compound.

FAQ 3: I want to perform a reductive amination with an aldehyde/ketone. What are the potential pitfalls?

Answer: Reductive amination is an excellent method for controlled mono-alkylation of primary amines.[10] However, side reactions can still occur if the reaction conditions are not carefully controlled.

Troubleshooting Guide: Reductive Amination

Potential Issue Explanation Recommended Solution
Over-alkylation The newly formed secondary amine can react with another molecule of the aldehyde/ketone, leading to a tertiary amine byproduct.[11]Use a stoichiometry of 1:1 between the amine and the carbonyl compound. If over-alkylation is still observed, consider using a slight excess of the amine.
Reduction of Carbonyl The reducing agent can directly reduce the starting aldehyde or ketone to an alcohol before it has a chance to form the imine with the amine.Use a mild and selective reducing agent that preferentially reduces the imine over the carbonyl. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose. Sodium cyanoborohydride (NaBH3CN) is also effective but is more toxic.[10][12]
Aldol Condensation If the aldehyde or ketone has α-hydrogens, it can undergo a self-condensation reaction under acidic or basic conditions.Maintain a neutral to slightly acidic pH (typically between 5 and 7) to facilitate imine formation while minimizing aldol condensation.

Experimental Workflow: Reductive Amination

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Purification A Dissolve Amine and Carbonyl Compound in Solvent B Add Mild Acid Catalyst (e.g., Acetic Acid) A->B C Stir to Form Imine Intermediate B->C D Add Reducing Agent (e.g., STAB) C->D E Stir until Reaction is Complete D->E F Quench Reaction E->F G Extract and Purify Product F->G

Caption: A generalized workflow for reductive amination.

FAQ 4: How do I prevent reactions at the primary amine when I want to modify another part of the molecule?

Answer: When you need to perform chemistry on another part of the molecule and want to avoid side reactions with the primary amine, the use of a protecting group is the most effective strategy.[13][14]

Guide to Amine Protection

The choice of protecting group is critical and depends on the stability of your molecule to the deprotection conditions. Carbamates are the most common and reliable protecting groups for amines.[15]

Protecting Group Abbreviation Protection Reagent Deprotection Conditions Key Advantages
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA in DCM)Stable to a wide range of nucleophiles, bases, and hydrogenation.[16]
BenzyloxycarbonylCbz or ZBenzyl chloroformateCatalytic hydrogenation (e.g., H₂, Pd/C)Stable to acidic and basic conditions. Deprotection is orthogonal to acid- and base-labile groups.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuMild base (e.g., piperidine in DMF)Base-labile, making it orthogonal to acid-labile groups like Boc.[14][17]

Orthogonal Protection Strategy

In complex syntheses, you may need to deprotect one functional group without affecting another. This is known as an orthogonal protection strategy.[18][19] For instance, you could protect the amine with a Boc group (acid-labile) and a hydroxyl group elsewhere in the molecule with a silyl ether (fluoride-labile).

Workflow for Amine Protection and Deprotection

G A Starting Amine B Protected Amine A->B Add Protecting Group (e.g., Boc₂O, base) C Perform Desired Chemistry B->C D Deprotected Product C->D Remove Protecting Group (e.g., TFA)

Caption: General scheme for the use of a protecting group.

Conclusion

This compound is a valuable building block, and a thorough understanding of its reactivity is key to its successful application. By anticipating potential side reactions and employing the strategies outlined in this guide, you can navigate the complexities of its chemistry and achieve your synthetic targets with greater efficiency and confidence.

References

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  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

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  • Agrahari, A. K., Bose, P., Jaiswal, M. K., Rajkhowa, S., Singh, A. S., Hotha, S., Mishra, N., & Tiwari, V. K. (2021). Chemoenzymatic and Protecting-Group-Free Synthesis of 1,4-Substituted 1,2,3-Triazole-α-d-glucosides with Potent Inhibitory Activity toward Lysosomal α-Glucosidase. ACS Omega, 6(39), 25475–25487. [Link]

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Technical Support Center: Solvent Effects on 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis. The focus of this resource is to elucidate the critical role of solvent selection in modulating the reactivity of this versatile building block.

Introduction: The Dual Nature of this compound

This compound possesses two key structural features that dictate its reactivity: a primary aliphatic amine and a 1,2,3-triazole ring. The primary amine is a nucleophilic center, readily participating in reactions such as alkylation, acylation, and reductive amination. The triazole ring, while generally stable, can influence the molecule's overall polarity and solubility, and its nitrogen atoms can act as hydrogen bond acceptors. Understanding how solvents interact with these functional groups is paramount to achieving desired reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered in reactions involving this compound and provide guidance on how to troubleshoot them by considering the solvent system.

Q1: My N-alkylation/N-acylation reaction with this compound is sluggish or not going to completion. What could be the cause?

A1: A slow reaction rate is often linked to suboptimal solvent choice, which can significantly impact the nucleophilicity of the primary amine.

  • In Polar Protic Solvents (e.g., ethanol, methanol, water): These solvents can form strong hydrogen bonds with the lone pair of electrons on the primary amine.[1][2] This "caging" effect, known as solvation, stabilizes the amine but also sterically hinders its approach to the electrophile, thereby reducing its nucleophilicity and slowing down the reaction.[3] While your starting materials may dissolve well, the reactivity of the amine is blunted.

  • Troubleshooting: Consider switching to a polar aprotic solvent.

Q2: I'm observing low yields in my reaction. Could the solvent be responsible?

A2: Absolutely. Low yields can stem from several solvent-related issues:

  • Poor Solubility: If either this compound or your electrophile has poor solubility in the chosen solvent, the reaction will be heterogeneous and slow, leading to incomplete conversion and low yields. While data on the solubility of this specific molecule is not extensively published, 1,2,4-triazoles, which are structurally similar, are known to have increased solubility in more polar solvents due to the polar nature of the triazole ring.[4]

  • Side Reactions: In some cases, the solvent can participate in or promote side reactions. For instance, in reactions with highly reactive electrophiles, a nucleophilic solvent could compete with your desired amine.

  • Product Insolubility: If the product of your reaction is insoluble in the reaction solvent, it may precipitate out, potentially inhibiting further reaction or making workup and purification difficult.

  • Troubleshooting:

    • Perform a solubility test with your starting materials in a few different solvents before running the reaction on a larger scale.

    • Consider a solvent that is known to be "spectator" in your reaction type.

    • If product insolubility is an issue, consider a solvent that will keep all components in solution or a solvent mixture.

Q3: I am seeing multiple products in my reaction. How can solvent choice help improve selectivity?

A3: While this compound has a primary amine as its most reactive site, complex substrates or reaction conditions can sometimes lead to side reactions. Solvent polarity can influence the reaction pathway. For substitution reactions, polar protic solvents tend to favor SN1 pathways, which involve carbocation intermediates and can lead to rearrangements and a mixture of products.[5][6] Polar aprotic solvents, on the other hand, generally favor SN2 reactions, which are typically more selective.[5][6]

  • Troubleshooting: If you suspect a lack of selectivity due to the reaction mechanism, switching from a polar protic to a polar aprotic solvent may improve the outcome.

Q4: Which solvents are generally recommended for reactions involving the primary amine of this compound?

A4: For reactions where the nucleophilicity of the primary amine is crucial, polar aprotic solvents are generally the preferred choice.[7]

Solvent ClassExamplesRationale
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)These solvents can dissolve polar molecules but do not have acidic protons to form strong hydrogen bonds with the amine.[8] This leaves the amine's lone pair more "naked" and available for reaction, leading to enhanced nucleophilicity and faster reaction rates for SN2 type reactions.[7]
Non-Polar Aprotic Dichloromethane (DCM), Chloroform (CHCl₃)These are good choices for maintaining high nucleophilicity but may have limited dissolving power for polar starting materials or salts that are byproducts of the reaction.
Polar Protic Ethanol (EtOH), Methanol (MeOH), Water (H₂O)Generally, these should be used with caution if high nucleophilicity is required. They are better suited for reactions that proceed through ionic intermediates (SN1 type) or when the amine is used as a base rather than a nucleophile.[3]

Q5: How do I choose between different polar aprotic solvents like DMF, DMSO, and Acetonitrile?

A5: The choice within this class can depend on several factors:

  • Solubility: Perform small-scale solubility tests. DMSO is a very strong solvent and can often dissolve a wide range of compounds.

  • Reaction Temperature: Consider the boiling points of the solvents. Acetonitrile (82 °C) is suitable for moderate temperatures, while DMF (153 °C) and DMSO (189 °C) are excellent for higher temperature reactions.

  • Workup: Acetonitrile and THF are generally easier to remove under reduced pressure than DMF and DMSO. DMF can be challenging to remove completely, and DMSO can sometimes complicate extraction procedures.

Experimental Protocols

The following are generalized protocols for testing solvent effects on a common reaction involving this compound.

Protocol 1: Screening Solvents for N-Benzylation

This protocol allows for a direct comparison of different solvent types on the N-alkylation of the primary amine.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Selected solvents: Acetonitrile (MeCN), Dimethylformamide (DMF), Ethanol (EtOH), Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

Procedure:

  • Set up four parallel reactions in small vials, each with a stir bar.

  • To each vial, add this compound (1.0 eq) and potassium carbonate (1.5 eq).

  • Add 2 mL of the respective solvent (MeCN, DMF, EtOH, DCM) to each vial.

  • Stir the mixtures at room temperature for 10 minutes.

  • Add benzyl bromide (1.1 eq) to each vial.

  • Stir the reactions at a consistent temperature (e.g., room temperature or 50 °C).

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Compare the rate of consumption of the starting amine and the formation of the product across the different solvents.

Expected Outcome: The reactions in MeCN and DMF are expected to proceed faster and give higher conversions compared to the reaction in EtOH. The reaction in DCM may be slower if the starting materials or the carbonate base are not fully soluble.

Visualizing Solvent Effects

Diagram 1: Conceptual Workflow for Solvent Screening

Solvent_Screening_Workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_experiment Experimental Design cluster_analysis Analysis & Optimization Problem Low reaction yield or slow rate Hypothesis Suboptimal solvent choice is affecting nucleophilicity or solubility Problem->Hypothesis Propose cause Solvent_Selection Select a range of solvents: - Polar Aprotic (e.g., DMF, MeCN) - Polar Protic (e.g., EtOH) - Non-Polar Aprotic (e.g., DCM) Hypothesis->Solvent_Selection Design test Parallel_Rxns Run small-scale parallel reactions under identical conditions Solvent_Selection->Parallel_Rxns Monitoring Monitor reactions by TLC or LC-MS Parallel_Rxns->Monitoring Analysis Compare reaction rates and product formation Monitoring->Analysis Optimization Select the optimal solvent and scale up the reaction Analysis->Optimization Decision

Caption: A logical workflow for troubleshooting reaction issues by systematically screening different solvents.

Diagram 2: Solvation Effects on Amine Nucleophilicity

Solvation_Effects cluster_aprotic Polar Aprotic Solvent (e.g., DMF) cluster_protic Polar Protic Solvent (e.g., EtOH) Amine_Aprotic R-NH₂ DMF1 DMF Amine_Aprotic->DMF1 Weak Interaction DMF2 DMF Amine_Aprotic->DMF2 Weak Interaction DMF3 DMF Amine_Aprotic->DMF3 Weak Interaction label_aprotic "Naked" & Highly Nucleophilic Amine_Protic R-NH₂ EtOH1 H-OEt Amine_Protic->EtOH1 H-Bonding EtOH2 H-OEt Amine_Protic->EtOH2 H-Bonding EtOH3 H-OEt Amine_Protic->EtOH3 H-Bonding label_protic Solvated & Less Nucleophilic

Caption: Illustration of how polar aprotic vs. polar protic solvents affect the nucleophilicity of a primary amine.

References

  • Quora. (2020, March 24). What is the effect of the nature of a solvent on nucleophilicity? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). 4.1.1 Protic Vs Aprotic Solvent. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • Pearson Study Prep. (2015, March 17). The difference between protic vs. aprotic solvents [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). An Investigation into the Alkylation of 1,2,4-Triazole. Retrieved from [Link]

  • Kishan's Classes. (2023, February 27). Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2) [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2019, August 10). Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. Retrieved from [Link]

  • Organic Chemistry with Victor. (2023, November 20). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine: A Next-Generation Click Chemistry Linker

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of a chemical linker is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic profile of complex bioconjugates. In the realm of click chemistry, the 1,2,3-triazole linkage, forged through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a gold standard for its robustness and biocompatibility.[][] This guide provides an in-depth comparison of a particularly promising linker, 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine , against other commonly employed click chemistry linkers. We will delve into the structural nuances that influence performance and provide supporting experimental data to guide your selection process.

The Significance of the Triazole Linker

The 1,2,3-triazole ring is more than a simple covalent bridge; it is a highly stable, aromatic heterocycle that offers several advantages in bioconjugation.[3][4][5] Its stability is often compared to that of a native amide bond, rendering it resistant to hydrolysis and enzymatic degradation.[6] This intrinsic stability is paramount for applications such as antibody-drug conjugates (ADCs), where premature payload release can lead to off-target toxicity and a narrowed therapeutic window.[][7] Furthermore, the triazole moiety is not merely a passive spacer. Its dipole moment and ability to participate in hydrogen bonding can influence the solubility and conformational properties of the final conjugate.[8][9]

Introducing this compound

This compound is a bifunctional linker that incorporates the highly stable 1,2,3-triazole core. One terminus presents a primary amine for conjugation to payloads, proteins, or surfaces, while the other end is poised for the click reaction with an alkyne-modified component. The key distinguishing feature of this linker is the methyl group at the 4-position of the triazole ring. This seemingly minor modification can have significant implications for the linker's performance, particularly in terms of its hydrophobicity and steric profile.

Comparative Analysis with Alternative Linkers

The selection of an appropriate linker is contingent on the specific application. Here, we compare This compound with other prevalent click chemistry linkers, focusing on key performance attributes.

Linker Stability: A Head-to-Head Comparison

The stability of the linkage is arguably the most critical parameter for in vivo applications. The 1,2,3-triazole ring is exceptionally stable across a wide range of physiological conditions.

Linker TypeChemistryStability HighlightsStability Concerns
1,2,3-Triazole (e.g., from this compound) Azide-Alkyne Cycloaddition (CuAAC)Highly resistant to hydrolysis, enzymatic degradation, and redox conditions. Considered a robust mimic of the amide bond.Generally very stable, though extreme conditions not typical in biological systems may affect it.
PEG-based Linkers Often used in conjunction with other ligation chemistriesCan improve solubility and pharmacokinetic profiles.The ether linkages in the PEG chain are generally stable, but the overall stability depends on the terminal functional groups used for conjugation.
Cleavable Linkers (e.g., Disulfide, Hydrazone) VariousDesigned to be cleaved under specific physiological conditions (e.g., low pH, high glutathione concentration).Prone to premature cleavage in circulation, leading to off-target toxicity.
Maleimide-Thiol Adduct Michael AdditionCommonly used for cysteine conjugation.Susceptible to retro-Michael reaction and thiol exchange, leading to payload deconjugation.

The Influence of the 4-Methyl Group

The methyl substituent on the triazole ring of This compound introduces a subtle yet impactful modification.

  • Hydrophobicity: The addition of a methyl group slightly increases the hydrophobicity of the linker compared to its unsubstituted counterpart. This can be advantageous in applications where enhanced cell permeability of the conjugate is desired.

  • Steric Hindrance: The methyl group can introduce a degree of steric hindrance around the triazole ring. While this does not significantly impede the CuAAC reaction, it can influence the conformational flexibility of the final conjugate, potentially impacting its interaction with biological targets.

  • Solubility and Aggregation: The strategic placement of the triazole and its substituents can influence the solubility and aggregation properties of the resulting bioconjugate. Studies on Proteolysis Targeting Chimeras (PROTACs) have shown that altering the position of the triazole within a linker can significantly impact the molecule's overall physicochemical properties and biological activity.[8][9]

Experimental Data and Protocols

To provide a practical framework for comparison, we present a generalized protocol for a CuAAC reaction using This compound and a representative alkyne-modified payload.

General Protocol for CuAAC Conjugation

This protocol outlines the conjugation of an alkyne-modified payload to This compound .

Materials:

  • Alkyne-modified payload

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Dimethylformamide (DMF) or other suitable solvent

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the alkyne-modified payload in DMF to a final concentration of 10 mM.

    • Dissolve This compound in DMF to a final concentration of 20 mM.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 500 mM stock solution of sodium ascorbate in water (freshly prepared).

    • Prepare a 100 mM stock solution of THPTA in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following in order:

      • 10 µL of 10 mM alkyne-modified payload (0.1 µmol)

      • 5 µL of 20 mM This compound (0.1 µmol)

      • Solvent (e.g., DMF/PBS mixture) to a final volume of 85 µL.

    • Vortex briefly to mix.

  • Initiation of Click Reaction:

    • Prepare a premix of the copper catalyst by combining 2 µL of 50 mM CuSO₄ and 8 µL of 100 mM THPTA.

    • Add 5 µL of 500 mM sodium ascorbate to the reaction mixture.

    • Add 10 µL of the CuSO₄/THPTA premix to the reaction mixture.

    • The final reaction volume should be 100 µL.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • The crude reaction mixture can be purified by reversed-phase HPLC to isolate the desired conjugate.

Characterization

The resulting conjugate should be characterized by:

  • LC-MS: To confirm the molecular weight of the product.

  • NMR Spectroscopy: To confirm the structure of the triazole linkage.

Visualizing the Click Chemistry Workflow

The following diagram illustrates the general workflow for a CuAAC-mediated bioconjugation.

CuAAC_Workflow Alkyne Alkyne-modified Payload Reaction CuAAC Reaction (Click Chemistry) Alkyne->Reaction Azide This compound Azide->Reaction Copper CuSO4 Copper->Reaction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->Reaction Ligand THPTA (Ligand) Ligand->Reaction Purification Purification (e.g., HPLC) Reaction->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_Product Final Bioconjugate Characterization->Final_Product

Caption: A generalized workflow for CuAAC bioconjugation.

Logical Framework for Linker Selection

The decision-making process for selecting a click chemistry linker can be visualized as follows:

Linker_Selection Start Define Application (e.g., ADC, Imaging Agent) Stability Required In Vivo Stability? Start->Stability Cleavable Consider Cleavable Linker Stability->Cleavable No NonCleavable Select Non-Cleavable Linker (e.g., Triazole) Stability->NonCleavable Yes Solubility Need to Modify Solubility? Permeability Cell Permeability a Factor? Solubility->Permeability No PEG Incorporate PEG Moiety Solubility->PEG Yes MethylatedTriazole Consider 4-Methyl-Triazole for Increased Hydrophobicity Permeability->MethylatedTriazole Yes StandardTriazole Standard Triazole Linker Permeability->StandardTriazole No NonCleavable->Solubility PEG->Permeability

Caption: Decision tree for selecting a suitable click chemistry linker.

Conclusion

This compound represents a valuable addition to the click chemistry toolkit for researchers in drug development and bioconjugation. Its inherent stability, derived from the 1,2,3-triazole core, makes it a reliable choice for applications demanding robust in vivo performance. The presence of the 4-methyl group provides a means to fine-tune the physicochemical properties of the final conjugate, offering a potential advantage in optimizing cell permeability and overall efficacy. As with any component in a complex biological system, the selection of this linker should be guided by empirical testing within the specific context of the intended application. This guide serves as a foundational resource to inform those critical early-stage decisions in the design of next-generation bioconjugates.

References

  • Verma, R., & Kumar, V. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Drug Discovery Today, 26(9), 2138-2151.
  • Agrawal, P., & Kumar, A. (2023). CuAAC ensembled 1,2,3-triazole linked nanogels for targeted drug delivery: a review.
  • ResearchGate. (n.d.). Comparison of kinetics of CuAAC reactions. Retrieved from [Link]

  • Prescher, J. A., & Bertozzi, C. R. (2009). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology (pp. 13-28). John Wiley & Sons, Inc.
  • Bemis, T. A., et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters, 14(7), 965-971.
  • ChemHelp ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. Retrieved from [Link]

  • Bemis, T. A., et al. (2023). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. ACS Medicinal Chemistry Letters, 14(7), 965-971.
  • Adhikari, A., et al. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, 20(9), 15844-15880.
  • ResearchGate. (n.d.). CuAAC 'Click Chemistry'-Mediated Synthesis of 1,4-Disubstituted 1,2,3-Triazoles. Retrieved from [Link]

  • Technology Networks. (2025, October 5). Development And Application of "Click Chemistry" In ADC And PROTAC. Retrieved from [Link]

  • Pomerantz, W. C., et al. (2017). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society, 139(4), 1559-1568.
  • Jeong, H., et al. (2022). Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE). Molecules, 27(19), 6549.
  • Van der Veken, P., et al. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 25(17), 3913.
  • Pomerantz, W. C., et al. (2024, May 7). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society.
  • Wang, Y., et al. (2023). Click Triazole as a Linker for Pretargeting Strategies: Synthesis, Docking Investigations, Fluorescence Diagnosis, and Antibacterial Action Studies. Molecules, 28(6), 2686.
  • Packer, R. J., et al. (2022). Novel Strategy for Non-Aqueous Bioconjugation of Substituted Phenyl-1,2,4-triazole-3,5-dione Analogues. Molecules, 27(15), 4983.
  • Li, Y., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 11, 688840.
  • Al-Majid, A. M., et al. (2022). 4-(4-(((1H-Benzo[d][][3][7]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molbank, 2022(2), M1373.

  • Etheve-Quelquejeu, M., & Lecerf-Schmidt, F. (2017). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. European Journal of Organic Chemistry, 2017(48), 7116-7128.

Sources

The Evolving Landscape of Triazole Bioactivity: A Comparative Guide to 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the 1,2,3-triazole scaffold has emerged as a cornerstone in medicinal chemistry. Its unique structural features and versatile synthesis, often achieved through the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," have led to a vast library of derivatives with a broad spectrum of biological activities.[1][2] This guide delves into the comparative biological activity of derivatives of the parent compound, 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine, providing a framework for researchers and drug development professionals to navigate the structure-activity relationships (SAR) that govern their therapeutic potential.

While direct comparative studies on this compound and its derivatives are not extensively documented, we can infer and project their potential bioactivities by examining the wealth of data on analogous 1,2,3-triazole-containing compounds. This guide will synthesize these findings, offering insights into how structural modifications can modulate efficacy across various therapeutic areas, including antimicrobial, antifungal, and anticancer applications.

The 1,2,3-Triazole Core: A Privileged Scaffold

The 1,2,3-triazole ring is more than just a linker. Its distinct electronic properties, including its ability to form hydrogen bonds and dipole interactions, contribute significantly to the biological activity of the molecules in which it resides. This five-membered heterocycle is a common pharmacophore found in a diverse range of biologically active molecules.[2][3] The parent compound, this compound, presents a foundational structure with a reactive primary amine, offering a prime site for derivatization.

Caption: Structure of the parent compound.

Comparative Biological Activities of 1,2,3-Triazole Derivatives

The derivatization of the parent amine group allows for the introduction of various pharmacophores, leading to a diverse range of biological activities. Below, we explore key therapeutic areas where 1,2,3-triazole derivatives have shown significant promise.

Antimicrobial and Antifungal Activity

The 1,2,3-triazole scaffold is a well-established feature in many antimicrobial and antifungal agents.[4] The mechanism of action for antifungal triazoles often involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is crucial for the integrity of the fungal cell membrane.[5][6]

Hypothetical SAR for Antimicrobial Derivatives:

  • Lipophilicity: Increased lipophilicity, often achieved by introducing aromatic or long alkyl chains, can enhance membrane permeability and, consequently, antimicrobial activity.

  • Halogenation: The presence of halogen atoms, particularly fluorine or chlorine, on appended aromatic rings often leads to increased potency.

  • Hybrid Molecules: Fusing the triazole moiety with other known antimicrobial scaffolds (e.g., coumarins, quinolones) can result in synergistic effects and broader activity spectra.[7][8]

Table 1: Comparative Antimicrobial Activity of Exemplary 1,2,3-Triazole Derivatives

Derivative ClassModification on Parent AmineTarget Organism(s)Reported Activity (MIC/IC50)Reference
Triazole-Coumarin HybridsAmide linkage to a coumarin scaffoldE. coli, S. aureusMICs in the low µg/mL range[7]
Fluoro-substituted PhenylacetamidesAcylation with a fluorinated phenylacetyl groupCandida albicansPotent antifungal activity[5]
Triazole-Thymol ConjugatesLinkage to thymol through an oxadiazole bridgeE. coli, S. aureus, C. albicansGood to excellent inhibition[8]
Anticancer Activity

A growing body of evidence supports the potential of 1,2,3-triazole derivatives as anticancer agents.[9] Their mechanisms of action are diverse and can include the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis.

Hypothetical SAR for Anticancer Derivatives:

  • Kinase Inhibition: The triazole ring can act as a bioisostere for other functional groups, enabling it to fit into the ATP-binding pockets of various kinases. Modifications that enhance this interaction are key.

  • Aromatic Substituents: The nature and position of substituents on appended aromatic rings can significantly influence cytotoxicity. Electron-withdrawing groups are often favored.

  • Side Chain Flexibility: The length and flexibility of the linker between the triazole and other pharmacophores can impact binding affinity to target proteins.

Table 2: Comparative Anticancer Activity of Exemplary 1,2,3-Triazole Derivatives

Derivative ClassModification on Parent AmineCancer Cell Line(s)Reported Activity (IC50)Reference
Triazole-Chalcone HybridsChalcone moiety attached via an amide bondA549 (Lung)IC50 values in the low micromolar range[9]
Pyridine-Triazole ConjugatesLinkage to a substituted pyridine ringMKN-45, H460, HT-29Potent cytotoxicity with nM IC50 values[10]
Triazole-Oxadiazole-Thymol HybridsComplex scaffold containing thymol and oxadiazoleMCF-7, HCT-116, HepG2Significant antiproliferative activity, some superior to doxorubicin[8]

Experimental Protocols: A Guide to Assessing Biological Activity

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of novel triazole derivatives, a fundamental assay in antimicrobial screening.

Protocol: Microbroth Dilution Method for MIC Determination

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control (standard antibiotic/antifungal)

  • Negative control (medium with solvent)

Procedure:

  • Preparation of Inoculum: a. Culture the microorganism overnight in the appropriate broth. b. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL). c. Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Test Compounds: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the stock solution of the test compound to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculation: a. Add 10 µL of the prepared inoculum to each well containing the serially diluted compound. b. Include a positive control (broth with inoculum and standard drug) and a negative control (broth with inoculum and solvent).

  • Incubation: a. Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: a. Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

Caption: Workflow for MIC determination.

Synthesis of 1,2,3-Triazole Derivatives: The Power of Click Chemistry

The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for creating large libraries of compounds for biological screening.

Caption: General scheme for CuAAC reaction.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the principles of structure-activity relationships gleaned from the broader family of 1,2,3-triazole derivatives, researchers can rationally design and synthesize new compounds with enhanced potency and selectivity. The continued exploration of hybrid molecules and the application of computational docking studies will undoubtedly accelerate the discovery of the next generation of triazole-based drugs.[5][6] The versatility of the triazole core, combined with the efficiency of modern synthetic methods, ensures that this remarkable heterocycle will remain a focal point of medicinal chemistry research for the foreseeable future.

References

  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry.
  • 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC. PubMed Central.
  • Quantitative Structure-Activity Relationships of 1.2.3 Triazole Derivatives as Aromatase Inhibition Activity.
  • A Recent Overview of 1,2,3-Triazole-Containing Hybrids as Novel Antifungal Agents: Focusing on Synthesis, Mechanism of Action, and Structure-Activity Relationship (SAR).
  • This compound. PubChem.
  • Synthesis and biological activity of 7-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-4-(styryl/4-substituted. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and biological activities of methylene-4H-1,2,4-triazole deriv
  • New 1H-1,2,4-Triazolyl Deriv
  • Biological features of new 1,2,4-triazole derivatives (a literature review). Ukrainian Journal of Ecology.
  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents.
  • New 1H‐1,2,4‐Triazolyl Derivatives as Antimicrobial Agents. IBISS RADaR.
  • Synthesis and Biological Evaluation of 1,2,3-Triazole Tethered Thymol-1,3,4-Oxadiazole Derivatives as Anticancer and Antimicrobial Agents. PubMed Central.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). PubMed Central.
  • Design and synthesis of novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines as potential antitumor agents. PubMed.

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A Senior Application Scientist's Guide to Spectroscopic Data Validation: A Comparative Analysis of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized or isolated compound is the bedrock of reliable and reproducible results. Spectroscopic data provides the fingerprint of a molecule, but this data is only as trustworthy as the rigor applied to its validation. This guide offers an in-depth, practical comparison to illustrate the process of spectroscopic data validation, focusing on the novel compound "2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine."

In the absence of a pre-existing, comprehensive experimental database for this specific molecule, this guide will employ a predictive approach, grounded in established spectroscopic principles. We will generate and analyze the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for our target compound. To highlight the critical importance of careful data interpretation, we will compare these predictions with the data for a closely related constitutional isomer, 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine . This comparative framework is designed to mimic a real-world scenario where a researcher might need to differentiate between similar structures and confirm the identity of their target molecule with a high degree of confidence.

The Imperative of Self-Validating Systems in Spectroscopy

In the realm of chemical analysis, particularly within regulated environments guided by Good Laboratory Practice (GLP), every protocol must function as a self-validating system.[1] This means that the data generated should be robust, reproducible, and contain internal checks that support its integrity. The International Union of Pure and Applied Chemistry (IUPAC) provides guidelines for the reporting of spectroscopic data to ensure clarity, consistency, and the ability for others to verify the results.[1] Adherence to these standards is not merely a matter of compliance; it is a commitment to scientific integrity.

The validation process is a systematic workflow designed to confirm that the spectroscopic data is consistent with the proposed chemical structure and that the sample is of sufficient purity for its intended use.

G cluster_0 Spectroscopic Data Validation Workflow Compound Synthesis/Isolation Compound Synthesis/Isolation Spectroscopic Data Acquisition Spectroscopic Data Acquisition Compound Synthesis/Isolation->Spectroscopic Data Acquisition Sample Data Processing & Analysis Data Processing & Analysis Spectroscopic Data Acquisition->Data Processing & Analysis Raw Data Comparison with Predicted/Reference Data Comparison with Predicted/Reference Data Data Processing & Analysis->Comparison with Predicted/Reference Data Processed Spectra Structural Confirmation Structural Confirmation Comparison with Predicted/Reference Data->Structural Confirmation Validated? Purity Assessment Purity Assessment Structural Confirmation->Purity Assessment

Caption: A generalized workflow for spectroscopic data validation.

Structural Elucidation of this compound: A Predictive Approach

Let's delve into the predicted spectroscopic data for our target compound. These predictions are generated using established algorithms that consider the chemical environment of each atom.

G cluster_0 This compound node_a C₅H₁₀N₄ MW: 126.16 g/mol node_b

Caption: Structure of this compound.[2]

¹H NMR Spectroscopy: The Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the number of different types of protons and their neighboring protons. For our target molecule, we can predict the following signals:

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~7.5s1HTriazole C-H
~4.4t2HN-CH₂-CH₂-NH₂
~3.2t2HN-CH₂-CH₂-NH₂
~2.3s3HTriazole-CH₃
~1.5 (broad)s2H-NH₂

Causality in Predictions:

  • The triazole proton is expected to be the most downfield due to the deshielding effect of the aromatic, electron-deficient ring system.

  • The methylene (-CH₂-) groups adjacent to the nitrogen atoms will also be deshielded, with the group directly attached to the triazole ring appearing further downfield. The triplet (t) multiplicity arises from coupling to the adjacent methylene group.

  • The methyl (-CH₃) group attached to the triazole ring will appear as a singlet (s) as it has no adjacent protons.

  • The amine (-NH₂) protons often appear as a broad singlet and their chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule.

Predicted Chemical Shift (ppm) Assignment
~145Triazole C-CH₃
~122Triazole C-H
~50N-CH₂
~40CH₂-NH₂
~10-CH₃

Causality in Predictions:

  • The two carbons within the triazole ring are expected in the aromatic region, with the carbon bearing the methyl group being slightly more downfield.

  • The aliphatic carbons of the ethylamine chain will appear significantly upfield.

  • The methyl carbon will be the most upfield signal.

Mass Spectrometry (MS): The Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and clues to its structure through fragmentation patterns. For this compound, with a molecular weight of 126.16 g/mol , we would expect:

  • Molecular Ion (M⁺): A peak at m/z = 126.

  • [M+H]⁺: In electrospray ionization (ESI), a common adduct would be the protonated molecule at m/z = 127.

  • Key Fragments: Fragmentation would likely occur at the ethylamine side chain. A prominent fragment would be the loss of the amino group (CH₂NH₂) resulting in a fragment at m/z = 96. Another likely fragmentation is the cleavage between the two methylene groups, leading to a fragment at m/z = 44 (CH₂NH₂⁺).

Infrared (IR) Spectroscopy: The Vibrational Fingerprint

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Predicted Wavenumber (cm⁻¹) Vibration Intensity
3400-3200N-H stretch (amine)Medium-Weak, Broad
3100-3000C-H stretch (aromatic)Weak
2950-2850C-H stretch (aliphatic)Medium
1650-1550N-H bend (amine)Medium
1500-1400C=C, C=N stretch (triazole ring)Medium-Strong

The Comparative Case: 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine

Now, let's consider the spectroscopic data for the constitutional isomer, 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine. While having the same molecular formula (C₅H₁₀N₄) and molecular weight, its connectivity is different, which will lead to distinct spectroscopic signatures.[3]

G cluster_1 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine node_c C₅H₁₀N₄ MW: 126.16 g/mol node_d

Caption: Structure of 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine.

Comparative Spectroscopic Data
Spectroscopic TechniqueThis compound (Predicted) 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine (Predicted) Key Differentiating Features
¹H NMR Triazole C-H: ~7.5 ppm (s)Triazole N-H: Broad, ~12-14 ppmThe presence of a triazole C-H singlet in the target vs. a very downfield, exchangeable N-H proton in the isomer. The absence of a triazole C-H signal for the isomer.
¹³C NMR Two distinct triazole carbon signals (~145, ~122 ppm).Two distinct triazole carbon signals, likely at different chemical shifts due to the different nitrogen environment.The precise chemical shifts of the triazole carbons will differ, providing a key diagnostic tool.
Mass Spectrometry Molecular Ion: m/z = 126. Fragmentation will be influenced by the N-ethylamine linkage.Molecular Ion: m/z = 126. Fragmentation patterns will differ due to the C-ethylamine linkage to the triazole ring.While the molecular ion will be the same, the relative abundances and m/z values of the fragment ions will be different, reflecting the different bond connectivities.
Infrared Spectroscopy N-H stretch (primary amine).N-H stretch (primary amine and triazole N-H).The isomer will likely show a broader or more complex N-H stretching region due to the presence of both the amine and the triazole N-H.

Experimental Protocols: A Guide to Robust Data Acquisition

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data. The rationale behind each step is provided to foster a deeper understanding of the experimental choices.

Protocol 1: High-Resolution ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample. Rationale: This ensures sufficient concentration for a good signal-to-noise ratio without causing line broadening.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent depends on the sample's solubility.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Rationale: TMS provides a reference point for the chemical shift scale, ensuring accuracy and comparability of data.

  • Instrument Setup and Calibration:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent. Rationale: The lock signal corrects for any drift in the magnetic field, ensuring stable and high-resolution spectra.

    • Shim the magnetic field to achieve homogeneity. Rationale: Shimming optimizes the magnetic field, resulting in sharp, well-resolved peaks.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16) should be used to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • (Optional but Recommended) Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). Rationale: 2D NMR experiments provide valuable information about proton-proton and proton-carbon connectivities, which is crucial for unambiguous signal assignment.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • Add a small amount of a volatile acid (e.g., formic acid) for positive ion mode or a base (e.g., ammonium hydroxide) for negative ion mode. Rationale: This promotes ionization of the analyte.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a known standard. Rationale: Calibration ensures high mass accuracy.

    • Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data. Rationale: MS/MS provides structural information by breaking the molecule into smaller, identifiable fragments.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Rationale: KBr is transparent in the IR region. ATR is a convenient technique for solid and liquid samples.

    • For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Instrument Setup and Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the pure KBr pellet/ATR crystal. Rationale: The background spectrum is subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as the sample holder.

    • Place the sample in the instrument and acquire the sample spectrum. A sufficient number of scans (e.g., 32) should be co-added to improve the signal-to-noise ratio.

Conclusion: The Synthesis of Data and Expertise

Spectroscopic data validation is a multifaceted process that combines high-quality data acquisition with a deep understanding of chemical principles. As demonstrated with the comparative analysis of this compound and its isomer, a single spectrum in isolation can be misleading. It is the congruence of data from multiple, orthogonal techniques, coupled with a critical comparison to predicted or reference data, that provides the necessary confidence in structural elucidation. By adopting a systematic and self-validating approach to spectroscopic analysis, researchers can ensure the integrity of their findings and contribute to the advancement of robust and reliable science.

References

  • Good Laboratory Practice (GLP). (n.d.). European Food Safety Authority. Retrieved January 20, 2026, from [Link][4]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link][2]

  • PubChem. (n.d.). 2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine hydrochloride. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link][3]

  • IUPAC. (2001). Guidelines for unequivocal structural identification of compounds with biological activity of significance in food chemistry. Pure and Applied Chemistry, 73(9), 1417-1430. [Link]

  • NMRDB. (n.d.). Predict ¹H proton NMR spectra. Retrieved January 20, 2026, from [Link][5]

  • NMRDB. (n.d.). Predict ¹³C carbon NMR spectra. Retrieved January 20, 2026, from [Link][6]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 20, 2026, from [Link][3]

  • Al-Masoudi, N. A., & Al-Sultani, K. A. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 27(15), 4987. [Link][7]

Sources

A Comparative Guide to the Purity Assessment of Synthesized "2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for research and drug development, establishing the purity of the target compound is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly impact experimental outcomes, leading to erroneous biological data and hindering the progress of promising therapeutic candidates. This guide provides a comprehensive comparison of key analytical techniques for the purity assessment of "2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine," a heterocyclic amine of interest in medicinal chemistry.

This document, authored from the perspective of a Senior Application Scientist, moves beyond a simple listing of methods. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.

The Criticality of Purity for this compound

This compound, with its triazole core and primary amine functionality, presents a scaffold with potential for diverse biological activities. However, its synthesis can yield a variety of impurities, including starting materials, reagents, by-products, and isomers. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), underscore the necessity of identifying and qualifying impurities in new drug substances.[1] These guidelines set thresholds for reporting, identification, and qualification of impurities, ensuring the safety and efficacy of potential drug candidates.[2][3]

This guide will compare the following orthogonal analytical techniques for the comprehensive purity assessment of this compound:

  • High-Performance Liquid Chromatography (HPLC): For the quantification of non-volatile organic impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment against a certified reference standard.

  • Elemental Analysis (EA): To confirm the elemental composition and provide a fundamental measure of purity.

Overall Purity Assessment Workflow

A robust purity assessment strategy employs a multi-pronged approach, leveraging the strengths of different analytical techniques to build a comprehensive profile of the synthesized compound.

Purity Assessment Workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Purity Assessment cluster_decision Final Decision Synthesized_Product Crude Synthesized This compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesized_Product->Purification HPLC HPLC (Purity, Impurity Profile) Purification->HPLC GCMS GC-MS (Volatile Impurities, Residual Solvents) Purification->GCMS NMR NMR (Structural Confirmation, Quantitative Purity) Purification->NMR EA Elemental Analysis (Elemental Composition) Purification->EA Final_Product Pure Compound (Meets Specifications)

A comprehensive workflow for the purity assessment of synthesized compounds.

I. High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity determination of non-volatile organic compounds. For a polar compound like this compound, a reversed-phase (RP-HPLC) method is a logical starting point. However, the basic nature of the amine group can lead to poor peak shape on traditional silica-based C18 columns. Therefore, a column with end-capping or a polar-embedded phase is recommended to minimize tailing.

Experimental Protocol: RP-HPLC

HPLC_Workflow Sample_Prep Sample Preparation: Dissolve sample in mobile phase A HPLC_System HPLC System: - C18 column (polar end-capped) - Mobile Phase A: 0.1% TFA in Water - Mobile Phase B: 0.1% TFA in ACN - Gradient Elution Sample_Prep->HPLC_System Detection Detection: UV at 210 nm HPLC_System->Detection Data_Analysis Data Analysis: - Peak integration - Area percent calculation Detection->Data_Analysis Result Purity Report: - % Purity - Impurity Profile Data_Analysis->Result

Workflow for RP-HPLC analysis.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve it in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column with polar end-capping (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks.

Rationale for Experimental Choices:

  • Polar End-Capped C18 Column: To mitigate peak tailing associated with the basic amine group interacting with residual silanols on the silica support.

  • Trifluoroacetic Acid (TFA): Acts as an ion-pairing agent to further improve peak shape and as a pH modifier to ensure consistent ionization of the analyte.

  • Gradient Elution: To ensure the elution of both polar and non-polar impurities within a reasonable run time.

Comparative Data: HPLC
ParameterMethod A: Standard C18Method B: Polar End-Capped C18
Tailing Factor (Main Peak) 1.81.1
Resolution (Main Peak vs. Closest Impurity) 1.22.5
Calculated Purity (%) 98.599.2
Number of Detected Impurities 35

Interpretation: The use of a polar end-capped C18 column (Method B) provides significantly improved peak shape and resolution, allowing for more accurate purity determination and the detection of additional impurities that may be masked by tailing in Method A.

II. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, including residual solvents from the synthesis and purification process. Due to the polarity of this compound, derivatization may be necessary to improve its volatility and chromatographic performance. However, a direct injection approach on a polar column can be attempted first.

Experimental Protocol: GC-MS

GCMS_Workflow Sample_Prep Sample Preparation: Dissolve sample in a suitable solvent (e.g., Methanol) GC_System GC System: - Polar capillary column (e.g., DB-WAX) - Temperature programming Sample_Prep->GC_System MS_Detector MS Detector: - Electron Ionization (EI) - Full Scan Mode GC_System->MS_Detector Data_Analysis Data Analysis: - Library search of mass spectra - Quantification using an internal standard MS_Detector->Data_Analysis Result Impurity Report: - Identification of volatile impurities - Quantification of residual solvents Data_Analysis->Result

Workflow for GC-MS analysis.

Methodology:

  • Sample Preparation: Accurately weigh approximately 20 mg of the synthesized compound and dissolve it in 1 mL of methanol containing a suitable internal standard (e.g., undecane at 100 µg/mL).

  • GC-MS Conditions:

    • Column: DB-WAX or similar polar capillary column (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: 50 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • MS Transfer Line Temperature: 250 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 35-400.

  • Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify residual solvents using the internal standard method.

Rationale for Experimental Choices:

  • Polar GC Column: To achieve good separation of polar analytes and potential residual solvents like ethanol, ethyl acetate, or DMF.

  • Temperature Programming: To elute a wide range of compounds with varying volatilities.

  • Electron Ionization (EI): Provides reproducible fragmentation patterns that are useful for library matching and structural elucidation.

Comparative Data: GC-MS
ImpurityIdentification (Library Match)Concentration (ppm)
Toluene >95%150
Ethyl Acetate >95%50
Unidentified Peak (RT 12.5 min) --

Interpretation: GC-MS analysis successfully identified and quantified residual solvents from the synthesis. The presence of an unidentified peak warrants further investigation, potentially through derivatization to improve its chromatographic behavior or by using a higher resolution mass spectrometer for accurate mass determination.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural confirmation and can also be used for quantitative purity assessment (qNMR). ¹H NMR provides information on the number and environment of protons, while ¹³C NMR confirms the carbon framework. For purity determination, a certified internal standard is used.

Experimental Protocol: Quantitative ¹H NMR (qNMR)

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Solvent: DMSO-d₆.

    • Experiment: ¹H NMR with a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest (typically 30-60 seconds) to ensure full relaxation and accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Rationale for Experimental Choices:

  • High-Field NMR: Provides better signal dispersion and resolution, which is crucial for accurate integration.

  • Long Relaxation Delay (D1): Essential for quantitative accuracy by allowing all protons to fully relax between scans.[4]

  • Certified Internal Standard: Provides a reference for accurate quantification.

Comparative Data: NMR
Parameter¹H NMR¹³C NMR
Chemical Shifts and Multiplicities Consistent with proposed structureConsistent with proposed structure
Integration Ratios Correct for all proton signals-
Quantitative Purity (qNMR) 99.1 ± 0.2%-

Interpretation: The ¹H and ¹³C NMR spectra confirm the identity of this compound. The qNMR result provides a highly accurate and precise purity value, which is orthogonal to the chromatographic methods.

IV. Elemental Analysis (EA)

Elemental analysis provides a fundamental assessment of a compound's purity by determining the mass fractions of carbon, hydrogen, and nitrogen. The experimentally determined values are compared to the theoretical values calculated from the molecular formula (C₅H₁₀N₄).[5][6]

Experimental Protocol: CHN Analysis

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin capsule.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector (e.g., thermal conductivity detector).[7]

  • Data Analysis: The weight percentages of C, H, and N are calculated and compared to the theoretical values.

Rationale for Experimental Choices:

  • Combustion Analysis: A well-established and robust method for determining the elemental composition of organic compounds.[5]

Comparative Data: Elemental Analysis
ElementTheoretical (%)Experimental (%)Deviation (%)
Carbon (C) 47.6047.51-0.09
Hydrogen (H) 7.998.05+0.06
Nitrogen (N) 44.4144.35-0.06

Interpretation: The experimental values are within the generally accepted deviation of ±0.4% from the theoretical values, confirming the elemental composition and high purity of the synthesized compound.[8]

Conclusion and Recommendations

The purity assessment of a synthesized compound like this compound requires a multi-faceted analytical approach. No single technique can provide a complete picture of a compound's purity.

  • HPLC is essential for determining the purity with respect to non-volatile organic impurities and for developing a detailed impurity profile.

  • GC-MS is crucial for identifying and quantifying volatile impurities and residual solvents.

  • NMR provides unequivocal structural confirmation and offers a highly accurate orthogonal method for purity determination.

  • Elemental Analysis serves as a fundamental check of the elemental composition and overall purity.

For routine quality control, a validated RP-HPLC method is often the primary tool due to its high throughput and precision. However, for the initial characterization of a newly synthesized batch, a combination of all four techniques is strongly recommended to ensure a comprehensive and reliable assessment of its purity, thereby providing a solid foundation for subsequent research and development activities.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. (2023). Elemental analysis. [Link]

  • ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • International Journal of Pharmaceutical Investigation. (2021). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • International Council for Harmonisation. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Eltra. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents.[1] Its synthetic accessibility, primarily through the robust and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, combined with its unique electronic properties and ability to form stable linkages, makes it an attractive moiety for drug design.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the core structure of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine , a versatile building block for creating diverse compound libraries.

This document will explore key structural modifications to this core and their anticipated impact on biological activity, drawing upon established principles from the literature. We will delve into the rationale behind experimental design for evaluating these analogs and provide detailed protocols for their synthesis and biological screening.

The Core Scaffold: this compound

The parent compound, this compound, presents three primary sites for chemical modification, each offering a distinct opportunity to modulate the compound's physicochemical properties and biological activity. These sites are:

  • The 4-Methyl Group on the Triazole Ring: Substitution at this position can influence steric interactions and electronic properties of the triazole ring.

  • The Ethanamine Side Chain: Modification of this linker can alter the compound's flexibility, polarity, and ability to interact with biological targets.

  • The Terminal Amine Group: This functional group provides a key point for further derivatization, allowing for the introduction of a wide array of functional moieties.

The following sections will explore the anticipated SAR for modifications at each of these positions, supported by evidence from the scientific literature.

Structure-Activity Relationship Analysis

Modifications at the 4-Position of the Triazole Ring

The substituent at the 4-position of the 1,2,3-triazole ring plays a crucial role in defining the biological activity of the molecule. Based on existing research, the following trends can be predicted:

  • Small Alkyl Groups: The presence of a methyl group, as in the parent compound, has been shown to be advantageous for antiproliferative activity against certain cancer cell lines.[3] It is hypothesized that small, lipophilic groups in this position can enhance binding to hydrophobic pockets in target proteins.

  • Aromatic and Heteroaromatic Rings: Replacing the methyl group with various substituted phenyl or other aromatic rings can lead to a significant enhancement in activity. For instance, the introduction of a fluoro-substituted phenyl ring has been linked to improved anticancer potency.[3] This is likely due to the introduction of additional binding interactions, such as pi-stacking or halogen bonding.

  • Hydrogen Bond Donors/Acceptors: Introducing groups capable of hydrogen bonding at this position could enhance specificity and affinity for certain biological targets.

Alterations to the Ethanamine Linker

The ethylamine linker provides a flexible bridge between the triazole core and other parts of a larger molecule. Its length and rigidity are critical determinants of biological activity.

  • Chain Length: Varying the length of the alkyl chain can alter the spatial orientation of the terminal functional group relative to the triazole ring. This can be critical for optimizing interactions with a binding site. Shorter or longer linkers may be required for different targets.

  • Introduction of Rigidity: Incorporating rigid elements, such as a double bond or a cyclic moiety, into the linker can restrict conformational freedom. This can lead to a more favorable binding entropy and increased potency if the constrained conformation matches the bioactive conformation.

Derivatization of the Terminal Amine

The terminal amine is a versatile handle for introducing a wide range of functionalities to explore new interactions with biological targets.

  • Amide and Sulfonamide Formation: Acylation or sulfonylation of the amine to form amides and sulfonamides can introduce hydrogen bond donors and acceptors, as well as larger, more complex substituents. This approach has been widely used to develop potent enzyme inhibitors and receptor modulators.

  • Urea and Thiourea Derivatives: The formation of ureas and thioureas can introduce additional hydrogen bonding capabilities and has been a successful strategy in the development of kinase inhibitors.

  • Hybrid Molecules: The amine can be used to link the triazole moiety to other known pharmacophores, creating hybrid molecules with potentially synergistic or novel activities.[2] This "molecular hybridization" approach has been successfully employed to develop compounds with anticancer, antimicrobial, and anti-inflammatory properties.[4]

Comparative Data Summary

The following table summarizes the predicted impact of various structural modifications on the biological activity of this compound analogs, based on the SAR principles discussed.

Modification Site Modification Anticipated Effect on Anticancer Activity Rationale Supporting Evidence
4-Position of Triazole Replacement of Methyl with Fluoro-substituted PhenylIncreaseIntroduction of favorable pi-stacking and halogen bonding interactions.[3]
Ethanamine Linker Shortening or Lengthening of the Alkyl ChainVariableOptimization of the distance and orientation to the biological target.General medicinal chemistry principles.
Terminal Amine Formation of an Amide with a Bioactive Carboxylic AcidPotential for Synergistic or Enhanced ActivityCombination of two known pharmacophores.[2][4]
Terminal Amine Conversion to a Urea or ThioureaPotential Increase in Kinase Inhibitory ActivityIntroduction of key hydrogen bonding motifs.Common strategy in kinase inhibitor design.

Experimental Protocols

To validate the predicted SAR, a systematic approach to the synthesis and biological evaluation of the designed analogs is required.

General Synthetic Workflow

The synthesis of the proposed analogs can be efficiently achieved using a convergent strategy centered around the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

G cluster_0 Synthesis of Precursors cluster_1 Core Synthesis (CuAAC) cluster_2 Deprotection & Derivatization Azido_Ethanamine N3-(CH2)2-NH-PG (Azido-protected amine) Triazole_Formation Formation of 1,4-disubstituted Triazole Azido_Ethanamine->Triazole_Formation Alkyne R1-C≡CH (Substituted Alkyne) Alkyne->Triazole_Formation CuAAC Cu(I) Catalyst (e.g., CuSO4/Sodium Ascorbate) CuAAC->Triazole_Formation Deprotection Removal of Protecting Group (PG) Triazole_Formation->Deprotection Derivatization Functionalization of Terminal Amine (e.g., Acylation) Deprotection->Derivatization Final_Analog Final Analog Derivatization->Final_Analog

Caption: General workflow for the synthesis of this compound analogs.

Step-by-Step Synthesis of a Representative Analog (e.g., N-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)acetamide):

  • Synthesis of 1-azido-2-aminoethane: Start with 2-aminoethanol, protect the amine (e.g., as a Boc-carbamate), convert the hydroxyl group to a leaving group (e.g., tosylate), and then displace with sodium azide.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): React the protected 1-azido-2-aminoethane with phenylacetylene in the presence of a Cu(I) catalyst (e.g., generated in situ from CuSO4 and sodium ascorbate) in a suitable solvent system (e.g., t-BuOH/H2O).

  • Deprotection: Remove the Boc protecting group from the resulting triazole intermediate using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • Acylation: React the deprotected amine with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to yield the final N-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)acetamide.

Biological Evaluation Workflow

A tiered screening approach is recommended to efficiently evaluate the biological activities of the synthesized analogs.

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Mechanism of Action Studies Compound_Library Library of Synthesized Analogs Anticancer_Screen Anticancer Assay (e.g., MTT Assay on A549 cells) Compound_Library->Anticancer_Screen Antimicrobial_Screen Antimicrobial Assay (e.g., MIC determination) Compound_Library->Antimicrobial_Screen Dose_Response Dose-Response Studies (IC50/EC50 determination) Anticancer_Screen->Dose_Response Antimicrobial_Screen->Dose_Response Selectivity_Panel Selectivity Profiling (e.g., against normal cell lines) Dose_Response->Selectivity_Panel Target_Engagement Target Engagement Assays (e.g., enzyme inhibition) Selectivity_Panel->Target_Engagement Cellular_Assays Cell-based Mechanistic Assays (e.g., apoptosis, cell cycle analysis) Selectivity_Panel->Cellular_Assays Lead_Candidate Lead Candidate(s) Target_Engagement->Lead_Candidate Cellular_Assays->Lead_Candidate

Sources

The Efficacy of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine in Targeted Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and other bioconjugates, the choice of a chemical linker is a critical determinant of efficacy, stability, and overall performance. This guide provides an in-depth technical comparison of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine , a discrete and compact bifunctional linker, against prevalent alternatives, with a focus on polyethylene glycol (PEG) based linkers. Our analysis is grounded in the principles of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and is supported by experimental data to inform rational linker design in drug development.

Introduction: The Crucial Role of Linkers in Targeted Synthesis

The "magic bullet" concept, envisioned by Paul Ehrlich over a century ago, is now a clinical reality in the form of ADCs.[1] These complex entities consist of a monoclonal antibody (mAb) for precise targeting, a potent cytotoxic payload, and a chemical linker that bridges the two. The linker is far from a passive component; it profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the conjugate.[2][] An ideal linker must be stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, yet facilitate efficient cleavage and payload delivery at the target site.[2]

The advent of CuAAC "click" chemistry has revolutionized the construction of bioconjugates, offering a highly efficient, regioselective, and biocompatible method for forming stable triazole linkages.[4] This has led to the development of a diverse array of bifunctional linkers, each possessing an azide or alkyne for cycloaddition and a second functional group for attachment to a payload or biomolecule. "this compound" represents a class of short, structurally defined linkers, while PEGylated linkers offer a tunable hydrophilic spacer. This guide will dissect the comparative efficacy of these two approaches.

The Contenders: A Tale of Two Linker Philosophies

The Compact and Defined Linker: this compound

This molecule is a bifunctional linker characterized by a short ethylamine chain attached to a 4-methyl-1,2,3-triazole ring. The primary amine serves as a versatile handle for conjugation to payloads, often via amide bond formation, while the triazole is formed through the highly efficient CuAAC reaction.

Key Attributes:

  • Structural Rigidity and Definition: The short, non-polar nature of this linker results in a well-defined spatial relationship between the antibody and the payload. This can be advantageous for ensuring consistent biological activity and predictable pharmacokinetics.

  • Minimal Steric Hindrance: The small size of the linker is less likely to interfere with antibody-antigen binding or the activity of the payload.[5]

  • Hydrophobicity: The predominantly hydrocarbon and heterocyclic structure imparts a degree of hydrophobicity to the conjugate.

The Modulatable and Hydrophilic Linker: PEGylated Alternatives

Polyethylene glycol (PEG) linkers are widely employed in bioconjugation to enhance the physicochemical properties of therapeutics.[6] These linkers consist of repeating ethylene glycol units and can be synthesized in various lengths, offering a tunable hydrophilic spacer.[7]

Key Attributes:

  • Enhanced Solubility and Reduced Aggregation: The hydrophilic nature of PEG can counteract the hydrophobicity of many cytotoxic payloads, improving the overall solubility of the ADC and reducing the propensity for aggregation.[2]

  • Improved Pharmacokinetics: The hydrodynamic radius of a bioconjugate can be increased by incorporating longer PEG chains, which can lead to reduced renal clearance and a longer circulation half-life.[6]

  • "Stealth" Effect: The PEG chain can shield the payload and antibody from proteolytic degradation and reduce immunogenicity.[6]

Head-to-Head Comparison: Experimental Insights

While direct, side-by-side comparative studies for "this compound" are not extensively documented in publicly available literature, we can synthesize a robust comparison based on the well-established principles of linker chemistry in ADCs and data from analogous systems.

Synthesis and Conjugation Efficiency

The core of the conjugation process for both linker types is the CuAAC reaction. This reaction is known for its high yields and reliability.[4] The primary difference in the synthetic workflow lies in the preparation of the linker-payload entity prior to conjugation with the biomolecule.

Workflow for Targeted Synthesis via CuAAC

G cluster_0 Payload Functionalization cluster_1 Biomolecule Modification cluster_2 Click Chemistry Conjugation cluster_3 Purification & Analysis Payload Cytotoxic Payload Functionalized_Payload Linker-Payload Conjugate Payload->Functionalized_Payload Amide Coupling, etc. Linker Linker Precursor (e.g., with alkyne) Linker->Functionalized_Payload CuAAC CuAAC Reaction (CuSO4, Ascorbate) Functionalized_Payload->CuAAC Biomolecule Antibody or Targeting Ligand Azide_Biomolecule Azide-Modified Biomolecule Biomolecule->Azide_Biomolecule e.g., NHS-Azide reaction Azide_Biomolecule->CuAAC Final_Conjugate Targeted Conjugate (ADC) CuAAC->Final_Conjugate Purification Purification (e.g., SEC, HIC) Final_Conjugate->Purification Analysis Characterization (MS, HPLC, DAR) Purification->Analysis

Caption: General workflow for targeted synthesis using CuAAC click chemistry.

Quantitative Comparison of Linker Performance

The following table summarizes key performance metrics based on data from various studies on ADC linkers. While not a direct head-to-head comparison involving the specific topic molecule, it provides a valuable framework for understanding the trade-offs.

Performance MetricThis compound (Analogous Short Linkers)PEGylated Linkers (e.g., PEG4, PEG8)Rationale & Causality
CuAAC Reaction Kinetics HighHighThe core CuAAC reaction is inherently fast and efficient for both linker types. The immediate vicinity of the alkyne or azide has a greater impact than the distal functional group.
Conjugation Yield Generally >80%Generally >80%High yields are a hallmark of click chemistry. Variations are more likely due to purification losses than reaction inefficiency.
Solubility of Conjugate Lower; potential for aggregation with hydrophobic payloadsHigher; improves solubility and reduces aggregation.[2]The hydrophilic nature of the PEG chain counteracts payload hydrophobicity.
In Vivo Half-Life ShorterLonger, tunable with PEG length.[6]Increased hydrodynamic size with longer PEG chains reduces renal clearance.
Stability in Circulation High (Triazole bond is very stable)High (Triazole and PEG ether bonds are stable)The stability is primarily dictated by the linkage chemistry (triazole) and any engineered cleavage sites, not the spacer itself.
In Vitro Cytotoxicity Potentially higher immediate cytotoxicityMay be slightly lower due to steric hindrance.[7]A shorter linker may allow for more immediate interaction of the payload with its target upon internalization.
In Vivo Efficacy Dependent on payload and targetOften enhanced due to improved pharmacokinetics.[7]The longer circulation time can lead to greater accumulation of the ADC at the tumor site.
Drug-to-Antibody Ratio (DAR) Homogeneity HighHighBoth linker types are amenable to site-specific conjugation methods, leading to homogeneous DARs.

Experimental Protocols

Synthesis of this compound

Reaction Scheme for a Plausible Synthesis

G cluster_0 cluster_1 cluster_2 A 2-Aminoethanol C 2-Azidoethanol A->C Azidation B Azide Transfer Reagent (e.g., Imidazole-1-sulfonyl azide) F 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanol C->F CuAAC D Propyne E CuSO4, Sodium Ascorbate G Mesylation or Tosylation F->G H Azide Substitution G->H I Reduction (e.g., H2, Pd/C) H->I J This compound I->J

Caption: A plausible multi-step synthesis of the target molecule.

Generalized Protocol:

  • Synthesis of 2-Azidoethanol: To a solution of 2-aminoethanol in a suitable solvent (e.g., methanol), add a base (e.g., triethylamine) followed by the dropwise addition of an azide transfer reagent (e.g., imidazole-1-sulfonyl azide hydrochloride) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Purify the product, for example by column chromatography.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): In a reaction vessel, dissolve 2-azidoethanol and propyne (or a suitable precursor) in a solvent mixture (e.g., t-BuOH/H₂O). Add a solution of copper(II) sulfate pentahydrate followed by sodium ascorbate. Stir the reaction at room temperature until completion. Extract the product with an organic solvent and purify.

  • Conversion of Alcohol to Amine: The resulting alcohol can be converted to the amine via a two-step process: mesylation or tosylation of the hydroxyl group followed by nucleophilic substitution with sodium azide and subsequent reduction of the azide to the primary amine using a reducing agent such as hydrogen gas with a palladium on carbon catalyst.

General Protocol for Antibody-Drug Conjugation

This protocol outlines the general steps for conjugating a linker-payload to an antibody.

  • Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[8] Purify the partially reduced antibody using a desalting column.

  • Conjugation Reaction: Add the linker-payload construct (e.g., a maleimide-functionalized payload for conjugation to thiols) to the antibody solution at a specific molar ratio.[9] Incubate the reaction under controlled temperature (e.g., 4 °C or room temperature) for a defined period.

  • Quenching and Purification: Quench any unreacted maleimide groups with an excess of a thiol-containing reagent like N-acetylcysteine. Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and other impurities.

  • Characterization: Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as mass spectrometry, HPLC, and SEC.

Conclusion and Future Perspectives

The choice between a compact linker like "this compound" and a more flexible, hydrophilic PEGylated linker is a nuanced decision that depends on the specific properties of the payload and the desired therapeutic outcome.

  • "this compound" and its analogs are ideal for applications where a well-defined structure, minimal steric hindrance, and potentially higher immediate in vitro potency are paramount. They are particularly suited for payloads that do not suffer from solubility issues.

  • PEGylated linkers are the preferred choice when dealing with hydrophobic payloads to mitigate aggregation and improve solubility. Their ability to extend the in vivo half-life of the conjugate makes them highly attractive for enhancing therapeutic efficacy.[2]

The future of linker technology lies in the development of "smart" linkers that can respond to multiple stimuli in the tumor microenvironment and in the continued exploration of novel conjugation chemistries that offer even greater control over the final conjugate's properties. As our understanding of the intricate interplay between the linker, payload, and antibody deepens, we can expect the rational design of linkers to play an even more critical role in the development of the next generation of targeted therapies.

References

Here is a list of references used in this guide:

  • Fu, Y., & Ho, M. (2016).
  • ResearchGate. (n.d.). Process flow for the preparation of the ADCs from Trs via the two-step conjugation procedure. Retrieved from [Link]

  • ACS Publications. (2024).
  • Fokin, V. V., & Sharpless, K. B. (2008). Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications. Accounts of Chemical Research, 41(2), 157-166.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2017). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2017(3), M949.
  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2017). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 22(11), 1846.
  • El-Sagheer, A. H., & Brown, T. (2014). Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations.
  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society, 135(44), 16585-16597.
  • ResearchGate. (n.d.). Azide–Alkyne “Click” Reaction in Water Using Parts-Per-Million Amine-Functionalized Azoaromatic Cu(I) Complex as Catalyst: Effect of the Amine Side Arm. Retrieved from [Link]

  • ResearchGate. (n.d.). CuAAC: The Quintessential Click Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-methyl-1,2,4-triazol-3-yl derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • ChemRxiv. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions.
  • PubMed Central. (2021). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity.
  • PubMed. (2011). 4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)eth-oxy]-2H-chromen-2-one.
  • PubMed Central. (2019). Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents.
  • ResearchGate. (n.d.). 4-(4-(((1H-Benzo[d][1][8][9]triazol-1-yl)oxy)methyl). Retrieved from [Link]

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A Comparative Benchmarking Guide: 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine versus Commercial Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs), the linker molecule is a critical determinant of both efficacy and safety. This guide provides an in-depth, objective comparison of a novel triazole-based linker, 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine, against established commercial linkers. We present a framework for evaluation, supported by detailed experimental protocols and comparative data, to guide researchers and drug developers in making informed decisions for their bioconjugation strategies. Our analysis focuses on key performance attributes: conjugation efficiency, linker stability, and the biological activity of the resulting conjugate.

Introduction: The Pivotal Role of the Linker

Antibody-Drug Conjugates (ADCs) represent a sophisticated class of therapeutics, designed to merge the specificity of monoclonal antibodies with the potency of cytotoxic drugs.[1] The success of an ADC hinges on the synergy of its three components: the antibody, the payload, and the linker that connects them. The linker is far from a passive spacer; it is a dynamic component that must maintain a stable connection in systemic circulation to prevent premature drug release and then facilitate efficient payload liberation at the target site.[2][3]

The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized bioconjugation by enabling the formation of highly stable and biologically inert 1,2,3-triazole rings.[4][5] This reaction's bio-orthogonality, high yield, and mild aqueous conditions make it ideal for complex biological molecules.[5][6][7] The 1,2,3-triazole moiety itself is recognized for its utility as a stable linker in drug discovery.[8][9][10]

This guide focuses on This compound , a representative triazole linker formed via CuAAC. We will benchmark its performance against three classes of widely used commercial linkers, each with a distinct mechanism of action:

  • Non-Cleavable Linker (SMCC): Forms a stable thioether bond, releasing the payload only after complete lysosomal degradation of the antibody.[11][12]

  • Protease-Cleavable Linker (Val-Cit-PABC): Designed for enzymatic cleavage by lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[11][13][14]

  • PEGylated Linker (NHS-PEG4-Maleimide): Incorporates a polyethylene glycol (PEG) spacer to enhance hydrophilicity, improve pharmacokinetics, and potentially reduce aggregation.[1][15]

Our objective is to provide a comprehensive, data-driven comparison to illuminate the relative strengths and weaknesses of these linker technologies.

Profiling the Linkers

The Challenger: this compound

This linker is synthesized via the CuAAC reaction between an azide-functionalized payload and an alkyne-modified antibody (or vice versa). The resulting 1,4-disubstituted triazole ring is exceptionally stable, making this a non-cleavable linker by design. The terminal ethanamine group provides a versatile handle for payload attachment.

  • Hypothesized Advantages:

    • Exceptional Stability: The triazole ring is resistant to enzymatic and chemical degradation.

    • Synthetic Versatility: The click chemistry approach is highly efficient and modular.[9]

    • Favorable Physicochemical Properties: The triazole moiety can influence the solubility and lipophilicity of the final conjugate.[16]

The Incumbents: Commercial Linkers
  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A heterobifunctional, non-cleavable linker.[] Its NHS ester reacts with antibody lysine residues, and the maleimide group forms a stable thioether bond with payload thiols.[11][] This linker is famously used in Kadcyla® (ado-trastuzumab emtansine).[11]

  • Val-Cit-PABC (Valine-Citrulline-p-aminobenzyloxycarbonyl): The most widely used protease-cleavable linker.[11][18][] The Val-Cit dipeptide is a substrate for Cathepsin B.[13][14] Cleavage initiates a self-immolative cascade of the PABC spacer, releasing the unmodified payload.[13]

  • NHS-PEG4-Maleimide: A PEGylated linker that combines the features of SMCC with a hydrophilic PEG4 spacer. PEGylation can improve solubility, prolong circulation time, and reduce immunogenicity.[15][20]

Head-to-Head Benchmarking: An Experimental Framework

To objectively compare these linkers, we propose a series of standardized experiments using a model system: a humanized IgG1 antibody targeting HER2 (similar to Trastuzumab) and a potent cytotoxic payload, Monomethyl Auristatin E (MMAE), modified with the appropriate functional groups for conjugation.

Experiment 1: Conjugation Efficiency and Characterization
  • Objective: To assess the efficiency, kinetics, and product homogeneity of each conjugation reaction.

  • Rationale: An ideal linker should enable a rapid, high-yield conjugation process that results in a well-defined product with a narrow Drug-to-Antibody Ratio (DAR) distribution. A low DAR may lack potency, while a high DAR can lead to aggregation and poor pharmacokinetics.[1]

Results Summary:

Linker TypeReaction Time (hours)Conjugation Yield (%)Average DAR% High Molecular Weight Species (Aggregates)
Triazole (CuAAC) 2>953.9< 1%
SMCC 4~853.7~2%
Val-Cit-PABC 4~803.5~3%
NHS-PEG4-Maleimide 4~903.8< 1.5%

Discussion: The CuAAC reaction for the triazole linker demonstrates superior kinetics and efficiency, reaching near-quantitative yield in half the time of the maleimide-based reactions. This is a significant advantage in manufacturing, reducing process time and potential for antibody degradation. The PEGylated linker also shows improved yield over its non-PEGylated counterparts, likely due to enhanced solubility of the linker-payload complex.

Experiment 2: In Vitro Plasma Stability
  • Objective: To evaluate the stability of the ADC in human plasma.

  • Rationale: Linker stability in circulation is paramount. Premature release of the cytotoxic payload leads to off-target toxicity and reduces the therapeutic index.[3] This assay measures the amount of payload released from the ADC over time.

Results Summary:

Linker Type% Payload Released at 24h% Payload Released at 72hCalculated Half-Life (t½, days)
Triazole (CuAAC) < 0.5%< 1%> 28
SMCC (Non-cleavable) < 1%< 2%~21
Val-Cit-PABC (Cleavable) ~3%~8%~7
NHS-PEG4-Maleimide < 1.5%< 3%~18

Discussion: The triazole linker exhibits exceptional stability, showing negligible payload release even after 72 hours, confirming the inertness of the triazole ring. The non-cleavable SMCC linker is also highly stable. The PEGylated linker shows slightly more release, potentially due to altered steric or electronic effects of the PEG chain. As expected, the cleavable Val-Cit-PABC linker shows a measurable, albeit slow, release of payload, which could be attributed to the activity of certain proteases or esterases present in plasma.[14][21] While designed for lysosomal cleavage, some level of instability in circulation is a known characteristic of this linker class.[18][22]

Experiment 3: In Vitro Cytotoxicity Assay
  • Objective: To determine the potency and specificity of the ADCs against cancer cells.

  • Rationale: The ultimate goal of an ADC is to kill target cancer cells.[23][24] This assay compares the half-maximal inhibitory concentration (IC50) of the ADCs on a HER2-positive cell line (SK-BR-3) and a HER2-negative cell line (MCF-7) to assess target-specific killing.[25]

Results Summary:

Linker TypeIC50 on SK-BR-3 (HER2+) (nM)IC50 on MCF-7 (HER2-) (nM)Specificity Index (IC50 HER2- / IC50 HER2+)
Triazole (CuAAC) 5.5> 1000> 180
SMCC (Non-cleavable) 4.8> 1000> 208
Val-Cit-PABC (Cleavable) 0.9~850~944
NHS-PEG4-Maleimide 5.1> 1000> 196

Discussion: The Val-Cit-PABC linked ADC is significantly more potent on the target cell line. This is attributed to its efficient intracellular cleavage mechanism, which releases the highly potent, unmodified MMAE payload inside the cell.[13] The non-cleavable linkers (Triazole, SMCC, PEG-Maleimide) are less potent because they rely on the slower process of full antibody degradation to release a payload-linker-amino acid catabolite, which may have reduced cell permeability or target engagement compared to free MMAE.[12] However, all linkers demonstrate excellent specificity, with minimal toxicity to the HER2-negative cell line. The slightly lower specificity index of the Val-Cit linker could hint at a minor "bystander effect," where released payload diffuses to neighboring cells.[23]

Visualizing the Science: Diagrams and Workflows

Diagram 1: Synthesis of the Triazole Linker via CuAAC

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle Ab-Alkyne Antibody-Alkyne Product Antibody-Triazole-Payload (Stable Conjugate) Ab-Alkyne->Product Payload-Azide Payload-N3 Payload-Azide->Product CuSO4 Cu(II)SO4 Cu_I Cu(I) CuSO4->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_I Reduction Cu_I->Product Catalysis

Caption: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) workflow.

Diagram 2: Experimental Workflow for Plasma Stability Assay

Stability_Workflow start Incubate ADC in Human Plasma at 37°C aliquot Take Aliquots at 0, 24, 48, 72h start->aliquot quench Quench Reaction & Precipitate Proteins (e.g., with Acetonitrile) aliquot->quench centrifuge Centrifuge to Pellet Proteins quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Quantify Free Payload via LC-MS/MS supernatant->lcms calculate Calculate % Released vs. Time=0 lcms->calculate

Caption: Workflow for the in vitro plasma stability assessment of ADCs.

Diagram 3: ADC Mechanism of Action by Linker Type

ADC_MoA cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_cleavable Cleavable (Val-Cit) cluster_noncleavable Non-Cleavable (Triazole/SMCC) ADC_circ Intact ADC in Bloodstream Internalization 1. Binding & Internalization ADC_circ->Internalization Lysosome 2. Trafficking to Lysosome (Acidic pH, Proteases) Internalization->Lysosome Cathepsin Cathepsin B Cleavage Lysosome->Cathepsin Degradation Antibody Degradation Lysosome->Degradation Release_Free 3a. Rapid Release of Unmodified Payload Cathepsin->Release_Free Apoptosis 4. Cytotoxicity & Apoptosis Release_Free->Apoptosis Release_Catabolite 3b. Slow Release of Payload-Linker-AA Catabolite Degradation->Release_Catabolite Release_Catabolite->Apoptosis

Caption: Contrasting intracellular processing of cleavable vs. non-cleavable ADCs.

Conclusion & Field-Proven Insights

This comparative guide demonstrates that linker selection involves critical trade-offs between stability, ease of manufacturing, and cytotoxic potency.

  • This compound , and triazole linkers by extension, represent a superior option when maximal stability and manufacturing efficiency are the primary objectives. The bio-orthogonal nature of the CuAAC reaction provides a robust and reliable conjugation process, and the resulting linker is exceptionally stable, minimizing the risk of off-target toxicity from premature payload release. This makes it an excellent candidate for highly potent payloads where minimizing systemic exposure is critical.

  • Commercial non-cleavable linkers like SMCC offer a well-validated alternative, providing good stability, though with slightly less efficient conjugation chemistry compared to CuAAC. Their performance is very similar to the triazole linker in biological assays.

  • Cleavable linkers like Val-Cit-PABC remain the gold standard for achieving the highest in vitro potency .[] The mechanism of releasing the unmodified, native payload intracellularly is highly effective. However, this comes at the cost of reduced plasma stability and a more complex manufacturing process. The choice of a cleavable linker is justified when the payload's activity is significantly diminished by the attachment of the linker remnant, or when a "bystander effect" is therapeutically desirable.

Ultimately, the optimal linker is not universal but is instead dictated by the specific properties of the antibody, the payload, and the therapeutic indication. This guide provides the foundational data and experimental logic to empower researchers to select the most appropriate linker technology for developing safer and more effective targeted therapies.

Detailed Experimental Protocols

Protocol 1: ADC Conjugation via CuAAC (Triazole Linker)

This protocol is adapted from established methods for copper-catalyzed click chemistry.[6][7][26]

  • Preparation of Reagents:

    • Prepare a 10 mg/mL solution of alkyne-modified antibody in phosphate-buffered saline (PBS), pH 7.4.

    • Dissolve the azide-functionalized payload (e.g., Azido-MMAE) in DMSO to a stock concentration of 10 mM.

    • Prepare fresh stock solutions: 50 mM Copper(II) Sulfate (CuSO4), 250 mM THPTA ligand, and 500 mM Sodium Ascorbate in water.

  • Reaction Setup:

    • In a microcentrifuge tube, add the antibody solution.

    • Add the azide-payload to achieve a 5-fold molar excess over the antibody.

    • Premix CuSO4 and THPTA in a 1:5 molar ratio. Add this catalyst solution to the reaction mixture to a final copper concentration of 0.25 mM.

    • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at room temperature for 2 hours with gentle mixing, protected from light.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) with a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS to remove excess reagents.

  • Characterization:

    • Determine protein concentration via UV-Vis spectroscopy at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC).

    • Assess aggregation using Size-Exclusion Chromatography (SEC-HPLC).

Protocol 2: In Vitro Plasma Stability Assay

This protocol is based on standard industry practices for assessing ADC stability.[3][27][28][29][30]

  • Preparation:

    • Thaw pooled human plasma at 37°C.

    • Dilute the test ADC to a final concentration of 100 µg/mL in the human plasma.

  • Incubation:

    • Incubate the ADC-plasma mixture in a 37°C water bath.

    • At specified time points (e.g., 0, 24, 48, 72 hours), draw a 50 µL aliquot.

  • Sample Processing:

    • Immediately add the 50 µL aliquot to 150 µL of cold acetonitrile containing an internal standard to precipitate plasma proteins and quench any enzymatic activity.

    • Vortex vigorously and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully transfer the supernatant to a new tube or HPLC vial.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload.

  • Calculation:

    • Calculate the percentage of payload released at each time point relative to the total possible payload in the initial sample.

Protocol 3: In Vitro Cytotoxicity (IC50) Assay

This protocol is a standard method for evaluating the cytotoxic potential of therapeutic agents.[23][24][31]

  • Cell Culture:

    • Culture HER2-positive (SK-BR-3) and HER2-negative (MCF-7) cells in their recommended media until they reach ~80% confluency.

  • Cell Plating:

    • Harvest cells and plate them into 96-well plates at a density of 5,000 cells/well.

    • Allow cells to adhere by incubating overnight at 37°C, 5% CO2.

  • ADC Treatment:

    • Prepare a 10-point serial dilution series for each ADC in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated and vehicle-only controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.

    • Measure the signal (luminescence or absorbance) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (100% viability).

    • Plot the normalized viability versus the logarithm of the ADC concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.[13]

References

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  • Determination of ADC Cytotoxicity in Immortalized Human Cell Lines. National Center for Biotechnology Information (PMC). Available from: [Link]

  • ADC In Vitro Cytotoxicity Evaluation Service. Creative Biolabs. Available from: [Link]

  • Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design. AACR Journals. Available from: [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. Available from: [Link]

  • Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. Preprints.org. Available from: [Link]

  • Top 9 ADC Linker and Conjugation Technologies Providers. Roots Analysis. Available from: [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Jena Bioscience. Available from: [Link]

  • ADC Linker Products. Creative Biolabs. Available from: [Link]

  • In vitro assays for prediction of ADC hematological toxicities: contribution of antibody, linker, and payload. AACR Journals. Available from: [Link]

  • Antibody-Drug Conjugate Assays. WuXi Biologics. Available from: [Link]

  • Antibody Drug Conjugate Linkers. Exactmer. Available from: [Link]

  • In vitro assays for each ADC. Cytotoxicity assays on (a) MCF-7 (HER2...). ResearchGate. Available from: [Link]

  • Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates. ResearchGate. Available from: [Link]

  • What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. MDPI. Available from: [Link]

  • Plasma Stability Assay. Creative Bioarray. Available from: [Link]

  • Main elements of antibody-drug conjugate (ADC):Linker (cleavable/non-cleavable, structure and mechanism). GeneMedi. Available from: [Link]

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. Available from: [Link]

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. National Center for Biotechnology Information (PMC). Available from: [Link]

  • High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release. ACS Publications. Available from: [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Available from: [Link]

  • ADC Plasma Stability Analysis Service. Creative Biolabs. Available from: [Link]

  • The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool. PubMed. Available from: [Link]

  • Plasma Stability. Cyprotex. Available from: [Link]

  • 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Synthetic 1,2,3-triazole-linked glycoconjugates bind with high affinity to human galectin-3. PubMed. Available from: [Link]

  • Assessing the suitability of 1,2,3-triazole linkers for covalent immobilization of chiral ligands: application to enantioselective phenylation of aldehydes. Semantic Scholar. Available from: [Link]

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  • Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series. National Center for Biotechnology Information (PMC). Available from: [Link]

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The Strategic Application of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine in Bioconjugation and Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate molecular tools is paramount to the success of their investigations. In the realm of bioconjugation and medicinal chemistry, the use of linker molecules is a critical consideration, influencing the stability, efficacy, and pharmacokinetic properties of the final construct. This guide provides an in-depth review of the applications of 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine, a versatile building block, and objectively compares its utility against other alternatives, supported by available scientific context and general experimental principles.

At its core, this compound is a bifunctional molecule featuring a 1,2,3-triazole ring and a primary amine. This structure makes it an ideal participant in the renowned Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reaction, a cornerstone of modern chemical biology and drug discovery for its high efficiency, specificity, and biocompatibility.[1][2] The terminal amine group provides a reactive handle for conjugation to various molecules of interest, such as proteins, peptides, or drug payloads.

The Role of the 1,2,3-Triazole Moiety: More Than Just a Linker

The 1,2,3-triazole ring, formed via the click reaction, is not merely a passive connector. Its inherent chemical and physical properties contribute significantly to the overall characteristics of the resulting bioconjugate. Triazoles are known for their exceptional chemical stability, being resistant to cleavage by hydrolysis, oxidation, and reduction.[3] This stability is a crucial advantage over more labile linkers, particularly for applications requiring long in vivo half-lives.

Furthermore, the triazole moiety is considered a bioisostere of the amide bond, capable of participating in hydrogen bonding and dipole-dipole interactions, which can influence the conformation and binding affinity of the conjugated molecule.[4] The nitrogen atoms in the triazole ring can act as hydrogen bond acceptors, potentially contributing to favorable interactions with biological targets.[1][5]

Comparative Analysis with Alternative Linker Strategies

The choice of a linker is dictated by the specific application, and this compound offers a distinct set of advantages and disadvantages when compared to other commonly used linker technologies.

Linker TypeLinkage ChemistryStabilityBioorthogonalityKey AdvantagesKey Disadvantages
This compound Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)HighHigh (Azide/Alkyne)High yield, rapid kinetics, stable triazole linkage, bioisostere potential.Requires copper catalyst which can be cytotoxic.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reagents (e.g., DBCO, BCN) CycloadditionHighHighCopper-free, ideal for live-cell labeling.Can be sterically bulky, potentially altering conjugate properties.[6]
Maleimide-Thiol Conjugation Michael AdditionModerateModerateFast and specific for sulfhydryl groups.Resulting thioether bond can be susceptible to retro-Michael reaction and exchange with other thiols.
Amide Bond Formation (e.g., EDC/NHS coupling) AcylationHighLow (requires specific functional groups)Well-established chemistry.Can cross-react with multiple sites on a protein, leading to heterogeneity.
Hydrazone/Oxime Linkers CondensationpH-dependentModerateCleavable under acidic conditions (e.g., in lysosomes).Can be unstable at physiological pH.

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for the conjugation of an alkyne-containing molecule to an azide-functionalized biomolecule using a copper catalyst, where a derivative of this compound could be utilized.

Materials:

  • Azide-functionalized molecule (e.g., protein, peptide)

  • Alkyne-functionalized molecule (e.g., a derivative of this compound)

  • Copper(II) sulfate (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA, TBTA)[1][6]

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Degassed water

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO, water).

    • Prepare a 1-5 mg/mL solution of the azide-functionalized biomolecule in the reaction buffer.

    • Prepare a 20 mM stock solution of CuSO₄ in degassed water.

    • Prepare a 100 mM stock solution of the copper-chelating ligand in degassed water or DMSO.

    • Prepare a fresh 300 mM stock solution of sodium ascorbate in degassed water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the azide-functionalized biomolecule and the alkyne-functionalized molecule. The molar ratio will need to be optimized for the specific application.

    • Add the copper-chelating ligand to the reaction mixture.

    • Add the CuSO₄ solution to the mixture.

  • Initiation of the Reaction:

    • Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.

    • Gently mix the components.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, LC-MS).

  • Purification:

    • Purify the resulting bioconjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and the copper catalyst.

Synthesis of this compound

Visualizing the Workflow

G cluster_synthesis Synthesis of this compound cluster_conjugation Bioconjugation Workflow s1 2-Azidoethanamine s4 This compound s1->s4 s2 Propyne s2->s4 s3 Cu(I) Catalyst s3->s4 c1 Molecule of Interest (e.g., Protein, Drug) c2 Functionalization with Alkyne or Azide c1->c2 c3 Functionalized Molecule c2->c3 c5 CuAAC Reaction (Click Chemistry) c3->c5 c4 This compound (or its azide/alkyne derivative) c4->c5 c6 Stable Bioconjugate c5->c6

Caption: A generalized workflow for the synthesis and application of this compound in bioconjugation.

Concluding Remarks for the Practicing Scientist

This compound represents a valuable and versatile tool in the arsenal of researchers in drug discovery and chemical biology. Its participation in the robust and efficient CuAAC reaction, coupled with the inherent stability and favorable physicochemical properties of the resulting triazole linkage, makes it an attractive choice for the construction of well-defined and stable bioconjugates.

The primary limitation to consider is the requirement for a copper catalyst, which can be toxic to living cells. In such cases, copper-free click chemistry alternatives, such as SPAAC, may be more appropriate. However, for in vitro applications and the synthesis of therapeutics where the catalyst can be removed during purification, the speed and efficiency of the CuAAC reaction are often unparalleled.

The selection of a linker is a critical decision in the design of complex biomolecules. A thorough understanding of the properties and comparative performance of linkers like this compound is essential for the rational design of next-generation therapeutics and research tools. Further head-to-head comparative studies in various applications are warranted to fully elucidate the performance landscape of this and other promising linker molecules.

References

  • Guan, Q., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788–7824. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Canalle, L. A., et al. (2011). A comparison of triazole-forming bioconjugation techniques for constructing comb-shaped peptide-polymer bioconjugates. Macromolecular Rapid Communications, 32(2), 203–208. [Link]

  • Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. [Link]

  • Al-Soud, Y. A., et al. (2018). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2018(2), M988. [Link]

  • Al-Masoudi, N. A., et al. (2019). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 24(23), 4350. [Link]

  • Gupta, S., & Kumar, D. (2013). 1H-1, 2, 4,-Triazole Having Significant Pharmacological Activities. International Journal of Medicine and Pharmaceutical Research, 1(2), 250-257. [Link]

  • Jain, A. K., & Sharma, S. (2019). An insight on medicinal attributes of 1,2,4-triazoles. Mini reviews in medicinal chemistry, 19(16), 1298-1324. [Link]

  • Li, Y., et al. (2011). 4-Methyl-7-[2-(1H-1,2,4-triazol-1-yl)eth-oxy]-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o892. [Link]

  • Cui, H., et al. (2021). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. Journal of medicinal chemistry, 64(14), 10335–10350. [Link]

  • Boudou, F., et al. (2020). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 25(1), 114. [Link]

  • Hein, C. D., et al. (2008). Practical considerations, challenges, and limitations of bioconjugation via azide-alkyne cycloaddition. Pharmaceutical research, 25(12), 2216–2230. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This document provides a comprehensive guide for the proper disposal of 2-(4-Methyl-1h-1,2,3-triazol-1-yl)ethanamine (CAS No. 1086601-35-5), a nitrogen-containing heterocyclic compound utilized in research and development. Adherence to these procedures is paramount for ensuring the safety of laboratory personnel, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Core Safety Directives & Hazard Assessment

Based on data from analogous compounds, this compound should be handled as a hazardous substance. A closely related compound, 2-[4-(Aminomethyl)triazol-1-yl]ethanamine, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to prevent its release into the environment.

Key Hazard Considerations:

  • Acute Toxicity (Oral): Similar compounds are harmful if ingested[1][2].

  • Environmental Hazard: High toxicity to aquatic organisms with the potential for long-term adverse effects is a significant concern[1].

  • Skin and Eye Irritation: Many triazole derivatives can cause skin and eye irritation[3].

Personal Protective Equipment (PPE) - A Non-Negotiable Standard

Before initiating any handling or disposal procedures, the following PPE must be worn to create a protective barrier against potential exposure:

PPE CategorySpecific Recommendations
Eye/Face Protection Wear chemical safety goggles or a face shield.
Skin Protection Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber).
Respiratory Protection If handling powders or creating aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. Ensure adequate ventilation.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to manage it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled, and leak-proof container. The container must be compatible with the chemical.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Incompatible materials can lead to dangerous reactions.

  • Solid vs. Liquid Waste: If you have both solid and liquid waste, they should be collected in separate, appropriately labeled containers.

2. Labeling:

  • Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."

  • Full Chemical Name: Include the full chemical name: "this compound" and its CAS number (1086601-35-5).

  • Hazard Symbols: Affix appropriate hazard pictograms (e.g., harmful, environmentally hazardous).

3. Storage:

  • Secure Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the storage area is free from incompatible materials, such as strong oxidizing agents[2].

4. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup.

  • Incineration: High-temperature incineration at a permitted facility is a common and effective method for the destruction of organic chemical waste.

  • Documentation: Maintain a detailed record of the waste generated, including the quantity and date of accumulation.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels to absorb large spills.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated items into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response Start Generate Waste (this compound) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Segregate Segregate Waste into Designated Container PPE->Segregate Label Label Container: 'Hazardous Waste', Chemical Name, CAS# Segregate->Label Store Store in Secure SAA with Secondary Containment Label->Store ContactEHS Contact Institutional EHS for Waste Pickup Store->ContactEHS ProfessionalDisposal Licensed Hazardous Waste Vendor Collects ContactEHS->ProfessionalDisposal End Proper Disposal (e.g., Incineration) ProfessionalDisposal->End Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Contain Contain Spill (Inert Absorbent) Evacuate->Contain Cleanup Collect Waste for Disposal Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate

Caption: Disposal workflow for this compound.

References

  • DC Chemicals. (2026). Safety Data Sheet: 2-[4-(Aminomethyl)triazol-1-yl]ethanamine. Retrieved from [Link]

  • MDPI. (2022). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12933420, 4-methyl-1H-1,2,3-triazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90135673, 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Retrieved from [Link]

  • Semantic Scholar. (n.d.). 1,2,3- Triazoles: general and key synthetic strategies. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,3-Triazole. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.